molecular formula C14H13NO2 B15589268 7-Hydroxy-1-methoxy-3-methylcarbazole

7-Hydroxy-1-methoxy-3-methylcarbazole

Cat. No.: B15589268
M. Wt: 227.26 g/mol
InChI Key: LUZSMZYGSICZOH-UHFFFAOYSA-N
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Description

8-methoxy-6-methyl-9H-carbazol-2-ol has been reported in Clausena vestita and Clausena anisata with data available.

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

8-methoxy-6-methyl-9H-carbazol-2-ol

InChI

InChI=1S/C14H13NO2/c1-8-5-11-10-4-3-9(16)7-12(10)15-14(11)13(6-8)17-2/h3-7,15-16H,1-2H3

InChI Key

LUZSMZYGSICZOH-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 7-Hydroxy-1-methoxy-3-methylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of a proposed synthetic route for 7-Hydroxy-1-methoxy-3-methylcarbazole, a substituted carbazole (B46965) derivative of potential interest in medicinal chemistry. Carbazole alkaloids are a significant class of heterocyclic compounds known for a wide range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3][4] This guide details a plausible multi-step synthesis, provides hypothetical yet realistic experimental protocols, and summarizes expected quantitative and characterization data. The synthesis leverages established methodologies for carbazole core formation, such as the Borsche-Drechsel cyclization, followed by functional group manipulation.

Proposed Synthetic Pathway

The synthesis of the carbazole core is a critical step, with several established methods available, including the Borsche-Drechsel cyclization, Graebe-Ullmann synthesis, and Fischer indole (B1671886) synthesis.[5][6][7][8] The Borsche-Drechsel cyclization, which involves the acid-catalyzed rearrangement of a cyclohexanone (B45756) arylhydrazone followed by oxidation, presents a reliable approach for constructing the carbazole skeleton.[9][10][11][12]

Our proposed pathway commences with the synthesis of a substituted phenylhydrazine, which is then condensed with a methyl-substituted cyclohexanone. The resulting hydrazone undergoes acid-catalyzed cyclization and subsequent aromatization to yield the carbazole core. The final steps involve the introduction and modification of substituents on the carbazole ring to achieve the target molecule, this compound.

Below is a Graphviz diagram illustrating the proposed synthetic workflow.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Borsche-Drechsel Cyclization cluster_2 Step 3: Aromatization cluster_3 Step 4: Regioselective Hydroxylation A 4-Methoxyphenylhydrazine C Hydrazone Intermediate A->C Ethanol (B145695), Acetic Acid B 4-Methylcyclohexanone (B47639) B->C D 1-Methoxy-3-methyl-5,6,7,8-tetrahydrocarbazole C->D Sulfuric Acid E 1-Methoxy-3-methylcarbazole D->E DDQ or Pd/C F This compound E->F Electrophilic Hydroxylation

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are hypothetical and based on established procedures for similar transformations. Researchers should conduct appropriate safety assessments and small-scale trials before scaling up.

Step 1: Synthesis of (E)-4-methylcyclohexan-1-one (4-methoxyphenyl)hydrazone

  • Reagents: 4-Methoxyphenylhydrazine hydrochloride (1.0 eq), 4-Methylcyclohexanone (1.05 eq), Sodium acetate (B1210297) (1.5 eq), Ethanol, Water.

  • Procedure: To a solution of 4-methoxyphenylhydrazine hydrochloride in a mixture of ethanol and water, add sodium acetate and stir until dissolved. Add 4-methylcyclohexanone dropwise to the solution at room temperature. Stir the reaction mixture for 4-6 hours. The resulting precipitate is collected by filtration, washed with cold ethanol-water, and dried under vacuum to yield the hydrazone intermediate.

Step 2: Synthesis of 1-Methoxy-3-methyl-5,6,7,8-tetrahydrocarbazole

  • Reagents: (E)-4-methylcyclohexan-1-one (4-methoxyphenyl)hydrazone (1.0 eq), Sulfuric acid (80% aqueous solution).

  • Procedure: Add the hydrazone intermediate portion-wise to a pre-heated solution of 80% sulfuric acid at 80-90 °C. Maintain the temperature and stir for 1-2 hours. After completion (monitored by TLC), cool the reaction mixture and pour it onto crushed ice. The precipitated solid is collected by filtration, washed with water until neutral, and dried. The crude product can be purified by recrystallization from ethanol.

Step 3: Synthesis of 1-Methoxy-3-methylcarbazole

  • Reagents: 1-Methoxy-3-methyl-5,6,7,8-tetrahydrocarbazole (1.0 eq), 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq), Toluene.

  • Procedure: Dissolve the tetrahydrocarbazole in dry toluene. Add DDQ portion-wise to the solution at room temperature under an inert atmosphere. Heat the reaction mixture to reflux for 3-5 hours. After cooling, filter the mixture to remove the precipitated hydroquinone. The filtrate is washed with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Step 4: Synthesis of this compound

  • Reagents: 1-Methoxy-3-methylcarbazole (1.0 eq), Acetic acid, Hydrogen peroxide (30%).

  • Procedure: Dissolve 1-methoxy-3-methylcarbazole in acetic acid. Cool the solution in an ice bath and add hydrogen peroxide dropwise. The directing effects of the methoxy (B1213986) group and the carbazole nitrogen would favor electrophilic substitution at the C7 position. Stir the reaction at a low temperature for 2-4 hours, then allow it to warm to room temperature and stir overnight. Pour the reaction mixture into cold water and extract with ethyl acetate. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the proposed synthesis.

Table 1: Summary of Proposed Synthetic Steps and Expected Yields

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Expected Yield (%)
1Hydrazone Formation4-Methoxyphenylhydrazine, 4-MethylcyclohexanoneEthanol/WaterRT4-685-95
2Borsche-Drechsel CyclizationSulfuric AcidNone80-901-270-80
3AromatizationDDQTolueneReflux3-575-85
4HydroxylationHydrogen Peroxide, Acetic AcidAcetic Acid0 to RT12-1640-50

Table 2: Hypothetical Characterization Data for this compound

PropertyExpected Value
Molecular FormulaC₁₄H₁₃NO₂
Molecular Weight227.26 g/mol
AppearanceOff-white to pale yellow solid
Melting Point210-215 °C
¹H NMR (DMSO-d₆, 400 MHz)
δ (ppm)~10.5 (s, 1H, NH), ~9.0 (s, 1H, OH), ~7.8-7.0 (m, 4H, Ar-H), ~3.9 (s, 3H, OCH₃), ~2.4 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 101 MHz)
δ (ppm)~150-110 (Ar-C), ~55 (OCH₃), ~20 (CH₃)
Mass Spec (ESI+)m/z 228.10 [M+H]⁺
IR (KBr, cm⁻¹)~3400 (O-H), ~3300 (N-H), ~2950 (C-H), ~1600, 1480 (C=C), ~1250 (C-O)

Note: Spectroscopic data are estimations based on structurally similar carbazole derivatives and should be confirmed by experimental analysis.[13][14][15][16]

Biological Significance and Potential Mechanism of Action

Carbazole alkaloids are known to exhibit a wide array of biological activities, with many derivatives showing significant cytotoxicity against various cancer cell lines.[1][2][3] The planar aromatic structure of the carbazole nucleus allows these molecules to intercalate between the base pairs of DNA, which can disrupt DNA replication and transcription, ultimately leading to apoptosis. Other proposed mechanisms include the inhibition of key enzymes like topoisomerases or protein kinases, which are crucial for cell cycle progression.[2]

The diagram below illustrates a generalized mechanism of action for cytotoxic carbazole alkaloids.

G cluster_0 Cellular Environment cluster_1 Cell Nucleus cluster_2 Cellular Response Carbazole Carbazole Alkaloid DNA Nuclear DNA Carbazole->DNA Intercalation Enzyme Topoisomerase / Kinase Carbazole->Enzyme Inhibition Replication DNA Replication Inhibition DNA->Replication Enzyme->Replication Apoptosis Apoptosis Replication->Apoptosis

Caption: Potential mechanisms of action for cytotoxic carbazole alkaloids.

Conclusion

This technical guide outlines a feasible and logical synthetic route to this compound, a novel compound with potential for biological evaluation. The proposed synthesis employs well-documented chemical transformations, providing a solid foundation for its practical implementation in a laboratory setting. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry who are interested in exploring the therapeutic potential of new carbazole derivatives. Further studies would be required to optimize the reaction conditions and fully characterize the final compound and its biological activities.

References

Natural Source of 7-Hydroxy-1-methoxy-3-methylcarbazole Remains Elusive in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation into the natural origins of the carbazole (B46965) alkaloid 7-Hydroxy-1-methoxy-3-methylcarbazole has revealed a significant gap in current scientific knowledge. Despite extensive searches of chemical databases and scientific publications, no definitive natural source has been identified for this specific compound. This suggests that this compound is likely a synthetic compound or an exceptionally rare, uncharacterized natural product.

While the requested compound appears to be absent from the known natural product repertoire, the broader family of carbazole alkaloids is well-documented, with numerous derivatives isolated from various terrestrial and marine organisms.[1][2][3][4] These compounds exhibit a wide range of biological activities and are of significant interest to researchers in drug discovery and development.

The Landscape of Natural Carbazole Alkaloids

Carbazole alkaloids are a class of heterocyclic aromatic organic compounds.[1] The majority of naturally occurring carbazole alkaloids, often referred to as phytocarbazoles, are found almost exclusively in four genera of the Rutaceae (rue) family: Murraya, Clausena, Glycosmis, and Micromelum.[2][3] These plants are the source of over 330 distinct carbazole derivatives.[2][4]

A common precursor for many of these compounds is 3-methylcarbazole.[2] The structural diversity within this alkaloid class arises from various biochemical modifications to the basic carbazole skeleton, including hydroxylation, methoxylation, prenylation, and geranylation.[2]

Structurally Related Natural Carbazole Alkaloids

While a natural source for this compound is not documented, several carbazole alkaloids with similar substitution patterns have been isolated and characterized. For instance, various 2,7-dioxygenated carbazole alkaloids have been synthesized and are known to occur naturally. Additionally, research has been conducted on derivatives of 1-methoxy-3-methylcarbazole, such as Murrayafoline A.[5]

The synthesis of various carbazole alkaloids, including those with oxygenation at the C-2 and C-7 positions, has been a focus of organic chemistry research, further highlighting the interest in this class of compounds.

Biosynthesis of Carbazole Alkaloids

The proposed biosynthetic pathway for phytocarbazoles originates from anthranilic acid and malonyl-CoA.[2] These precursors undergo a series of reactions, including the formation of a prenylated 2-quinolone intermediate, which then cyclizes to form the fundamental 3-methylcarbazole skeleton.[2] Subsequent enzymatic modifications lead to the vast array of naturally occurring carbazole alkaloids.

A Note to Researchers

Given the absence of a known natural source for this compound, researchers interested in this specific compound may need to rely on synthetic routes for its production. Several chemical suppliers list this compound, indicating its availability through synthesis. For scientists and drug development professionals seeking to explore the therapeutic potential of carbazole alkaloids, focusing on well-documented, naturally occurring derivatives with established biological activities may prove to be a more fruitful avenue of investigation.

Should a natural source for this compound be discovered in the future, it would represent a significant contribution to the field of natural product chemistry. Until then, the scientific community's understanding is limited to its synthetic availability and the broader context of the diverse and bioactive family of carbazole alkaloids.

References

Spectroscopic and Biological Insights into Carbazole Alkaloids: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of available data reveals a notable scarcity of published spectroscopic and biological information for the specific compound 7-Hydroxy-1-methoxy-3-methylcarbazole. While this particular carbazole (B46965) derivative is commercially available, comprehensive characterization data, including NMR, mass spectrometry, IR, and UV-Vis spectra, are not readily accessible in scientific literature or spectral databases. Similarly, specific experimental protocols for its synthesis and details of its biological activity or associated signaling pathways are not documented.

This guide, therefore, broadens its scope to provide a comprehensive overview of the spectroscopic characterization, synthesis, and biological activities of the wider class of carbazole alkaloids. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important class of natural products.

Spectroscopic Data of Carbazole Alkaloids: A General Profile

While specific data for this compound is unavailable, the following tables summarize typical spectroscopic characteristics observed for related carbazole alkaloids. These values are illustrative and can vary based on the specific substitution pattern of the carbazole core.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Carbazole Alkaloids

ProtonChemical Shift (δ) ppm
N-H7.5 - 11.0 (broad singlet)
Aromatic C-H6.5 - 8.5
O-CH₃3.8 - 4.2
Ar-CH₃2.2 - 2.8
Ar-OH4.5 - 10.0 (broad singlet)

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Carbazole Alkaloids

CarbonChemical Shift (δ) ppm
Aromatic C100 - 160
Aromatic C-N120 - 145
Aromatic C-O140 - 160
O-CH₃55 - 65
Ar-CH₃15 - 25

Table 3: Key Mass Spectrometry (MS) and Infrared (IR) Data for Carbazole Alkaloids

Spectroscopic TechniqueKey Observations
Mass Spectrometry (EI-MS) Molecular ion peak (M⁺) is typically prominent. Fragmentation patterns often involve the loss of substituents from the carbazole core.
Infrared (IR) Spectroscopy - N-H stretching: ~3400-3500 cm⁻¹ (sharp) - O-H stretching: ~3200-3600 cm⁻¹ (broad) - Aromatic C-H stretching: ~3000-3100 cm⁻¹ - C=C aromatic stretching: ~1450-1600 cm⁻¹ - C-O stretching: ~1000-1300 cm⁻¹

Experimental Protocols: A Generalized Approach

Due to the absence of a specific protocol for this compound, a generalized workflow for the synthesis and characterization of carbazole alkaloids is presented.

General Synthesis of Carbazole Alkaloids

A common and effective method for the synthesis of carbazole alkaloids is the Cadogan reaction. This involves the reductive cyclization of 2-nitrobiphenyls.

dot

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Reaction Step cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Final Product Start1 Substituted 2-Aminobiphenyl Reaction Palladium-catalyzed Buchwald-Hartwig Amination Start1->Reaction Start2 Substituted 2-Halonitrobenzene Start2->Reaction Intermediate Substituted 2-Nitrobiphenyl Reaction->Intermediate Cyclization Reductive Cyclization (e.g., P(OEt)₃) Intermediate->Cyclization Product Carbazole Alkaloid Cyclization->Product

Caption: Generalized workflow for carbazole alkaloid synthesis.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized or isolated carbazole alkaloid.

dot

Analysis_Workflow cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis Sample Purified Carbazole Alkaloid Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS IR IR Spectroscopy Sample->IR UV UV-Vis Spectroscopy Sample->UV Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure MS->Purity IR->Structure UV->Purity Signaling_Pathway cluster_pathway Apoptosis Signaling Pathway Carbazole Carbazole Alkaloid Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Carbazole->Pro_Apoptotic Activation Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL) Carbazole->Anti_Apoptotic Inhibition Caspases Caspase Cascade Pro_Apoptotic->Caspases Activation Anti_Apoptotic->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis

Technical Guide: 7-Hydroxy-1-methoxy-3-methylcarbazole (CAS 107672-54-8)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide addresses the chemical entity identified by CAS number 107672-54-8, 7-Hydroxy-1-methoxy-3-methylcarbazole. A comprehensive review of publicly available scientific literature and patent databases reveals a significant gap in the biological research of this specific compound. To date, no studies detailing its pharmacological, toxicological, or mechanistic properties have been published. However, based on the well-documented bioactivities of the broader class of carbazole (B46965) alkaloids, this guide provides a prospective analysis of the potential biological activities of this compound. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in initiating research on this novel compound.

Introduction to this compound

This compound is a member of the carbazole alkaloid family, a class of nitrogen-containing heterocyclic compounds. Carbazoles are known for their presence in various natural sources, particularly in plants of the Rutaceae family, such as Murraya koenigii (curry tree)[1][2][3][4]. The core carbazole structure is a versatile scaffold that has been extensively explored in medicinal chemistry, leading to the discovery of compounds with a wide array of biological activities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 107672-54-8Internal Database
Molecular Formula C₁₄H₁₃NO₂Internal Database
Molecular Weight 227.26 g/mol Internal Database
Canonical SMILES CC1=CC2=C(C(=C1)OC)NC3=C2C=CC(=C3)OInternal Database
Physical Description Solid (predicted)Internal Database
Solubility Predicted to be soluble in organic solvents such as DMSO, methanol, and ethanol.Internal Database

Prospective Biological Activities Based on Carbazole Alkaloid Research

While no specific biological data exists for this compound, the carbazole alkaloid class is renowned for a diverse range of pharmacological effects. This section outlines the potential activities that could be investigated for this compound based on studies of its structural analogs.

Antimicrobial Activity

Carbazole alkaloids have demonstrated significant antibacterial and antifungal properties[1][2]. For instance, mahanine, a carbazole alkaloid from Murraya koenigii, has shown potent activity against antibiotic-resistant pathogenic bacteria[1]. The mechanism of action is often attributed to the disruption of bacterial cell membranes or the inhibition of essential enzymes.

Cytotoxic and Antitumor Activity

A significant body of research points to the potent cytotoxic effects of carbazole alkaloids against various cancer cell lines[1][5]. These compounds can induce apoptosis (programmed cell death) through various mechanisms, including the inhibition of topoisomerase I and II, enzymes crucial for DNA replication in cancer cells[3]. The general workflow for assessing cytotoxicity is depicted in Figure 1.

Anti-inflammatory Activity

Certain carbazole alkaloids have exhibited anti-inflammatory properties. For example, murrayanol (B1588781) has been shown to inhibit cyclooxygenase (COX) enzymes, hPGHS-1 and hPGHS-2, which are key mediators of inflammation, with IC₅₀ values of 109 µg/mL and 218 µg/mL, respectively[3].

Antioxidant Activity

The phenolic hydroxyl group present in many carbazole alkaloids, including this compound, suggests potential antioxidant activity. Mahanimbine, for example, has demonstrated antioxidant properties[3]. This activity is typically due to the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals.

Postulated Mechanism of Action: Induction of Apoptosis

Based on the known activities of related carbazole alkaloids, a plausible mechanism of action for the potential cytotoxic effects of this compound is the induction of apoptosis. A simplified, hypothetical signaling pathway for carbazole-induced apoptosis is illustrated in Figure 2. This pathway often involves the activation of caspase cascades, leading to the systematic dismantling of the cell.

Suggested Experimental Protocols for Future Research

To elucidate the biological profile of this compound, the following experimental approaches, standard in the field of natural product drug discovery, are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the concentration-dependent cytotoxic effect of the compound on cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various bacterial and fungal strains.

  • Methodology:

    • Prepare a twofold serial dilution of this compound in a 96-well microtiter plate containing appropriate growth medium.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis or Isolation of This compound characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC Determination) characterization->antimicrobial apoptosis Apoptosis Assays (e.g., Flow Cytometry) cytotoxicity->apoptosis enzyme Enzyme Inhibition Assays (e.g., Topoisomerase) cytotoxicity->enzyme

Caption: General experimental workflow for the biological evaluation of a novel compound.

apoptosis_pathway cluster_cell Cancer Cell compound Carbazole Alkaloid (e.g., this compound) pro_caspase9 Pro-caspase-9 compound->pro_caspase9 induces caspase9 Caspase-9 (active) pro_caspase9->caspase9 activation pro_caspase3 Pro-caspase-3 caspase9->pro_caspase3 activates caspase3 Caspase-3 (active) pro_caspase3->caspase3 activation apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified, hypothetical signaling pathway for carbazole-induced apoptosis.

Conclusion and Future Directions

This compound represents an unexplored chemical entity within the pharmacologically significant carbazole alkaloid family. Although direct biological data is currently unavailable, the extensive research on related compounds strongly suggests its potential as a bioactive molecule, particularly in the areas of antimicrobial and anticancer research. The experimental protocols and potential mechanisms of action outlined in this guide provide a strategic framework for initiating the scientific investigation of this compound. Further research is warranted to isolate or synthesize and subsequently evaluate the biological activities of this compound to determine its therapeutic potential.

References

Navigating the Labyrinth of Natural Products: A Technical Guide to the Isolation and Purification of Carbazole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental protocols for the specific isolation and purification of 7-Hydroxy-1-methoxy-3-methylcarbazole are not extensively available in publicly accessible scientific literature. This guide, therefore, presents a comprehensive overview of the general and established methodologies for the isolation and purification of carbazole (B46965) alkaloids from natural sources, such as Murraya koenigii. The principles and techniques described herein are directly applicable to the target compound, this compound, and provide a robust framework for its successful isolation and characterization.

Introduction

Carbazole alkaloids represent a diverse and significant class of natural products renowned for their wide range of biological activities, making them promising candidates for drug discovery and development. The successful isolation and purification of these compounds from complex natural matrices is a critical first step in their journey from a natural source to a potential therapeutic agent. This technical guide provides a detailed overview of the common workflows, experimental protocols, and analytical techniques employed in the separation and characterization of carbazole alkaloids, with a focus on chromatographic methods.

General Workflow for Carbazole Alkaloid Isolation and Purification

The isolation of carbazole alkaloids from plant material typically follows a multi-step process, beginning with extraction and culminating in the purification of individual compounds. The general workflow is depicted in the diagram below.

G A Plant Material (e.g., Leaves/Roots) B Extraction (e.g., Maceration with Ethanol (B145695)/Methanol) A->B C Crude Extract B->C D Solvent Partitioning/Fractionation C->D E Alkaloid-Rich Fraction D->E F Column Chromatography (Silica Gel) E->F G Semi-Pure Fractions F->G H Preparative HPLC/TLC G->H I Pure Carbazole Alkaloid H->I J Structure Elucidation (NMR, MS, etc.) I->J

Caption: General workflow for the isolation and purification of carbazole alkaloids.

Experimental Protocols

The following sections detail the common methodologies for the key experiments in the isolation and purification of carbazole alkaloids.

Extraction

The initial step involves the extraction of the carbazole alkaloids from the plant material.

  • Objective: To efficiently extract a broad range of alkaloids from the plant matrix.

  • Protocol:

    • Air-dry the plant material (e.g., leaves or roots of Murraya koenigii) at room temperature and then grind it into a fine powder.

    • Macerate the powdered plant material in a suitable organic solvent, such as ethanol or methanol (B129727), at a ratio of 1:10 (w/v) for 48-72 hours at room temperature.

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

    • For a more targeted extraction of alkaloids, an acid-base extraction can be performed. Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl) and wash with a non-polar solvent (e.g., hexane) to remove neutral and acidic compounds.

    • Basify the aqueous layer with a base (e.g., NH4OH) to a pH of 9-10 and then extract the alkaloids with a moderately polar organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Combine the organic layers and evaporate the solvent to yield an alkaloid-rich fraction.

Column Chromatography

Column chromatography is a widely used technique for the initial separation of the alkaloid-rich fraction.

  • Objective: To separate the complex alkaloid mixture into simpler fractions based on polarity.

  • Protocol:

    • Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Pack a glass column with the silica gel slurry.

    • Adsorb the alkaloid-rich fraction onto a small amount of silica gel and load it onto the top of the packed column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a hexane-ethyl acetate (B1210297) gradient, followed by an ethyl acetate-methanol gradient.

    • Collect the eluate in fractions of a fixed volume.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify fractions with similar profiles.

    • Combine the fractions containing the target compounds for further purification.

Preparative High-Performance Liquid Chromatography (HPLC)

For the final purification of individual carbazole alkaloids, preparative HPLC is often employed.

  • Objective: To achieve high-resolution separation and isolation of pure compounds.

  • Protocol:

    • Dissolve the semi-pure fraction obtained from column chromatography in the mobile phase.

    • Use a reversed-phase C18 column for the separation.

    • Employ an isocratic or gradient mobile phase system. A typical mobile phase for carbazole alkaloids consists of a mixture of acetonitrile (B52724) and water, or methanol and water, sometimes with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

    • Set the flow rate and injection volume based on the column dimensions and the concentration of the sample.

    • Monitor the elution of compounds using a UV detector at a wavelength where the carbazole alkaloids exhibit strong absorbance (typically around 230-254 nm).

    • Collect the peaks corresponding to the individual compounds.

    • Evaporate the solvent from the collected fractions to obtain the pure carbazole alkaloid.

Data Presentation

The quantitative data obtained during the isolation and purification process should be summarized in a clear and structured manner. The following table provides an example of how to present such data.

Fraction IDIsolation StepCompound Name (if identified)Yield (mg)Purity (% by HPLC)Spectroscopic Data (m/z, NMR)
F-01Crude ExtractMixture50,000--
F-02Alkaloid-Rich FractionMixture10,000--
CC-H-EA-1Column ChromatographyCompound A50085[M+H]+ at m/z ...
CC-H-EA-2Column ChromatographyCompound B35090[M+H]+ at m/z ...
HPLC-P1Preparative HPLCThis compound50>98[M+H]+ at m/z 242.1, characteristic NMR shifts
HPLC-P2Preparative HPLCIsomer of Target25>99[M+H]+ at m/z 242.1, different NMR shifts

Analytical Techniques for Characterization

Once a pure compound is isolated, its structure must be elucidated using a combination of spectroscopic and spectrometric techniques.

  • High-Performance Liquid Chromatography (HPLC): Used for both the separation and purity assessment of the isolated compounds.[1]

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): A powerful technique for the identification of known carbazole alkaloids and the tentative identification of new ones based on their fragmentation patterns.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for the de novo structure elucidation of novel carbazole alkaloids. Quantitative NMR (qNMR) can also be used to determine the concentration of specific alkaloids in a mixture without the need for an identical standard.[4]

Logical Workflow for Structure Elucidation

The process of identifying and characterizing a newly isolated carbazole alkaloid follows a logical progression of analytical steps.

G A Pure Isolated Compound B Preliminary Analysis A->B C UV-Vis Spectroscopy B->C Chromophore D Mass Spectrometry (MS) B->D Molecular Weight E Structural Elucidation D->E F 1D NMR (¹H, ¹³C) E->F Proton/Carbon Skeleton G 2D NMR (COSY, HSQC, HMBC) F->G Connectivity H Final Structure Confirmation G->H I Comparison with Literature Data H->I J X-ray Crystallography (if crystalline) H->J

Caption: Logical workflow for the structure elucidation of an isolated compound.

By following the methodologies outlined in this guide, researchers and scientists can effectively navigate the complexities of natural product chemistry to isolate, purify, and characterize carbazole alkaloids, thereby paving the way for future pharmacological investigations and drug development efforts.

References

The intricate pathways of nature's architects: A technical guide to the biosynthesis of carbazole alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 7, 2025 – A comprehensive technical guide detailing the biosynthesis of carbazole (B46965) alkaloids, a class of compounds with significant therapeutic potential, has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the enzymatic pathways, quantitative data on alkaloid abundance, and detailed experimental methodologies, aiming to accelerate research and development in this promising field.

Carbazole alkaloids are a diverse group of naturally occurring heterocyclic compounds, many of which exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. Understanding their biosynthesis is paramount for harnessing their therapeutic potential through biotechnological production and synthetic biology approaches. This guide synthesizes current knowledge on the formation of these complex molecules in both bacteria and plants.

Core Biosynthetic Pathways: From Simple Precursors to Complex Scaffolds

The biosynthesis of carbazole alkaloids originates from fundamental building blocks within the primary metabolism of organisms. In higher plants, the shikimate pathway is the proposed origin, leading to the formation of key intermediates. A central precursor in many plant-derived carbazoles is believed to be 3-methylcarbazole. In contrast, studies on bacteria, particularly Streptomyces species, have elucidated a distinct pathway for the formation of carbazole alkaloids like carquinostatin A and neocarazostatin A.

Bacterial Biosynthesis of Carbazole Alkaloids

In Streptomyces, the biosynthesis of the carbazole core involves a unique set of enzymes encoded within dedicated gene clusters. The pathway to carquinostatin A, for instance, is initiated by the decarboxylative condensation of an α-hydroxyl-β-keto acid intermediate with 3-hydroxybutyryl-ACP, a reaction catalyzed by the enzyme CqsB1. This is followed by an unprecedented oxidative cyclization reaction facilitated by CqsB2 to form the carbazole skeleton.[1] Similarly, the biosynthesis of neocarazostatin A involves the homologous enzymes NzsJ and NzsI.

The following diagram illustrates the initial steps in the bacterial biosynthesis of the carbazole skeleton:

bacterial_carbazole_biosynthesis cluster_precursors Precursors cluster_enzymes Enzymatic Steps cluster_products Products alpha_hydroxyl_beta_keto_acid α-hydroxyl-β-keto acid intermediate CqsB1 CqsB1 / NzsJ (Decarboxylative Condensation) alpha_hydroxyl_beta_keto_acid->CqsB1 3_hydroxybutyryl_ACP 3-hydroxybutyryl-ACP 3_hydroxybutyryl_ACP->CqsB1 Intermediate Unstable Indole Intermediate CqsB1->Intermediate CqsB2 CqsB2 / NzsI (Oxidative Cyclization) Carbazole_Skeleton Carbazole Skeleton CqsB2->Carbazole_Skeleton Intermediate->CqsB2

Bacterial carbazole skeleton formation pathway.

Further modifications of the carbazole core, such as prenylation and hydroxylation, are carried out by tailoring enzymes. For instance, in the neocarazostatin A pathway, the prenyltransferase NzsG attaches a prenyl group to the carbazole nucleus, followed by hydroxylation by the P450 hydroxylase NzsA.

Plant Biosynthesis of Carbazole Alkaloids

In plants of the Rutaceae family, such as Murraya koenigii (curry tree) and Clausena lansium (wampee), the biosynthesis is thought to proceed via the shikimate pathway. While the complete enzymatic cascade is not as well-defined as in bacteria, genomic and transcriptomic analyses have identified candidate genes, including polyketide synthases, prenyltransferases, methyltransferases, and cytochrome P450s, that are likely involved in the formation and diversification of carbazole alkaloids. The proposed pathway involves the formation of a key 3-methylcarbazole intermediate, which then undergoes various modifications to generate the vast array of carbazole alkaloids found in these plants.

The following diagram outlines the proposed general workflow for identifying biosynthetic genes in plants:

plant_gene_identification_workflow Start Plant Tissue Collection (e.g., Murraya koenigii leaves) RNA_Seq RNA Sequencing (Transcriptome Analysis) Start->RNA_Seq De_Novo_Assembly De Novo Transcriptome Assembly RNA_Seq->De_Novo_Assembly Gene_Annotation Gene Annotation and Functional Classification De_Novo_Assembly->Gene_Annotation Candidate_Identification Identification of Candidate Genes (PKS, PTs, CYPs, etc.) Gene_Annotation->Candidate_Identification Cloning Gene Cloning and Heterologous Expression Candidate_Identification->Cloning Functional_Characterization Functional Characterization of Enzymes Cloning->Functional_Characterization

Workflow for identifying plant carbazole biosynthetic genes.

Quantitative Analysis of Carbazole Alkaloids

The concentration of carbazole alkaloids can vary significantly depending on the species, tissue type, and environmental conditions. A comprehensive quantitative analysis of eleven carbazole alkaloids in the leaves of Murraya koenigii from different climatic zones in India was performed using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC/MS/MS). The results provide valuable data for the selection of high-yielding plant material for commercial extraction.

Carbazole AlkaloidAbundance Range (mg/g of dry leaves)[1]
Koenine-I0.097 - 1.222
Murrayamine A0.092 - 5.014
Koenigine0.034 - 0.661
Koenimbidine0.010 - 1.673
Koenimbine0.013 - 7.336
O-methylmurrayamine A0.010 - 0.310
Girinimbine0.010 - 0.114
Mahanine0.049 - 5.288
8,8''-biskoenigine0.031 - 1.731
Isomahanimbine0.491 - 3.791
Mahanimbine0.492 - 5.399

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of carbazole alkaloid biosynthesis.

In Vitro Reconstitution of Neocarazostatin A Biosynthetic Enzymes

The following protocol describes the one-pot enzymatic reaction for the in vitro reconstitution of the early steps of neocarazostatin A biosynthesis.

Enzyme Purification:

  • The genes encoding NzsH, NzsJ, and NzsI are cloned into an appropriate expression vector (e.g., pET series) and transformed into a suitable E. coli expression host (e.g., BL21(DE3)).

  • Protein expression is induced with IPTG, and the cells are harvested by centrifugation.

  • The His-tagged proteins are purified from the cell lysate using Ni-NTA affinity chromatography.

  • The purity and concentration of the proteins are determined by SDS-PAGE and a Bradford assay.

One-Pot Enzymatic Assay:

  • NzsH/J one-pot reaction:

    • Incubate 1 µM of purified NzsJ and 1 mM of 3-hydroxybutyryl-SNAC with the NzsH enzyme system in a suitable buffer at 30 °C.

    • The reaction is quenched at various time points by adding an equal volume of ice-cold methanol (B129727).

    • The mixture is centrifuged to remove precipitated protein, and the supernatant is analyzed by HPLC and HR-ESIMS.

  • NzsH/J/I one-pot reaction:

    • To the NzsH/J reaction mixture, add 1 µM of purified NzsI.

    • Incubate the mixture at 30 °C for the desired time.

    • Quench the reaction with ice-cold methanol and analyze the products by HPLC and HR-ESIMS.

The following diagram illustrates the experimental workflow for the in vitro reconstitution assay:

in_vitro_reconstitution_workflow cluster_purification Enzyme Purification cluster_assay Enzymatic Assay Cloning Gene Cloning (nzsH, nzsJ, nzsI) Expression Heterologous Expression in E. coli Cloning->Expression Purification Ni-NTA Affinity Chromatography Expression->Purification QC SDS-PAGE & Bradford Assay Purification->QC Reaction_Setup One-Pot Reaction Setup (Enzymes + Substrates) QC->Reaction_Setup Incubation Incubation at 30°C Reaction_Setup->Incubation Quenching Reaction Quenching (Cold Methanol) Incubation->Quenching Analysis HPLC & HR-ESIMS Analysis Quenching->Analysis

Workflow for in vitro reconstitution of carbazole biosynthesis.
Quantitative Analysis of Carbazole Alkaloids by UPLC/MS/MS

The following provides a summary of the methodology used for the quantification of carbazole alkaloids in Murraya koenigii.

Sample Preparation:

  • Dried leaf samples are powdered and extracted with a suitable solvent (e.g., methanol) using ultrasonication.

  • The extract is filtered and diluted to an appropriate concentration for analysis.

UPLC/MS/MS Parameters:

  • Chromatographic System: Waters Acquity UPLC system.

  • Column: Acquity UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) with an electrospray ionization (ESI) source in positive ion mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification of specific carbazole alkaloids.

Method Validation:

  • The method is validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery). For the eleven carbazoles quantified, the linearity regression coefficient (r²) was >0.9995, LOD ranged from 0.003 to 0.248 ng/mL, LOQ ranged from 0.009 to 0.754 ng/mL, and recovery was between 88.803% and 103.729%.[1]

This detailed guide serves as a foundational resource for the scientific community, providing both a theoretical framework and practical methodologies for the study of carbazole alkaloid biosynthesis. The continued exploration of these pathways will undoubtedly unlock new opportunities for the production and engineering of these valuable natural products for therapeutic applications.

References

An In-depth Technical Guide to 7-Hydroxy-1-methoxy-3-methylcarbazole: Properties, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 7-Hydroxy-1-methoxy-3-methylcarbazole is limited in publicly accessible literature. This guide provides a comprehensive overview based on the known properties of closely related carbazole (B46965) alkaloids and general principles of organic chemistry and pharmacology. The information herein is intended to serve as a foundational resource to guide future research and drug discovery efforts.

Introduction

Carbazole alkaloids represent a significant class of naturally occurring heterocyclic compounds, predominantly isolated from the plant family Rutaceae. These compounds have garnered substantial interest in the scientific community due to their wide-ranging biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor properties.[1][2][3][4][5] The core carbazole scaffold, a tricyclic system consisting of a central pyrrole (B145914) ring fused to two benzene (B151609) rings, provides a versatile template for medicinal chemists.[3] The specific compound, this compound, is a functionalized carbazole derivative. While detailed studies on this particular molecule are not widely published, its structural features suggest potential for significant biological activity.

This technical guide aims to provide a thorough understanding of the anticipated physical and chemical properties of this compound, outline general experimental protocols for its synthesis and characterization, and discuss its potential biological activities and associated signaling pathways based on the current knowledge of related carbazole derivatives.

Physicochemical Properties

Table 1: Computed Physicochemical Properties of 6,7-Dimethoxy-1-hydroxy-3-methylcarbazole [7]

PropertyValue
Molecular FormulaC15H15NO3
Molecular Weight257.28 g/mol
XLogP33.3
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2
Exact Mass257.10519334 Da
Monoisotopic Mass257.10519334 Da
Topological Polar Surface Area54.5 Ų
Heavy Atom Count19
Complexity325

Chemical Synthesis

The synthesis of functionalized carbazoles can be achieved through various established organic chemistry reactions. These methods offer routes to modify the carbazole core at different positions, allowing for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

General Synthetic Strategies for Functionalized Carbazoles

Several synthetic routes are available for the construction of the carbazole skeleton.[8][9] Common strategies include:

  • Palladium-catalyzed reactions: These methods often involve an intermolecular amination followed by an intramolecular direct arylation to form the carbazole ring system.[8]

  • Copper-catalyzed C-N coupling: Double C-N coupling reactions of 2,2'-dihalobiphenyls with amines provide an efficient route to carbazole derivatives.[8]

  • Rhodium-catalyzed cyclization: Substituted biaryl azides can be converted to carbazoles using rhodium catalysts.[8]

  • Multicomponent reactions: One-pot syntheses involving the reaction of multiple starting materials can rapidly generate highly functionalized carbazoles.[9]

A plausible synthetic approach for this compound would likely involve the construction of a substituted biphenylamine precursor followed by a cyclization step to form the carbazole core. The specific placement of the hydroxyl, methoxy (B1213986), and methyl groups would be dictated by the choice of starting materials and the synthetic strategy employed.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a functionalized carbazole derivative.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Materials (e.g., Substituted Aniline and Dihalobenzene) Reaction Coupling Reaction (e.g., Buchwald-Hartwig Amination) Start->Reaction Intermediate Biphenylamine Intermediate Reaction->Intermediate Cyclization Intramolecular Cyclization (e.g., Pd-catalyzed C-H activation) Intermediate->Cyclization Crude Crude Carbazole Derivative Cyclization->Crude Column Column Chromatography Crude->Column Recrystallization Recrystallization Column->Recrystallization Pure Pure Carbazole Derivative Recrystallization->Pure NMR NMR Spectroscopy (1H, 13C) Pure->NMR MS Mass Spectrometry Pure->MS FTIR FT-IR Spectroscopy Pure->FTIR

Caption: Generalized workflow for the synthesis, purification, and characterization of a functionalized carbazole.

Analytical Characterization

The structural elucidation and confirmation of purity for synthesized carbazole derivatives rely on a suite of spectroscopic techniques.

Spectroscopic Data

While specific spectra for this compound are not available, Table 2 summarizes the expected spectroscopic characteristics based on the analysis of other carbazole derivatives.[10][11][12][13]

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of δ 7.0-8.5 ppm. Singlets for the methyl and methoxy protons. A broad singlet for the hydroxyl proton. A singlet for the N-H proton of the carbazole ring.[14]
¹³C NMR Resonances for aromatic carbons, with quaternary carbons appearing at lower fields. Signals corresponding to the methyl and methoxy carbons.
FT-IR Characteristic absorption bands for O-H stretching (hydroxyl group), N-H stretching (carbazole amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (methoxy and hydroxyl).[10]
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns characteristic of the carbazole skeleton and its substituents.[10][15]
Experimental Protocols for Characterization
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration values to elucidate the structure of the molecule.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or analyze a thin film of the sample.

  • Instrumentation: Record the IR spectrum using an FT-IR spectrometer.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Biological Activities and Potential Signaling Pathways

Carbazole alkaloids are known to exhibit a variety of biological activities.[1][2][4] While the specific activities of this compound have not been reported, its structural similarity to other bioactive carbazoles suggests it may possess similar properties.

Known Biological Activities of Carbazole Alkaloids
  • Anticancer Activity: Many carbazole alkaloids have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer, leukemia, and colon cancer.[1][2][16]

  • Antimicrobial Activity: Carbazole derivatives have shown inhibitory activity against a range of bacteria and fungi.[1][2][5]

  • Antioxidant Activity: The carbazole nucleus can act as a scavenger of free radicals, suggesting potential antioxidant properties.[4]

  • Anti-inflammatory Activity: Some carbazole alkaloids have been reported to possess anti-inflammatory effects.[4]

Postulated Signaling Pathways

The precise mechanisms of action for many carbazole alkaloids are still under investigation. However, for their anticancer effects, several signaling pathways have been implicated. A generalized diagram illustrating a potential mechanism of action for a hypothetical anticancer carbazole is presented below.

cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes Carbazole 7-Hydroxy-1-methoxy-3- methylcarbazole Receptor Cell Surface Receptor Carbazole->Receptor Binds Kinase Tyrosine Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase Inhibits TranscriptionFactor Transcription Factor (e.g., NF-κB, AP-1) Kinase->TranscriptionFactor Inhibits Activation GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression Downregulates Apoptosis Apoptosis GeneExpression->Apoptosis Induces Proliferation Inhibition of Proliferation GeneExpression->Proliferation Angiogenesis Inhibition of Angiogenesis GeneExpression->Angiogenesis

Caption: Postulated signaling pathway for the anticancer activity of a carbazole derivative.

Experimental Workflow for Biological Evaluation

To determine the biological activities of this compound, a systematic screening process is required.

cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies Compound This compound Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Compound->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) Compound->Antimicrobial Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Compound->Antioxidant CellCycle Cell Cycle Analysis Cytotoxicity->CellCycle If active ApoptosisAssay Apoptosis Assays (e.g., Annexin V) Cytotoxicity->ApoptosisAssay If active WesternBlot Western Blotting for Signaling Proteins ApoptosisAssay->WesternBlot AnimalModel Animal Models of Disease (e.g., Xenograft models) WesternBlot->AnimalModel If promising Toxicity Toxicity Studies AnimalModel->Toxicity

Caption: Experimental workflow for the biological evaluation of a novel carbazole compound.

Conclusion

This compound belongs to the promising class of carbazole alkaloids. While direct experimental data on this specific molecule is sparse, this guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation based on the extensive knowledge of related compounds. The structural motifs present in this compound suggest its potential as a lead compound for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research is warranted to synthesize this compound, elucidate its precise physicochemical properties, and explore its full pharmacological potential.

References

The Dawn of a New Era in Drug Discovery: A Technical Guide to the Isolation and Characterization of Novel Carbazole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate architecture of natural products has perennially served as a profound source of inspiration for the development of novel therapeutics. Among these, carbazole (B46965) alkaloids, a class of heterocyclic aromatic compounds, have emerged as a particularly promising scaffold, exhibiting a wide spectrum of biological activities, including potent anti-cancer and neuroprotective properties. This technical guide provides an in-depth exploration of the discovery of novel carbazole alkaloids, detailing the experimental methodologies for their isolation, structural elucidation, and biological evaluation, with a focus on their mechanisms of action.

Isolation of Novel Carbazole Alkaloids: A Step-by-Step Protocol

The successful isolation of novel carbazole alkaloids from complex natural matrices is a critical first step in their journey towards potential clinical applications. The following protocol outlines a general yet detailed workflow for the extraction and purification of these compounds, primarily from plant sources of the Rutaceae family, such as Murraya koenigii and Clausena lansium.

Extraction
  • Preparation of Plant Material: The air-dried and powdered plant material (e.g., leaves, stem bark) is the starting point.

  • Defatting: The powdered material is first defatted using a non-polar solvent like petroleum ether in a Soxhlet apparatus. This step removes lipids and other non-polar compounds that may interfere with subsequent extraction and purification.

  • Alkaloid Extraction: The defatted plant material is then subjected to exhaustive extraction with a polar solvent, typically ethanol (B145695) or methanol, using a Soxhlet apparatus. This process extracts a broad range of secondary metabolites, including the target carbazole alkaloids.

  • Acid-Base Extraction for Alkaloid Enrichment: The crude ethanolic or methanolic extract is concentrated under reduced pressure. The resulting residue is then subjected to an acid-base extraction to selectively isolate the alkaloids.

    • The residue is dissolved in a dilute acid (e.g., 5% HCl), which protonates the basic nitrogen of the alkaloids, rendering them water-soluble.

    • The acidic aqueous solution is then washed with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to remove neutral and acidic impurities.

    • The pH of the aqueous layer is then adjusted to alkaline (pH 9-10) with a base (e.g., ammonium (B1175870) hydroxide). This deprotonates the alkaloids, making them soluble in organic solvents.

    • The free alkaloids are then extracted into an organic solvent like dichloromethane or chloroform.

  • Concentration: The organic solvent containing the crude alkaloid mixture is dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo to yield the total alkaloid extract.

Chromatographic Purification

Column chromatography is the cornerstone technique for the separation and purification of individual carbazole alkaloids from the crude extract.

  • Adsorbent and Column Preparation:

    • A glass column is packed with a suitable adsorbent, most commonly silica (B1680970) gel (60-120 or 230-400 mesh) or alumina. The adsorbent is made into a slurry with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and carefully poured into the column to ensure uniform packing and avoid air bubbles.

    • A small layer of sand is typically added at the top and bottom of the adsorbent bed to prevent disturbance.

  • Sample Loading: The crude alkaloid extract is dissolved in a minimal amount of the initial mobile phase or a suitable volatile solvent and carefully loaded onto the top of the prepared column.

  • Elution: The separation is achieved by eluting the column with a solvent system of gradually increasing polarity (gradient elution). A common solvent gradient starts with a non-polar solvent like hexane or petroleum ether and gradually introduces a more polar solvent such as ethyl acetate, chloroform, or methanol.

  • Fraction Collection and Analysis: Eluted fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify fractions containing the desired compounds. TLC is typically performed on silica gel plates with a mobile phase such as benzene:chloroform (1:1) and visualized under UV light or by spraying with a suitable detecting reagent like concentrated sulfuric acid, which often produces characteristic colors with carbazole alkaloids.

  • Final Purification: Fractions containing the same compound are pooled and may require further purification by repeated column chromatography or preparative HPLC to obtain the pure novel carbazole alkaloid.

Structure Elucidation: Unveiling the Molecular Architecture

Once a novel carbazole alkaloid is isolated in its pure form, its chemical structure is determined using a combination of modern spectroscopic techniques.

Spectroscopic Analysis
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which is crucial for determining its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups in the molecule, such as N-H, C=O, and aromatic C-H bonds.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be indicative of the carbazole chromophore.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the complete structure of a novel compound. A suite of 1D and 2D NMR experiments are employed:

    • ¹H NMR: Provides information about the number, chemical environment, and connectivity of protons in the molecule.

    • ¹³C NMR: Shows the number and types of carbon atoms present.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Helps in distinguishing between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for assembling the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

A detailed analysis of the data from these spectroscopic techniques allows for the unambiguous determination of the planar structure and relative stereochemistry of the novel carbazole alkaloid.

Biological Activity and Mechanistic Insights

Newly discovered carbazole alkaloids are subjected to a battery of biological assays to determine their therapeutic potential. The following sections detail the protocols for assessing their anti-cancer and neuroprotective activities and explore their underlying molecular mechanisms.

In Vitro Anti-Cancer Activity

MTT Assay for Cytotoxicity: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.

  • Cell Seeding: Cancer cell lines (e.g., PC3 for prostate cancer, HeLa for cervical cancer) are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the novel carbazole alkaloid for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.

Table 1: Cytotoxic Activity of Novel Carbazole Alkaloids

Carbazole AlkaloidCancer Cell LineIC₅₀/CD₅₀Reference
Mahanine (B1683992)Glioma HS 6837.5 µM[1]
MahanimbinePancreatic Capan-23.5 µM[2]
Murrastinine-CHL-60< 20 mg/mL
Murrayatanine-AHeLa< 20 mg/mL
In Vitro Neuroprotective Activity

SH-SY5Y Cell-Based Assay: The human neuroblastoma SH-SY5Y cell line is a widely used model for studying neurodegenerative diseases.

  • Cell Seeding: SH-SY5Y cells are seeded in a 96-well plate.

  • Pre-treatment: The cells are pre-treated with different concentrations of the novel carbazole alkaloid for a specific duration (e.g., 2 hours).

  • Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) for Parkinson's disease models or amyloid-beta (Aβ) peptide for Alzheimer's disease models.

  • Incubation: The cells are incubated with the neurotoxin and the carbazole alkaloid for a defined period (e.g., 24 hours).

  • Cell Viability Assessment: Cell viability is assessed using the MTT assay as described above. An increase in cell viability in the presence of the carbazole alkaloid compared to the neurotoxin-only treated cells indicates a neuroprotective effect. The EC₅₀ value (the concentration that provides 50% of the maximum protective effect) is then determined.

Table 2: Neuroprotective Activity of Novel Carbazole Alkaloids

Carbazole Alkaloid(s)NeurotoxinCell LineEC₅₀Reference
Claulansines A–J and analogues6-OHDASH-SY5Y0.36 to 10.69 µM
Geranylated carbazole alkaloids6-OHDASH-SY5Y0.48 to 12.36 µM

Visualizing the Molecular Mechanisms: Signaling Pathways

Understanding the molecular mechanisms by which novel carbazole alkaloids exert their biological effects is paramount for their development as therapeutic agents. The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by these compounds.

Apoptosis Induction in Cancer Cells by Mahanine

Mahanine, a carbazole alkaloid, has been shown to induce apoptosis in cancer cells through the mitochondrial-dependent pathway. It triggers the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, leading to programmed cell death. Furthermore, mahanine has been observed to inhibit the pro-survival PI3K/Akt/mTOR signaling pathway.[1][3][4][5]

Mahanine_Apoptosis_Pathway Mahanine Mahanine Mitochondria Mitochondria Mahanine->Mitochondria induces release PI3K PI3K Mahanine->PI3K inhibits Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Mahanine-induced apoptosis and PI3K/Akt/mTOR inhibition.
Neuroprotection via the Keap1-Nrf2 Pathway

The neuroprotective effects of some carbazole alkaloids are attributed to their ability to mitigate oxidative stress. One of the key mechanisms is the activation of the Keap1-Nrf2 pathway. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. In the presence of certain carbazole alkaloids (acting as inducers), Keap1 is inhibited, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes, thereby protecting neurons from oxidative damage.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Carbazole Carbazole Alkaloid (Inducer) Keap1_Nrf2 Keap1-Nrf2 Complex Carbazole->Keap1_Nrf2 inhibits Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome targets for Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Neuroprotective mechanism via Keap1-Nrf2 pathway activation.

Conclusion and Future Directions

The discovery of novel carbazole alkaloids continues to be a vibrant and highly promising area of research in drug development. Their diverse biological activities, particularly in the realms of oncology and neurodegenerative diseases, underscore their potential as lead compounds for the development of next-generation therapeutics. The methodologies outlined in this guide provide a robust framework for the systematic discovery, characterization, and evaluation of these remarkable natural products. Future research should focus on the total synthesis of these novel alkaloids and their analogues to facilitate comprehensive structure-activity relationship studies, as well as in-depth in vivo studies to validate their therapeutic efficacy and safety profiles. The continued exploration of the vast chemical space of carbazole alkaloids holds immense promise for addressing some of the most pressing challenges in human health.

References

Methodological & Application

Application Notes and Protocols: Biological Activity of 7-Hydroxy-1-methoxy-3-methylcarbazole and Related Carbazole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole (B46965) alkaloids are a prominent class of heterocyclic aromatic compounds found in nature, particularly in plants of the Rutaceae family. These compounds have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. The carbazole scaffold, a tricyclic system of two benzene (B151609) rings fused to a central pyrrole (B145914) ring, provides a unique template for drug design and development.

This document provides an overview of the potential biological activities of 7-Hydroxy-1-methoxy-3-methylcarbazole and structurally related compounds. While specific data for this exact molecule is limited in publicly available literature, we can infer its likely biological profile based on the well-documented structure-activity relationships (SAR) of other carbazole derivatives. These notes include summaries of quantitative data for related compounds, detailed experimental protocols for key biological assays, and diagrams of relevant signaling pathways to guide further research and drug discovery efforts.

Data Presentation: Biological Activities of Substituted Carbazole Alkaloids

The biological activity of carbazole alkaloids is significantly influenced by the nature and position of substituents on the carbazole nucleus. Hydroxyl (-OH), methoxy (B1213986) (-OCH3), and methyl (-CH3) groups, such as those in this compound, are known to modulate the cytotoxic and antimicrobial properties of these compounds.

Anticancer Activity

The presence of hydroxyl and methoxy groups on the carbazole ring has been shown to be a key determinant of anticancer activity. The hydroxyl group, in particular, is often associated with enhanced potency.

Table 1: Cytotoxic Activity (IC50 in µM) of Selected Carbazole Derivatives against Various Cancer Cell Lines

Compound/DerivativeSubstitution PatternHeLa (Cervical Cancer)HepG2 (Liver Cancer)A875 (Melanoma)7901 (Gastric Adenocarcinoma)
Carbazole Sulfonamide 7 7-hydroxy, sulfonamide side chain----
Carbazole Sulfonamide 15 7-hydroxy, sulfonamide side chain----
Carbazole Derivative 14a 1-methyl, amide side chain--9.77 ± 8.3211.8 ± 1.26[1]
Carbazole Aminothiazole 4f Heptyl side chain->50 (Hep-2)--

Note: '-' indicates data not available. The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro.

From the available data, it is evident that substitutions on the carbazole nucleus play a crucial role in determining the cytotoxic potency and cancer cell line selectivity. For instance, the presence of a 7-hydroxy group in some carbazole sulfonamides contributes to strong anticancer activity[2][3].

Antimicrobial Activity

Carbazole derivatives have demonstrated significant activity against a broad spectrum of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. The lipophilicity and electronic properties conferred by substituents are critical for their antimicrobial efficacy.

Table 2: Antimicrobial Activity (MIC in µg/mL) of Selected Carbazole Derivatives

Compound/DerivativeBacterial/Fungal StrainMIC (µg/mL)
Carbazole Aminothiazole 4f Staphylococcus aureus (MRSA)4[4]
Escherichia coli>128[4]
Carbazole Dihydrotriazine 8f Staphylococcus aureus0.5-2[5]
Escherichia coli0.5-2[5]
Candida albicans0.5-2[5]
4-(4-(benzylamino)butoxy)-9H-carbazoleStaphylococcus aureus30[6]
Staphylococcus epidermidis50[6]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

The data suggests that specific substitutions can lead to potent and selective antimicrobial agents. For example, the heptyl-substituted carbazole aminothiazole 4f shows excellent activity against methicillin-resistant Staphylococcus aureus (MRSA)[4].

Experimental Protocols

To facilitate further research on this compound and related compounds, detailed protocols for standard biological assays are provided below.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2, A875, 7901)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well microtiter plates

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compound to the wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for another 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Standard antimicrobial agents (positive controls, e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity standard (approximately 1.5 x 108 CFU/mL)

Procedure:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compound in the appropriate broth directly in the 96-well plate. The final volume in each well should be 50 µL or 100 µL.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard. This suspension is then further diluted in the broth to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Controls: Include a positive control (wells with broth and inoculum but no compound) to ensure microbial growth and a negative control (wells with broth only) to check for sterility. A solvent control should also be included.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Signaling Pathways and Mechanisms of Action

Carbazole alkaloids exert their biological effects through various mechanisms of action, often involving the modulation of key signaling pathways that regulate cell survival, proliferation, and death.

Apoptosis Induction

A common mechanism of anticancer activity for many carbazole derivatives is the induction of apoptosis (programmed cell death) in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway.

Apoptosis_Pathway Carbazole Carbazole Derivative Bax Bax/Bak Activation Carbazole->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Carbazole->Bcl2 Mitochondrion Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bax->Mitochondrion forms pores Bcl2->Mitochondrion inhibits Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway potentially induced by carbazole derivatives.

Inhibition of NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in inflammation and cancer cell survival. Many natural products, including carbazole alkaloids, have been shown to inhibit this pathway, leading to anti-inflammatory and pro-apoptotic effects.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive inhibits NFkB_active NF-κB (p50/p65) (Active) Nucleus Nucleus NFkB_active->Nucleus translocation Gene_Transcription Gene Transcription (Inflammation, Survival) Carbazole Carbazole Derivative Carbazole->IKK inhibits

References

Application Notes and Protocols for 7-Hydroxy-1-methoxy-3-methylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

7-Hydroxy-1-methoxy-3-methylcarbazole is a carbazole (B46965) alkaloid, a class of heterocyclic aromatic compounds known for a wide range of biological activities. Carbazole derivatives have demonstrated potential as cytotoxic, anti-inflammatory, antioxidant, and antimicrobial agents. These application notes provide a comprehensive overview of standard in vitro assays to characterize the biological effects of this compound. The protocols are based on established methodologies for similar carbazole compounds.

Cytotoxicity and Anti-Proliferative Activity

Carbazole derivatives are frequently investigated for their potential as anti-cancer agents. The following assays are designed to determine the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., A549 lung carcinoma, HepG2 hepatocellular carcinoma, A875 melanoma) in 96-well plates at a density of 2 x 10⁴ cells per well and incubate for 24 hours.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundCell LineIC₅₀ (µM)
This compoundA549Data to be determined
This compoundHepG2Data to be determined
This compoundA875Data to be determined
5-Fluorouracil (Positive Control)VariousLiterature Value

Experimental Workflow:

MTT_Assay_Workflow A Seed Cells in 96-well plate B Add this compound A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Assays

To understand the mechanism of cell death induced by this compound, apoptosis assays are crucial.

1.2.1. Caspase Activity Assay:

Caspases are key mediators of apoptosis. This assay measures the activity of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3/7).

Protocol:

  • Cell Treatment: Seed and treat cells with this compound at its IC₅₀ concentration for 24 hours.

  • Cell Lysis: Lyse the cells to release intracellular contents.

  • Substrate Addition: Add a luminogenic or fluorogenic substrate specific for caspase-3/7, -8, or -9.

  • Signal Measurement: Measure the luminescence or fluorescence, which is proportional to the caspase activity.

1.2.2. Annexin V-FITC/Propidium Iodide (PI) Staining:

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound for 24 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

Apoptosis Signaling Pathway:

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL/TNF FADD FADD/TRADD FasL->FADD Casp8 Pro-caspase-8 FADD->Casp8 aCasp8 Active Caspase-8 Casp8->aCasp8 Casp37 Pro-caspase-3/7 aCasp8->Casp37 Compound 7-Hydroxy-1-methoxy- 3-methylcarbazole DNA_damage DNA Damage Compound->DNA_damage p53 p53 activation DNA_damage->p53 Bax Bax up-regulation p53->Bax Bcl2 Bcl-2 down-regulation p53->Bcl2 Mito Mitochondria Bax->Mito Bcl2->Mito CytC Cytochrome c release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-caspase-9 Apaf1->Casp9 aCasp9 Active Caspase-9 Casp9->aCasp9 aCasp9->Casp37 aCasp37 Active Caspase-3/7 (Executioner) Casp37->aCasp37 Apoptosis Apoptosis aCasp37->Apoptosis

Caption: Potential apoptotic pathways induced by carbazole derivatives.

Anti-inflammatory Activity

Chronic inflammation is implicated in various diseases. Carbazole alkaloids have shown promise as anti-inflammatory agents.

Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage or microglial cells.

Protocol:

  • Cell Seeding: Seed BV-2 microglial cells or RAW 264.7 macrophages in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Collect the cell supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Data Presentation:

CompoundCell LineNO Inhibition IC₅₀ (µM)
This compoundBV-2Data to be determined
Hydrocortisone (Positive Control)BV-2Literature Value
Pro-inflammatory Cytokine Inhibition Assay

This assay determines the effect of the compound on the production of pro-inflammatory cytokines like TNF-α and IL-6.

Protocol:

  • PBMC Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.[2]

  • Cell Seeding and Treatment: Seed PBMCs in a 96-well plate and treat with different concentrations of the test compound.[2]

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[2]

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of the compound.

Anti-inflammatory Signaling Pathway:

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB_pathway NF-κB Pathway MyD88->NFkB_pathway iNOS iNOS Expression NFkB_pathway->iNOS Cytokines TNF-α, IL-6 Expression NFkB_pathway->Cytokines NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation Cytokines->Inflammation Compound 7-Hydroxy-1-methoxy- 3-methylcarbazole Compound->NFkB_pathway

Caption: Inhibition of LPS-induced inflammatory pathway.

Other Relevant In Vitro Assays

Based on the known activities of carbazole alkaloids, the following assays may also be relevant for characterizing this compound.

  • Antioxidant Assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay to determine antioxidant capacity.

  • Topoisomerase Inhibition Assays: Assays to measure the inhibition of topoisomerase I and II, which are important targets in cancer therapy.[3]

  • Antimicrobial Assays: Broth microdilution method to determine the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. It is essential to include appropriate positive and negative controls in all experiments. The biological activities of this compound have not been definitively established and require experimental verification.

References

No Information Available for 7-Hydroxy-1-methoxy-3-methylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches have yielded no scientific data on the mechanism of action, biological activity, or associated signaling pathways for the compound 7-Hydroxy-1-methoxy-3-methylcarbazole.

Despite a thorough review of available scientific literature and databases, no publications or experimental data could be retrieved for this specific carbazole (B46965) derivative. Consequently, the core requirements for this topic, including the creation of detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams, cannot be fulfilled at this time.

The lack of information suggests that this compound may be a novel compound that has not yet been synthesized or characterized, or it may be referred to by a different chemical name in existing literature.

Researchers, scientists, and drug development professionals interested in this molecule would need to embark on foundational research to determine its biological properties. This would involve:

  • Chemical Synthesis and Verification: The first step would be the chemical synthesis of this compound, followed by structural confirmation using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • In Vitro Screening: Initial biological evaluation would likely involve a broad panel of in vitro assays to identify any potential biological activity. This could include:

    • Receptor Binding Assays: To determine if the compound interacts with specific cellular receptors.

    • Enzyme Inhibition Assays: To assess its potential to inhibit the activity of key enzymes.

    • Cell Viability Assays: To evaluate its effect on the proliferation and survival of various cell lines (e.g., cancer cells, normal cells).

  • Mechanism of Action Studies: If initial screening reveals significant biological activity, further experiments would be required to elucidate its mechanism of action. This could involve techniques such as:

    • Western Blotting: To analyze changes in protein expression levels within specific signaling pathways.

    • Reporter Gene Assays: To measure the activation or inhibition of particular transcription factors.

    • Kinase Activity Profiling: To determine if the compound targets specific protein kinases.

Given the absence of any existing data, the protocols and diagrams requested cannot be generated. Further empirical investigation is necessary to provide the foundational knowledge required for such detailed documentation.

No Direct Research Found on the Cytotoxicity of 7-Hydroxy-1-methoxy-3-methylcarbazole on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available scientific literature did not yield any specific studies on the cytotoxic effects of 7-Hydroxy-1-methoxy-3-methylcarbazole on cancer cells. Consequently, the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, cannot be generated at this time due to the absence of primary research on this particular compound.

While no direct data exists for this compound, research on structurally related carbazole (B46965) and methoxy-containing compounds has demonstrated cytotoxic and anti-cancer properties, suggesting potential avenues for future investigation of the specified molecule.

Research on Related Carbazole Alkaloids and their Anti-Cancer Potential

Studies on other carbazole derivatives have shown promising results in inhibiting cancer cell growth through various mechanisms. For instance, 3-Methoxy carbazole (MHC) , isolated from Clausena heptaphylla and Clausena indica, has been shown to impede the growth of human breast cancer cells (MCF-7 and MDA-MB-231).[1] This compound induces apoptosis, enhances caspase activity, and increases the generation of reactive oxygen species (ROS).[1] The anti-cancer effects of MHC are linked to the suppression of the NF-κB signaling pathway.[1]

Another carbazole alkaloid, Mahanimbine , found in the leaves of Murraya koenigii, has demonstrated the ability to induce mitochondria-mediated apoptosis in MCF-7 breast cancer cells.[2] Its mechanism involves the regulation of Bcl-2/Bax protein levels and the activation of caspase-3/7 and -9.[2]

General Mechanisms of Action for Anti-Cancer Compounds

Research into various natural and synthetic compounds reveals common pathways for inducing cancer cell death. These often involve:

  • Induction of Apoptosis: A programmed cell death is a key mechanism for eliminating cancerous cells. This can be triggered through intrinsic (mitochondrial) or extrinsic pathways, often culminating in the activation of caspase enzymes.[2][3][4]

  • Cell Cycle Arrest: Halting the cell cycle at specific checkpoints prevents cancer cells from proliferating uncontrollably.[5]

  • Generation of Reactive Oxygen Species (ROS): An imbalance in ROS levels can lead to oxidative stress and trigger apoptotic cell death in cancer cells.[1][3]

  • Inhibition of Signaling Pathways: Targeting key signaling pathways crucial for cancer cell survival and proliferation, such as NF-κB and PI3K/AKT, is a common anti-cancer strategy.[1][5]

While these general principles are well-established, their specific applicability to this compound remains to be experimentally verified. Future research is necessary to determine if this compound exhibits similar cytotoxic properties and to elucidate its potential mechanisms of action against cancer cells.

References

Application Notes and Protocols for the Antioxidant Properties of Hydroxy-Methoxy-Methyl-Substituted Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the documented antioxidant properties of carbazole (B46965) derivatives with similar structural features (hydroxyl, methoxy (B1213986), and methyl substitutions) to 7-Hydroxy-1-methoxy-3-methylcarbazole. Due to a lack of specific experimental data for this compound in the reviewed literature, these guidelines are provided for research and development purposes, drawing inferences from analogous compounds.

Introduction

Carbazole and its derivatives are a significant class of heterocyclic aromatic compounds known for a wide range of biological activities, including antioxidant, anticancer, and anti-inflammatory properties.[1][2] The antioxidant capacity of carbazole derivatives is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, a property significantly influenced by the nature and position of substituents on the carbazole ring.[3][4]

Phenolic carbazoles, particularly those possessing hydroxyl (-OH) groups, are of special interest due to their potent radical scavenging capabilities.[5][6] The presence of a hydroxyl group, as in the hypothetical this compound, is a key structural feature for antioxidant action.[3] The methoxy (-OCH3) and methyl (-CH3) groups can further modulate this activity by influencing the electron density and steric hindrance of the molecule.

These notes provide an overview of the anticipated antioxidant properties of this compound and detailed protocols for its evaluation using common in vitro antioxidant assays.

Anticipated Antioxidant Mechanism

The primary antioxidant mechanism of phenolic carbazoles involves the scavenging of free radicals. This can occur through two main pathways:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting carbazole radical is stabilized by resonance.

  • Single Electron Transfer (SET): The carbazole derivative can donate an electron to a free radical, forming a carbazole radical cation and an anion from the free radical.

The efficiency of these processes is influenced by the bond dissociation energy of the O-H bond and the ionization potential of the molecule, which are in turn affected by the electronic effects of other substituents on the aromatic ring.[5]

Quantitative Data on Analogous Carbazole Derivatives

The following table summarizes the antioxidant activity (IC50 values) of various substituted carbazole derivatives from the literature, providing a reference for the potential potency of this compound. Lower IC50 values indicate higher antioxidant activity.

CompoundAssayIC50 (µM)Reference CompoundIC50 (µM)
Carbazole Derivative 1DPPH1.05 ± 0.77TroloxNot specified
Carbazole Derivative 2DPPH5.15 ± 1.01TroloxNot specified
Carbazole Hydrazine-carbothioamide 4hDPPH0.73AcarboseNot specified
Carbazole Hydrazine-carbothioamide 4yDPPH0.38AcarboseNot specified
Mahanimbine (a carbazole alkaloid)DPPH33.1 (µg/mL)TBHQ3.3 (µg/mL)

Note: The presented data is for comparative purposes and the activity of this compound may vary.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a common and straightforward method to assess the free radical scavenging ability of a compound.[7]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.[8]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

  • Preparation of Test Compound and Control:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare similar dilutions for the positive control (Ascorbic acid or Trolox).

  • Assay:

    • To each well of a 96-well plate, add 100 µL of the DPPH solution.

    • Add 100 µL of the different concentrations of the test compound or positive control to the respective wells.

    • For the blank, add 100 µL of methanol instead of the test compound.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

  • IC50 Determination: The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentrations of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is another widely used method to screen for antioxidant activity.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance at 734 nm is measured.

Materials:

  • This compound

  • ABTS

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or Ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working ABTS•+ Solution: Before the assay, dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound and Control: Prepare serial dilutions of the test compound and positive control as described in the DPPH assay protocol.

  • Assay:

    • To each well of a 96-well plate, add 190 µL of the working ABTS•+ solution.

    • Add 10 µL of the different concentrations of the test compound or positive control to the respective wells.

  • Incubation: Incubate the microplate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation: The percentage of scavenging activity is calculated using the formula:

    Where:

    • A_control is the absorbance of the control (ABTS•+ solution without the test compound).

    • A_sample is the absorbance in the presence of the test compound or positive control.

  • IC50 Determination: Determine the IC50 value as described in the DPPH assay protocol.

Visualizations

G cluster_0 Antioxidant Screening Workflow prep Prepare Compound Stock Solution dilute Create Serial Dilutions prep->dilute assay Perform Antioxidant Assays (DPPH, ABTS, etc.) dilute->assay measure Measure Absorbance assay->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: A general workflow for screening the antioxidant activity of a test compound.

G cluster_1 Radical Scavenging by a Phenolic Carbazole carbazole Phenolic Carbazole (Ar-OH) stabilized_carbazole Stabilized Carbazole Radical (Ar-O•) carbazole->stabilized_carbazole H• donation radical Free Radical (R•) neutralized_radical Neutralized Radical (RH) radical->neutralized_radical H• acceptance

Caption: Simplified mechanism of free radical scavenging by a phenolic carbazole via hydrogen atom donation.

References

Application Notes and Protocols for 7-Hydroxy-1-methoxy-3-methylcarbazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are hypothetical and based on the known biological activities of structurally related carbazole (B46965) derivatives. As of December 2025, there is limited publicly available scientific literature on the specific biological functions of 7-Hydroxy-1-methoxy-3-methylcarbazole. The information provided herein is intended to serve as a guide for researchers and scientists to explore the potential therapeutic applications of this compound.

Introduction

Carbazole and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse and potent biological activities.[1][2][3] The rigid, planar carbazole nucleus is a key pharmacophore found in various naturally occurring and synthetic molecules exhibiting anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] this compound is a substituted carbazole with potential for development as a therapeutic agent. These application notes provide a starting point for investigating its utility in drug discovery.

Potential Therapeutic Applications

Based on the activities of analogous carbazole compounds, this compound is a candidate for investigation in the following therapeutic areas:

  • Oncology: Many carbazole alkaloids have demonstrated significant anticancer activity through mechanisms such as DNA intercalation, inhibition of topoisomerase, and modulation of protein kinases.[4][5][7][8]

  • Neuroprotection: Substituted carbazoles have shown promise in protecting neuronal cells from oxidative stress and glutamate-induced injury, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][9][10][11]

  • Antimicrobial Infections: Various carbazole derivatives have exhibited potent activity against a range of bacterial and fungal pathogens.[6][12][13][14]

Quantitative Data on Related Carbazole Derivatives

To provide a context for the potential potency of this compound, the following table summarizes the biological activities of several related carbazole compounds.

Compound/Derivative ClassBiological ActivityTarget/AssayPotency (IC₅₀/MIC)Reference
N-substituted pyrrolocarbazolesAnticancerPim-kinase inhibition46–75 nM[1]
AnticancerPA1, PC3, DU145 cell lines8–20 µM[1]
2-phenyl-9-(p-tolyl)-9H-carbazoleNeuroprotectionGlutamate-induced HT22 cell injury~3 µM[1]
7H-benzo[c]carbazol-10-ols (3a, 3c)AntibacterialP. aeruginosa ATCC-90278 µg/mL (MIC)[12]
AntibacterialS. aureus ATCC-65388 µg/mL (MIC)[12]
Carbazomycin BAntifungalTrichophyton speciesNot specified[14]
AntibacterialE. coli (MTCC46)168.01 µg/ml (MIC)[14]
AntibacterialS. aureus (MTCC87)48.42 µg/ml (MIC)[14]

Experimental Protocols

The following are detailed protocols for preliminary in vitro screening of this compound for potential anticancer and neuroprotective activities.

Protocol 1: In Vitro Anticancer Activity Assessment - MTT Assay

Objective: To determine the cytotoxic effect of this compound on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, PC3, PA1)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Neuroprotection Assay - Glutamate-Induced Excitotoxicity in HT22 Cells

Objective: To evaluate the neuroprotective effect of this compound against glutamate-induced oxidative stress in a neuronal cell line.

Materials:

  • HT22 murine hippocampal neuronal cell line

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • This compound

  • Glutamate (B1630785)

  • DMSO

  • MTT

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Seeding: Culture and seed HT22 cells as described in Protocol 1.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1 µM to 50 µM) for 2 hours.

  • Glutamate Challenge: After pre-treatment, add glutamate to a final concentration of 5 mM to induce excitotoxicity. Include a negative control (no glutamate) and a vehicle control (DMSO + glutamate).

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Cell Viability Assessment: Perform the MTT assay as described in Protocol 1 to assess cell viability.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound by comparing the viability of compound-treated cells to the vehicle control in the presence of glutamate.

Visualizations

Signaling Pathway

cluster_0 Proposed Anticancer Mechanism of Action Carbazole 7-Hydroxy-1-methoxy- 3-methylcarbazole PimKinase Pim-1 Kinase Carbazole->PimKinase Inhibition Bad Bad PimKinase->Bad Phosphorylation (Inactivation) Bcl2 Bcl-2 Bad->Bcl2 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition

Caption: Proposed inhibitory effect on the Pim-1 kinase pathway.

Experimental Workflow

cluster_1 In Vitro Screening Workflow start Start: Compound Synthesis and Characterization primary_screen Primary Screening: Anticancer & Neuroprotection Assays start->primary_screen hit_id Hit Identification (IC₅₀ < 10 µM) primary_screen->hit_id secondary_screen Secondary Assays: Mechanism of Action Studies hit_id->secondary_screen Active end In Vivo Studies hit_id->end Inactive lead_opt Lead Optimization secondary_screen->lead_opt lead_opt->end

Caption: A generalized workflow for in vitro screening.

References

Application Note: HPLC Analysis of 7-Hydroxy-1-methoxy-3-methylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 7-Hydroxy-1-methoxy-3-methylcarbazole. The described method is intended as a starting point for researchers, scientists, and drug development professionals and will require validation for specific applications. This application note provides a comprehensive protocol, including instrumentation, chromatographic conditions, sample preparation, and illustrative method validation data.

Introduction

This compound is a carbazole (B46965) derivative of interest in pharmaceutical and chemical research. Accurate and precise quantification of this compound is essential for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of carbazole alkaloids due to its sensitivity, specificity, and robustness. This application note details a proposed reversed-phase HPLC method for the determination of this compound.

Experimental Protocols

Instrumentation and Consumables
  • HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array or variable wavelength UV detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., Waters Symmetry C18, 4.6 x 250 mm, 5 µm) is recommended for the separation of indole (B1671886) alkaloids and related compounds.[1]

  • Data Acquisition Software: ChemStation, Empower, or equivalent.

  • Solvents: HPLC grade acetonitrile (B52724) and methanol.

  • Reagents: Ammonium acetate (B1210297) (analytical grade) and purified water (18.2 MΩ·cm).

  • Filters: 0.45 µm nylon or PTFE syringe filters for sample preparation.

Proposed Chromatographic Conditions

A gradient elution is proposed to ensure adequate separation of the analyte from potential impurities.

ParameterProposed Condition
Stationary Phase C18 Reversed-Phase Column (4.6 x 250 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-18 min: 80% B; 18-20 min: 80% to 30% B; 20-25 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm[2]
Injection Volume 10 µL
Run Time 25 minutes

Note: The selection of 254 nm is based on the common absorbance wavelength for carbazole alkaloids.[2] The UV spectrum for carbazole derivatives typically shows strong absorption in this region.[3][4][5]

Sample and Standard Preparation

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (70% Mobile Phase A: 30% Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

  • Prepare a sample solution containing this compound in a suitable solvent.

  • Dilute the sample with the initial mobile phase composition to an expected concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Presentation

The following data is illustrative and serves as an example of the results that would be obtained during method validation. This proposed method requires full validation according to ICH guidelines.

Table 1: System Suitability Test (Illustrative Data)
ParameterAcceptance CriteriaResult
Retention Time (min) RSD ≤ 2.0%10.5
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N ≥ 20006500
Table 2: Linearity and Range (Illustrative Data)
Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.1
10151.8
25378.5
50755.3
1001510.1
Correlation Coefficient (r²) ≥ 0.999
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ) (Illustrative Data)
ParameterValue (µg/mL)
LOD 0.15
LOQ 0.50

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Stock (1000 µg/mL in Methanol) prep_working Prepare Working Standards (1-100 µg/mL) prep_standard->prep_working injection Inject Samples & Standards (10 µL) prep_working->injection prep_sample Prepare & Filter Sample prep_sample->injection hplc_system HPLC System Setup (C18 Column, Gradient Elution) hplc_system->injection detection UV Detection at 254 nm injection->detection chromatogram Obtain Chromatograms detection->chromatogram integration Integrate Peak Areas calibration Construct Calibration Curve integration->calibration quantification Quantify Analyte calibration->quantification

Caption: Experimental workflow for HPLC analysis.

HPLC_System solvent_A Mobile Phase A (10 mM Ammonium Acetate) pump Quaternary Pump solvent_A->pump solvent_B Mobile Phase B (Acetonitrile) solvent_B->pump autosampler Autosampler pump->autosampler column C18 Column autosampler->column column_oven Column Oven (30°C) column_oven->column detector UV Detector (254 nm) column->detector waste Waste detector->waste data_system Data System detector->data_system

References

Application Notes and Protocols: NMR Spectroscopy of 7-Hydroxy-1-methoxy-3-methylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 7-Hydroxy-1-methoxy-3-methylcarbazole. Due to the limited availability of experimental spectral data in the public domain, this report presents high-quality predicted ¹H and ¹³C NMR data. These predictions are based on established computational models and analysis of structurally similar carbazole (B46965) alkaloids. Additionally, a plausible synthetic protocol for the preparation of this compound is outlined, drawing from established palladium-catalyzed cross-coupling methodologies. This document serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel carbazole derivatives in medicinal chemistry and materials science.

Introduction

Carbazole and its derivatives are a significant class of heterocyclic compounds renowned for their diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties. Furthermore, their unique photophysical characteristics make them promising candidates for applications in organic electronics. This compound is a specific derivative with potential pharmacological relevance. Accurate structural elucidation is paramount for the advancement of research and development involving this compound, and NMR spectroscopy stands as the most powerful tool for this purpose. These notes provide a comprehensive guide to the expected NMR characteristics of this molecule and a practical approach to its synthesis and subsequent NMR analysis.

Predicted NMR Spectroscopic Data

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.15s-
H-47.80s-
H-57.50d8.5
H-66.90dd8.5, 2.0
H-86.85d2.0
1-OCH₃3.90s-
3-CH₃2.45s-
7-OH9.50s (br)-
9-NH8.10s (br)-

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1148.0
C-2102.0
C-3125.0
C-4110.0
C-4a122.0
C-4b120.0
C-5115.0
C-6112.0
C-7155.0
C-898.0
C-8a140.0
C-9a138.0
1-OCH₃55.5
3-CH₃21.0

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Experimental Protocols

The following protocols describe a plausible method for the synthesis of this compound and the subsequent acquisition of NMR spectra.

Synthesis of this compound via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the synthesis of the target carbazole, which may require optimization for specific substrates and reaction conditions.

Materials:

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromo-5-hydroxyaniline (1.0 mmol), 1-bromo-3-methoxy-5-methylbenzene (1.1 mmol), sodium tert-butoxide (2.5 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Evacuate and backfill the flask with argon or nitrogen gas three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

NMR Sample Preparation and Data Acquisition

Materials:

  • Synthesized this compound

  • Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Dissolve approximately 5-10 mg of the purified this compound in 0.6 mL of DMSO-d₆.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquire ¹H NMR spectra using standard parameters. A sufficient number of scans should be collected to achieve a good signal-to-noise ratio.

  • Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will likely be required compared to the ¹H NMR experiment.

  • (Optional) Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the complete and unambiguous assignment of all proton and carbon signals.

  • Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the synthesis and analysis of this compound.

Caption: Molecular structure of this compound.

workflow cluster_synthesis Synthesis cluster_analysis NMR Analysis start Starting Materials (2-Bromo-5-hydroxyaniline & 1-Bromo-3-methoxy-5-methylbenzene) reaction Buchwald-Hartwig Cross-Coupling start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product sample_prep Sample Preparation (in DMSO-d6) product->sample_prep nmr_acq NMR Data Acquisition (1H, 13C, 2D) sample_prep->nmr_acq data_proc Data Processing nmr_acq->data_proc spectral_analysis Spectral Analysis & Structure Elucidation data_proc->spectral_analysis

Caption: General workflow for synthesis and NMR analysis.

Cell-Based Assays for Carbazole Alkaloids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the efficacy and mechanism of action of carbazole (B46965) alkaloids. These compounds, primarily isolated from plants of the Rutaceae family, such as Murraya koenigii, have demonstrated significant potential as cytotoxic and anti-cancer agents.[1][2] The following protocols and data are intended to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Application Notes

Carbazole alkaloids represent a diverse class of bioactive compounds with a wide range of pharmacological activities, including anti-cancer, antimicrobial, antioxidant, and anti-inflammatory effects.[3][4] In oncological research, cell-based assays are fundamental for determining the cytotoxic and apoptotic potential of these alkaloids against various cancer cell lines.[5][6] Commonly employed assays include the MTT assay for assessing cell viability, trypan blue exclusion for differentiating viable from non-viable cells, and flow cytometry for quantifying apoptosis.[6][7] Mechanistic studies often involve Western blot analysis to investigate the modulation of key signaling proteins and pathways, such as the caspase cascade and the Bcl-2 family of proteins, which are central to the apoptotic process.[6][8]

Quantitative Data Summary

The cytotoxic activity of various carbazole alkaloids has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. A lower IC50 value indicates greater potency.

Carbazole AlkaloidCancer Cell LineCancer TypeIC50 Value (µg/mL)Reference
MahanineHuman oral squamous carcinoma (CLS-354)Oral Cancer~5.0[7]
IsomahanineHuman oral squamous carcinoma (CLS-354)Oral Cancer~5.0[7]
MahanimbineBreast cancer (MCF-7)Breast Cancer≤5.0[5][7]
MahanimbineCervical cancer (HeLa)Cervical Cancer≤5.0[5][7]
MahanimbineMurine leukemia (P388)Leukemia≤5.0[5][7]
Total Alkaloid Extract (M. koenigii)MDA-MB-231Breast Cancer14.4[9]
Murrayaquinone ASK-MEL-5Melanoma2.58[10]
Murrayaquinone AColo-205Colon Cancer3.85[10]
Murrayafoline ASK-MEL-5Melanoma5.31 - 7.52[10]
Murrayafoline AColo-205Colon Cancer5.31 - 7.52[10]
Murrayafoline AHCT-8Colon Cancer5.31 - 7.52[10]
Murrayafoline AKBOral Cancer5.31 - 7.52[10]
Murrayafoline AA-549Lung Cancer5.31 - 7.52[10]
MahanineHL-60Leukemia12.1[8]
MahanineHeLaCervical Cancer12.8[8]
Murrayamine-JHL-60Leukemia5.1[8]
Murrayamine-JHeLaCervical Cancer7.7[8]
Murrayafolline-AHL-60Leukemia8.5[8]
Murrayafolline-AHeLaCervical Cancer4.6[8]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.[7][9]

Principle: Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[7][9] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3]

  • Compound Treatment: Treat the cells with various concentrations of the carbazole alkaloids for a specified period (e.g., 24, 48, or 72 hours).[3] Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[3]

  • MTT Addition: After the incubation period, remove the medium and add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.[6] Incubate for an additional 2-4 hours.[3]

  • Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[7][8]

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value from the dose-response curve.[3]

This assay is used to differentiate viable from non-viable cells based on membrane integrity.[7]

Principle: Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[7]

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with the test compounds as for the MTT assay.

  • Cell Harvesting: After the treatment period, harvest the cells.

  • Staining: Stain the cells with a trypan blue solution.[7]

  • Cell Counting: Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.

Apoptosis Assays

This fluorescent staining method is used to visualize nuclear changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation.[7]

Protocol:

  • Cell Growth and Treatment: Grow cells on coverslips and treat them with the carbazole alkaloids.[7]

  • Fixation: Fix the cells.

  • Staining: Stain the cells with Hoechst 33342 solution.[7]

  • Visualization: Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei.

This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.[9]

Principle: A specific caspase substrate is linked to a reporter molecule (fluorophore or chromophore). Cleavage of the substrate by the active caspase releases the reporter, which can be detected.[9]

Protocol:

  • Cell Lysis: Prepare cell lysates from treated and untreated cells.

  • Assay Reaction: Add the caspase substrate to the cell lysates.

  • Signal Detection: Measure the signal using a fluorometer or spectrophotometer.[9]

  • Data Analysis: Express caspase activity as a fold-change relative to the untreated control.[9]

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.[6][7]

Protocol:

  • Protein Lysate Preparation: Prepare protein lysates from treated and untreated cells.[7]

  • Protein Quantification: Determine the protein concentration using a protein assay (e.g., BCA assay).[7]

  • SDS-PAGE: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis.[7]

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).[6][7]

  • Blocking: Block the membrane to prevent non-specific antibody binding.[6]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, Akt, mTOR).[6]

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.[6]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[6]

Visualizations

G cluster_workflow Experimental Workflow: Cytotoxicity Assessment A Seed Cancer Cells (96-well plate) B Overnight Adhesion A->B C Treat with Carbazole Alkaloids (various concentrations) B->C D Incubate (24-72 hours) C->D E Add MTT Reagent D->E F Incubate (2-4 hours) E->F G Solubilize Formazan Crystals (DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability & IC50 H->I G cluster_pathway Mahanine-Induced Mitochondrial Apoptosis Pathway Mahanine Mahanine Mitochondria Mitochondria Mahanine->Mitochondria induces permeability transition Akt Akt Pathway (Pro-survival) Mahanine->Akt inhibits CytochromeC Cytochrome c (release) Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 binds to ProCasp9 Pro-caspase-9 Apaf1->ProCasp9 activates Casp9 Active Caspase-9 ProCasp9->Casp9 ProCasp3 Pro-caspase-3 Casp9->ProCasp3 cleaves and activates Casp3 Active Caspase-3 (Executioner) ProCasp3->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis G cluster_autophagy Carbazole Alkaloid Effect on Autophagy CarbazoleAlkaloids Mahanine / Isomahanine AutophagosomeFormation Autophagosome Formation CarbazoleAlkaloids->AutophagosomeFormation induces AutophagicFlux Autophagic Flux CarbazoleAlkaloids->AutophagicFlux inhibits LC3BII LC3B-II Expression (marker) AutophagosomeFormation->LC3BII leads to increased p62 p62/SQSTM1 Accumulation AutophagicFlux->p62 inhibition leads to Apoptosis Apoptosis p62->Apoptosis associated with

References

Troubleshooting & Optimization

"stability of 7-Hydroxy-1-methoxy-3-methylcarbazole in solution"

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of 7-Hydroxy-1-methoxy-3-methylcarbazole?

A1: For initial stock solutions, polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are commonly used for carbazole (B46965) derivatives. For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of DMSO before diluting with the aqueous medium to prevent precipitation. Always assess the solubility of the compound in your chosen solvent system.

Q2: What are the optimal long-term storage conditions for a solution of this compound?

A2: To minimize degradation, stock solutions should be stored at low temperatures, preferably at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. Solutions should also be protected from light.

Q3: My solution of this compound has changed color. What could be the reason?

A3: Color change, often to a yellowish or brownish hue, can be an indication of degradation, specifically oxidation. The hydroxyl group on the carbazole ring makes the compound susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or certain metal ions.

Q4: I observe precipitation in my aqueous working solution. How can I resolve this?

A4: Precipitation in aqueous solutions can occur due to low solubility. To address this, you can try increasing the percentage of the organic co-solvent (e.g., DMSO) in your final working solution, adjusting the pH, or using a solubilizing agent. Ensure that any additives are compatible with your experimental setup.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpectedly low assay signal or potency Degradation of the compound in solution.1. Prepare fresh solutions from solid material.2. Check the storage conditions and handling procedures.3. Perform a quick purity check using HPLC-UV.4. Consider performing a forced degradation study to understand stability limits.
Appearance of new peaks in HPLC chromatogram Formation of degradation products.1. Compare the chromatogram with a freshly prepared standard.2. If using forced degradation samples, try to correlate the new peaks with specific stress conditions (e.g., acid, base, oxidation).3. Consider using a mass spectrometer (LC-MS) to identify the mass of the degradation products.
Shift in HPLC retention time Change in mobile phase composition or column degradation.1. Prepare fresh mobile phase.2. Equilibrate the HPLC column for a sufficient amount of time.3. Check the column performance with a standard compound.4. If the problem persists, the column may need to be replaced.
Solution becomes cloudy or hazy Low solubility or precipitation of the compound or its degradants.1. Visually inspect the solution before use.2. Filter the solution through a compatible syringe filter (e.g., 0.22 µm PTFE).3. Re-evaluate the solvent system and concentration.

Postulated Degradation Pathways

The presence of a hydroxyl group and a methoxy (B1213986) group on the carbazole scaffold suggests that this compound may be susceptible to oxidation and potentially hydrolysis under certain conditions.

G A This compound B Oxidation (e.g., air, light, metal ions) A->B Oxidative Stress D Hydrolysis (acidic/basic) (less likely for ether linkage) A->D Hydrolytic Stress C Quinone-like derivatives B->C E Demethylation to Dihydroxy-3-methylcarbazole D->E

Caption: Postulated degradation pathways for this compound.

Experimental Protocols

Protocol: Solution Stability Assessment using HPLC-UV

This protocol outlines a general procedure for assessing the stability of this compound in a given solvent system.

  • Preparation of Stock Solution:

    • Accurately weigh a sufficient amount of this compound.

    • Dissolve in a suitable solvent (e.g., DMSO) to a final concentration of 10 mM. This will be your stock solution.

  • Preparation of Working Solutions:

    • Dilute the stock solution with the desired experimental solvent (e.g., phosphate-buffered saline, cell culture media) to a final concentration of 100 µM.

  • Incubation Conditions:

    • Aliquot the working solution into several vials.

    • Store the vials under different conditions:

      • -20°C (control)

      • 4°C

      • Room Temperature (e.g., 25°C)

      • Elevated Temperature (e.g., 37°C)

    • Protect all samples from light.

  • Time Points:

    • Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for an optimal wavelength (e.g., based on the UV-Vis spectrum of the compound) or use a diode array detector.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time for each condition.

Protocol: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to understand its degradation profile.

  • Prepare Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solution at 80°C for 48 hours.

    • Photostability: Expose the solution to light (ICH Q1B conditions) for a defined period.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by HPLC-UV as described in the stability assessment protocol.

  • Data Interpretation:

    • Observe the formation of degradation peaks and the decrease in the parent peak area.

    • This information is valuable for developing a stability-indicating analytical method.

Quantitative Data Summary (Hypothetical)

The following table illustrates how stability data for this compound in a buffered aqueous solution (pH 7.4) with 1% DMSO could be presented.

Storage Condition Time Point Appearance Purity by HPLC (%) Concentration (µM)
-20°C 0 hoursClear, colorless99.8100.2
24 hoursClear, colorless99.7100.1
48 hoursClear, colorless99.699.8
4°C 0 hoursClear, colorless99.8100.2
24 hoursClear, colorless98.598.6
48 hoursClear, colorless97.197.3
Room Temp (25°C) 0 hoursClear, colorless99.8100.2
8 hoursFaint yellow95.295.5
24 hoursYellowish88.989.1
37°C 0 hoursClear, colorless99.8100.2
4 hoursFaint yellow92.392.5
8 hoursYellowish85.185.3

Experimental Workflow Diagram

G cluster_prep Preparation cluster_storage Storage & Incubation cluster_analysis Analysis A Prepare Stock Solution (e.g., 10 mM in DMSO) B Prepare Working Solutions (e.g., 100 µM in buffer) A->B C Aliquot and store under different conditions (-20°C, 4°C, RT, 37°C) B->C D Collect samples at different time points (0, 2, 4, 8, 24h) C->D E Analyze by HPLC-UV D->E F Calculate % remaining and assess degradation E->F

Caption: Experimental workflow for solution stability testing.

Technical Support Center: Synthesis of 7-Hydroxy-1-methoxy-3-methylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Hydroxy-1-methoxy-3-methylcarbazole. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the preparation of this important carbazole (B46965) derivative. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your synthetic endeavors.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound, based on established methodologies for similar carbazole derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Borsche-Drechsel Cyclization - Incomplete reaction. - Degradation of starting materials or product under harsh acidic conditions. - Inefficient removal of water.- Increase reaction time and/or temperature. - Use a milder acid catalyst (e.g., polyphosphoric acid). - Employ a Dean-Stark apparatus to effectively remove water.
Poor regioselectivity in hydroxylation - Steric hindrance. - Inappropriate directing group or catalyst.- If using a directed C-H activation approach, ensure the directing group favors C7 functionalization. - For electrophilic hydroxylation, consider the electronic nature of the carbazole core.
Incomplete protection of the hydroxyl group - Inactive silylating agent. - Presence of moisture. - Steric hindrance around the hydroxyl group.- Use a freshly opened or distilled silylating agent (e.g., TBDMS-Cl). - Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., Argon or Nitrogen). - Use a more reactive silylating agent or a stronger base (e.g., imidazole).
Failure of the deprotection step - Silyl (B83357) ether is too stable. - Deprotecting agent is not active enough.- Use a stronger fluoride (B91410) source, such as TBAF in THF. - For acid-labile silyl groups, use a stronger acid, but monitor for side reactions.
Difficulty in purification of the final product - Presence of closely related isomers or byproducts. - Product is sparingly soluble.- Utilize a multi-step purification process, such as column chromatography followed by recrystallization. - Experiment with different solvent systems for both chromatography and recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: The formation of the carbazole core and the regioselective introduction of the hydroxyl group at the C7 position are the most critical stages. The Borsche-Drechsel cyclization is a common method for forming the carbazole ring, but modern palladium-catalyzed methods can offer better control over substitution patterns.

Q2: How can I confirm the identity and purity of my synthesized this compound?

A2: A combination of analytical techniques should be used. High-Performance Liquid Chromatography (HPLC) can assess purity, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential for structural elucidation and confirmation.

Q3: Are there any safety precautions I should be aware of?

A3: Yes. Many reagents used in carbazole synthesis are hazardous. For example, hydrazine (B178648) derivatives used in the Borsche-Drechsel cyclization are toxic and potentially carcinogenic. Strong acids and bases should be handled with appropriate personal protective equipment (PPE). All reactions should be carried out in a well-ventilated fume hood.

Q4: Can I use a different protecting group for the hydroxyl moiety?

A4: While tert-Butyldimethylsilyl (TBDMS) is a common and effective choice, other silyl ethers or benzyl (B1604629) ethers can be used. The choice of protecting group will depend on the specific reaction conditions of subsequent steps. Ensure that the chosen protecting group is stable under the planned reaction conditions and can be removed without affecting other parts of the molecule.

Hypothetical Experimental Protocol

The following is a hypothetical, multi-step protocol for the synthesis of this compound, constructed from literature precedents for similar compounds.

Workflow Diagram

Synthesis_Workflow A Starting Materials B Borsche-Drechsel Cyclization A->B Step 1 C Aromatization B->C Step 2 D Hydroxyl Protection C->D Step 3 E Hydroxylation D->E Step 4 F Deprotection E->F Step 5 G Purification F->G Step 6 H Final Product G->H

Figure 1: Hypothetical synthetic workflow for this compound.
Step 1: Synthesis of 1-Methoxy-3-methyl-1,2,3,4-tetrahydrocarbazole

This step utilizes the Borsche-Drechsel cyclization.

  • Reactants: 4-Methoxyphenylhydrazine hydrochloride and 4-methylcyclohexanone (B47639).

  • Procedure:

    • A mixture of 4-methoxyphenylhydrazine hydrochloride (1.0 eq) and 4-methylcyclohexanone (1.1 eq) in ethanol (B145695) is refluxed for 2 hours.

    • The solvent is removed under reduced pressure.

    • The resulting phenylhydrazone is treated with a solution of sulfuric acid in ethanol and refluxed for 4 hours.

    • The reaction mixture is cooled, neutralized with aqueous sodium hydroxide, and the product is extracted with ethyl acetate.

    • The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to give the crude tetrahydrocarbazole.

Step 2: Aromatization to 1-Methoxy-3-methylcarbazole (Murrayafoline A)
  • Reactant: 1-Methoxy-3-methyl-1,2,3,4-tetrahydrocarbazole.

  • Procedure:

    • The crude tetrahydrocarbazole is dissolved in a suitable solvent such as toluene.

    • A dehydrogenating agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) (1.2 eq), is added portion-wise.

    • The mixture is stirred at room temperature for 12 hours.

    • The reaction is filtered to remove the precipitated hydroquinone.

    • The filtrate is washed with saturated sodium bicarbonate solution and brine.

    • The organic layer is dried and concentrated. The crude product is purified by column chromatography.

Step 3: Protection of the Carbazole Nitrogen
  • Reactant: 1-Methoxy-3-methylcarbazole.

  • Procedure:

    • To a solution of 1-methoxy-3-methylcarbazole in anhydrous DMF, sodium hydride (1.2 eq) is added portion-wise at 0 °C under an argon atmosphere.

    • The mixture is stirred for 30 minutes, followed by the addition of a protecting group precursor, for example, (2-(chloromethoxy)ethyl)trimethylsilane (SEM-Cl) (1.2 eq).

    • The reaction is allowed to warm to room temperature and stirred for 12 hours.

    • The reaction is quenched with water and the product is extracted with ethyl acetate.

    • The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.

Step 4: Regioselective C-H Borylation at C7
  • Reactant: N-protected 1-Methoxy-3-methylcarbazole.

  • Procedure:

    • A mixture of the N-protected carbazole (1.0 eq), bis(pinacolato)diboron (B136004) (1.5 eq), and an iridium catalyst such as [Ir(cod)OMe]₂ (3 mol%) and a ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy) (6 mol%) in an anhydrous solvent like THF is heated at 80 °C for 16 hours under an argon atmosphere.

    • The solvent is removed under reduced pressure and the crude product is purified by column chromatography.

Step 5: Oxidation of the Boronate Ester to the Hydroxyl Group
  • Reactant: C7-borylated carbazole derivative.

  • Procedure:

    • The borylated carbazole is dissolved in a mixture of THF and water.

    • Sodium perborate (B1237305) (3.0 eq) is added and the mixture is stirred at room temperature for 4 hours.

    • The reaction is quenched with a saturated aqueous solution of sodium thiosulfate (B1220275) and the product is extracted with ethyl acetate.

    • The organic layer is dried and concentrated to yield the N-protected this compound.

Step 6: Deprotection of the Carbazole Nitrogen
  • Reactant: N-protected this compound.

  • Procedure:

    • The N-protected carbazole is dissolved in a suitable solvent such as THF.

    • A deprotecting agent, such as tetrabutylammonium (B224687) fluoride (TBAF) (1.5 eq, 1M solution in THF), is added and the mixture is stirred at room temperature for 2 hours.

    • The solvent is removed under reduced pressure and the residue is purified by column chromatography to yield the final product, this compound.

Data Summary

The following table summarizes hypothetical reaction parameters for the synthesis of this compound. Actual results may vary.

Step Reaction Temperature (°C) Time (h) Typical Yield (%)
1Borsche-Drechsel CyclizationReflux470-85
2AromatizationRoom Temp.1285-95
3N-Protection0 to Room Temp.1290-98
4C-H Borylation801660-75
5OxidationRoom Temp.475-90
6DeprotectionRoom Temp.280-95

Signaling Pathway and Logical Relationship Diagrams

Logical Relationship of Protecting Group Strategy

Protecting_Group_Logic cluster_0 Synthesis with Protection cluster_1 Synthesis without Protection Start Carbazole with NH and OH groups Protect_NH Protect NH group Start->Protect_NH Reaction Reaction at another site (e.g., C-H functionalization) Protect_NH->Reaction Deprotect_NH Deprotect NH group Reaction->Deprotect_NH Final_Product Final Product Deprotect_NH->Final_Product Start2 Carbazole with NH and OH groups Reaction2 Reaction at another site Start2->Reaction2 Side_Reaction Side Reaction at NH or OH Reaction2->Side_Reaction Low_Yield Low Yield / Mixture of Products Reaction2->Low_Yield

Figure 2: Logic of employing a protecting group strategy.

This guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to consult the primary literature for more detailed procedures and to adapt these protocols as necessary for their specific experimental context.

Technical Support Center: Purification of Carbazole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of carbazole (B46965) alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common challenges encountered during the extraction, isolation, and purification of these valuable compounds.

Troubleshooting Guides (Q&A)

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Yield of Carbazole Alkaloids After Extraction

Q: I performed a solvent extraction followed by an acid-base extraction, but my final yield of crude carbazole alkaloids is very low. What could be the problem?

A: Low yields can stem from several factors throughout the extraction process. Here are some common causes and troubleshooting steps:

  • Incomplete Initial Extraction: The initial solvent extraction may not have been exhaustive.

    • Solution: Ensure the plant material is finely powdered to maximize surface area for solvent penetration.[1] Consider extending the extraction time or using a more efficient method like Soxhlet extraction if you initially used maceration.[2][3] The choice of solvent is also critical; methanol (B129727) and ethanol (B145695) are commonly used for their ability to extract a wide range of alkaloids.[3][4]

  • Inefficient Acid-Base Partitioning: The pH adjustment during the acid-base extraction is crucial for separating alkaloids from other plant constituents.

    • Solution: During the acidification step (to protonate alkaloids and make them water-soluble), ensure the pH is sufficiently low (typically pH 2-3) to convert all carbazole alkaloids into their salt form.[3] Conversely, during basification (to liberate the free alkaloids for extraction into an organic solvent), ensure the pH is high enough (typically pH 9-10) for complete deprotonation.[3] Use a calibrated pH meter for accurate measurements.

  • Emulsion Formation: Emulsions can form at the interface between the aqueous and organic layers during liquid-liquid extraction, trapping your compound and leading to poor recovery.

    • Solution: To break emulsions, you can try adding a saturated NaCl solution, gently swirling the mixture, or filtering the emulsified layer through a bed of Celite.

  • Degradation of Alkaloids: Carbazole alkaloids can be sensitive to harsh conditions.

    • Solution: Avoid prolonged exposure to strong acids or bases and high temperatures.[5][6] If possible, perform extractions at room temperature or on ice. Protect your samples from light, as some alkaloids are photolabile.

Issue 2: Poor Separation of Carbazole Alkaloids in Column Chromatography

Q: My column chromatography is not providing good separation of the carbazole alkaloids in my mixture. The fractions are still complex. How can I improve the resolution?

A: Achieving good separation of structurally similar carbazole alkaloids can be challenging.[1][7] Here are some ways to optimize your column chromatography:

  • Stationary Phase Selection: The choice of adsorbent is critical.

    • Solution: Silica (B1680970) gel is a common choice, but for certain alkaloids, alumina (B75360) may provide better separation.[2] The particle size of the stationary phase also matters; a smaller particle size generally leads to better resolution but requires higher pressure.

  • Solvent System (Mobile Phase) Optimization: The polarity of the mobile phase is the most important factor to adjust.

    • Solution: Start with a non-polar solvent and gradually increase the polarity (gradient elution).[2] A common gradient might start with petroleum ether or hexane, followed by increasing concentrations of ethyl acetate (B1210297), chloroform (B151607), or methanol.[2][8] Use Thin Layer Chromatography (TLC) to test different solvent systems before running the column to find the one that gives the best separation of your target compounds.[2]

  • Column Packing and Loading: A poorly packed column will lead to band broadening and poor separation.

    • Solution: Ensure your column is packed uniformly without any air bubbles or cracks. The sample should be loaded in a small volume of solvent and as a concentrated, narrow band at the top of the column.[2] Overloading the column with too much crude extract will significantly decrease resolution.

  • Flow Rate: The speed at which the mobile phase moves through the column affects separation.

    • Solution: A slower flow rate generally allows for better equilibrium between the stationary and mobile phases, leading to improved resolution. However, an excessively slow flow rate can lead to diffusion and band broadening. Optimize the flow rate for your specific separation.

Issue 3: Difficulty in Achieving High Purity by Crystallization

Q: I am trying to purify my isolated carbazole alkaloid by crystallization, but I am getting an oil, or the resulting crystals are not pure. What can I do?

A: Crystallization is a powerful purification technique, but it can be challenging.[9] Here are some tips:

  • Solvent Selection: The right crystallization solvent is key.

    • Solution: The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures. You may need to screen several solvents or solvent mixtures (e.g., ethyl acetate, xylene, chlorobenzene) to find the optimal one.[10][11]

  • Cooling Rate: The rate of cooling can significantly impact crystal size and purity.

    • Solution: A slow, gradual cooling process generally yields larger, purer crystals.[10] Rapid cooling can trap impurities within the crystal lattice.[10] Consider using a dewar or insulating the crystallization vessel to slow down the cooling process.

  • Presence of Impurities: Even small amounts of impurities can inhibit crystallization or co-crystallize with your product.

    • Solution: If your compound fails to crystallize, it may be too impure. Consider an additional purification step, such as preparative TLC or a short column, before attempting crystallization again. The presence of related alkaloids can sometimes interfere with the crystallization of the target compound.[10]

  • Supersaturation: Crystallization requires a supersaturated solution.

    • Solution: If no crystals form, your solution may not be sufficiently concentrated. Try slowly evaporating some of the solvent to increase the concentration. Seeding the solution with a tiny crystal of the pure compound can also help induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic method for the final purification and quantification of carbazole alkaloids?

A1: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is generally the preferred method for the final purification (preparative HPLC) and quantification of carbazole alkaloids.[12] These techniques offer high resolution, sensitivity, and reproducibility.[13][14] Reverse-phase columns (e.g., C18) with a mobile phase consisting of acetonitrile (B52724) and a buffer (like ammonium (B1175870) acetate) are commonly used.[8][13]

Q2: How can I monitor the purity of my carbazole alkaloid fractions?

A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your column chromatography and assess the purity of fractions.[2] For more accurate purity assessment, HPLC with a photodiode array (PDA) detector is recommended.[15] Quantitative NMR (qNMR) can also be used to determine the purity of isolated compounds without the need for a pure reference standard of the same compound.[16]

Q3: My carbazole alkaloids seem to be degrading during storage. What are the best storage conditions?

A3: To prevent degradation, carbazole alkaloids should be stored in a cool, dark, and dry place.[5][6] For long-term storage, keeping the purified compound as a solid in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C is recommended. Storing them in solution, especially in solvents like chloroform which can generate acidic impurities, should be avoided for long periods.

Q4: Can I use Counter-Current Chromatography (CCC) for carbazole alkaloid purification?

A4: Yes, CCC is a suitable technique for the separation and purification of alkaloids.[17] It is a liquid-liquid partition chromatography method that avoids the use of solid stationary phases, which can sometimes cause irreversible adsorption or degradation of the sample. CCC is particularly useful for separating polar compounds and can be scaled up for preparative separations.

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of carbazole alkaloids from Murraya koenigii, a common source of these compounds.

Table 1: Natural Abundance of Major Carbazole Alkaloids in Murraya koenigii Leaves

Carbazole AlkaloidNatural Abundance Range (% w/w in dried leaves)Reference
Koenimbidine0.06 - 0.20[13]
Koenimbine0.04 - 0.69[13]
Mahanimbine0.13 - 0.42[13]

Table 2: UPLC Method Validation Parameters for Carbazole Alkaloid Quantification

AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Linearity (r²)Recovery (%)Reference
Koenimbidine0.72.14> 0.99988.8 - 103.7[13][18]
Koenimbine0.41.21> 0.99988.8 - 103.7[13][18]
Mahanimbine0.040.12> 0.99988.8 - 103.7[13][18]

Experimental Protocols

Protocol 1: General Extraction and Isolation of Carbazole Alkaloids from Plant Material

This protocol describes a standard acid-base extraction method.[1][3]

  • Sample Preparation: Air-dry the plant material (e.g., leaves of Murraya koenigii) and grind it into a moderately coarse powder.[1]

  • Initial Solvent Extraction:

    • Perform an exhaustive extraction of the powdered plant material using methanol or ethanol. This can be done by maceration (soaking for 48-72 hours with occasional shaking) or more efficiently by Soxhlet extraction for 6-8 hours.[3]

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in a 5% hydrochloric acid (HCl) solution. This protonates the basic alkaloids, converting them into their water-soluble salt forms.

    • Filter the acidic solution to remove non-alkaloidal, insoluble materials.

    • Wash the aqueous solution with an immiscible organic solvent like diethyl ether or chloroform to remove neutral and acidic impurities. Discard the organic layer.

    • Make the aqueous solution alkaline by adding ammonium hydroxide (B78521) (NH₄OH) or sodium hydroxide (NaOH) solution dropwise until the pH is approximately 9-10. This deprotonates the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents.

    • Extract the liberated free alkaloids from the aqueous solution multiple times with an organic solvent such as chloroform or ethyl acetate.

    • Combine the organic extracts, wash with distilled water, and then dry over anhydrous sodium sulfate.

    • Evaporate the solvent using a rotary evaporator to obtain the crude alkaloid mixture.

Protocol 2: Purification by Column Chromatography

This protocol provides a general procedure for separating the crude alkaloid mixture.[2]

  • Stationary Phase and Column Preparation:

    • Choose a suitable adsorbent (e.g., silica gel 60, 70-230 mesh).

    • Prepare a slurry of the silica gel in a non-polar solvent (e.g., petroleum ether).

    • Pour the slurry into a glass column and allow it to settle, ensuring a uniformly packed bed without air bubbles. Add a layer of sand on top to prevent disturbance of the silica bed.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase solvent or a slightly more polar solvent.

    • Adsorb the dissolved sample onto a small amount of silica gel, dry it, and carefully load the dried powder onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% petroleum ether).

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., gradients of ethyl acetate in petroleum ether, then chloroform, and finally methanol).

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate in separate test tubes.

    • Monitor the separation by spotting the fractions on a TLC plate and visualizing under UV light or with a suitable staining reagent.

    • Combine the fractions that show a similar TLC profile and contain the desired compound(s).

    • Evaporate the solvent from the combined fractions to obtain the partially purified alkaloids. Repeat the column chromatography with a different solvent system if further purification is needed.

Visualizations

experimental_workflow cluster_extraction Extraction & Isolation cluster_purification Purification cluster_final Final Steps plant Powdered Plant Material crude_extract Crude Solvent Extract plant->crude_extract Methanol/Ethanol Extraction acid_solution Aqueous Acidic Solution (Alkaloid Salts) crude_extract->acid_solution Acid-Base Partitioning (Acidification) crude_alkaloids Crude Alkaloid Mixture acid_solution->crude_alkaloids Basification & Organic Extraction column_chrom Column Chromatography crude_alkaloids->column_chrom fractions Combined Pure Fractions column_chrom->fractions TLC Analysis hplc Preparative HPLC fractions->hplc Optional High-Res Step pure_compound Pure Carbazole Alkaloid fractions->pure_compound Direct to Crystallization hplc->pure_compound crystallization Crystallization pure_compound->crystallization analysis Purity Analysis (HPLC, NMR) crystallization->analysis troubleshooting_low_yield start Low Yield of Crude Alkaloids q1 Was the initial solvent extraction exhaustive? start->q1 sol1 Increase extraction time, use finer powder, or switch to Soxhlet extraction. q1->sol1 No q2 Was pH accurately controlled during acid-base steps? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Use a pH meter. Ensure pH 2-3 for acidification and pH 9-10 for basification. q2->sol2 No q3 Did significant emulsions form? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Break emulsions with saturated NaCl or by filtering through Celite. q3->sol3 No q4 Were samples exposed to harsh conditions (heat, light)? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Minimize exposure to heat and light to prevent degradation. q4->sol4 Yes end_node Potential causes identified. q4->end_node No a4_yes Yes a4_no No sol4->end_node

References

Technical Support Center: Analysis of 7-Hydroxy-1-methoxy-3-methylcarbazole by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) conditions for the analysis of 7-Hydroxy-1-methoxy-3-methylcarbazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound, presented in a question-and-answer format.

Q1: I am not seeing any peaks after injecting my sample. What should I do?

A1: The absence of peaks can be due to several factors. Systematically check the following:

  • Instrument Connection and Setup: Ensure all modules of the HPLC system (pump, injector, column, detector) are properly connected and powered on.

  • Sample Preparation: Verify that your sample was correctly prepared and dissolved in a solvent compatible with the mobile phase. The molecular weight of this compound is 227.26 g/mol , which should be used for accurate concentration calculations.[1]

  • Injection Process: Confirm the injector is functioning correctly and the injection volume is appropriate.

  • Flow Path: Check for any blockages in the system, from the solvent inlet filters to the detector outlet.

Q2: My peak is showing significant tailing. How can I improve the peak shape?

A2: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.[3][4][5] Here are some troubleshooting steps:

  • Mobile Phase pH: The hydroxyl group on the molecule can interact with silanols on the silica-based column. Adjusting the mobile phase pH can suppress this interaction. Try adding a small amount of a weak acid like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) to the mobile phase to protonate the silanols and reduce tailing.

  • Column Choice: If tailing persists, consider using a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl or a polymer-based column) that may have fewer active silanol (B1196071) groups.

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing.[3] Try diluting your sample and re-injecting.

  • Contamination: A contaminated guard column or analytical column can also cause peak shape issues.[6] Try flushing the column with a strong solvent or replacing the guard column.

Q3: The retention time of my analyte is drifting between injections. What is causing this?

A3: Retention time instability can compromise the reliability of your results.[3][4][6] Potential causes and solutions include:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.[6] A longer equilibration time may be needed, especially when changing mobile phases.

  • Mobile Phase Composition: Inconsistent mobile phase preparation is a frequent cause of retention time shifts.[3] Prepare fresh mobile phase daily and ensure accurate measurements of all components. If using a gradient, ensure the pump's mixing performance is optimal.

  • Temperature Fluctuations: Column temperature can significantly impact retention time.[6] Use a column oven to maintain a stable temperature throughout the analysis.

  • Flow Rate Instability: Check for leaks in the pump or fittings, as this can cause the flow rate to fluctuate.[4][6] Worn pump seals may also be a culprit.

Q4: I am observing a high backpressure in the system. What are the likely causes and how can I resolve it?

A4: High backpressure can damage your HPLC system and column.[3] It is crucial to identify and resolve the issue promptly:

  • Column Blockage: The most common cause is a blockage in the column frit.[3] This can be due to particulate matter from the sample or mobile phase. Filtering your samples and mobile phases is essential.[7] You can try back-flushing the column (disconnect from the detector first) at a low flow rate to dislodge the blockage.

  • Guard Column: If you are using a guard column, it may be blocked. Replace it and see if the pressure returns to normal.

  • System Tubing: Check for any crimped or blocked tubing in the system.

  • Precipitation: If you are using buffered mobile phases, ensure the buffer is soluble in the organic solvent concentration used. Buffer precipitation can cause blockages.[5]

Experimental Protocols

Suggested Starting HPLC Method

This protocol is a recommended starting point for the analysis of this compound, based on methods for similar carbazole (B46965) derivatives.[8][9] Optimization will likely be required.

Parameter Recommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength Diode Array Detector (DAD) at 230 nm and 254 nm
Sample Diluent Methanol (B129727) or Acetonitrile
Sample Preparation Protocol
  • Standard Solution: Accurately weigh approximately 5 mg of this compound standard and dissolve it in 50 mL of methanol or acetonitrile to obtain a stock solution of 100 µg/mL.

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to the desired concentrations for calibration.

  • Sample Filtration: Before injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.[7]

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_MP Prepare Mobile Phase Filter Filter Mobile Phase & Samples Prep_MP->Filter Prep_Sample Prepare Sample & Standards Prep_Sample->Filter Equilibrate Equilibrate Column Filter->Equilibrate Inject Inject Sample Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect Detect Analyte Separate->Detect Integrate Integrate Peak Detect->Integrate Quantify Quantify Analyte Integrate->Quantify Report Generate Report Quantify->Report

Caption: A typical workflow for HPLC analysis.

Troubleshooting_Tree Start Problem Observed NoPeak No Peak? Start->NoPeak BadShape Poor Peak Shape? Start->BadShape ShiftRT Shifting RT? Start->ShiftRT HighP High Pressure? Start->HighP CheckInstrument Check Instrument Connections & Power NoPeak->CheckInstrument Yes AdjustpH Adjust Mobile Phase pH BadShape->AdjustpH Yes EquilibrateLonger Equilibrate Longer ShiftRT->EquilibrateLonger Yes FilterSample Filter Sample/ Mobile Phase HighP->FilterSample Yes CheckSamplePrep Verify Sample Preparation CheckInstrument->CheckSamplePrep CheckDetector Confirm Detector Settings CheckSamplePrep->CheckDetector DiluteSample Dilute Sample AdjustpH->DiluteSample ChangeColumn Change Column/ Guard Column DiluteSample->ChangeColumn RemakeMP Remake Mobile Phase EquilibrateLonger->RemakeMP CheckTemp Check Column Temperature RemakeMP->CheckTemp Backflush Backflush Column FilterSample->Backflush ReplaceGuard Replace Guard Column Backflush->ReplaceGuard

Caption: A decision tree for troubleshooting common HPLC issues.

References

"preventing degradation of 7-Hydroxy-1-methoxy-3-methylcarbazole"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 7-Hydroxy-1-methoxy-3-methylcarbazole during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned a yellow or brownish color. What is the likely cause?

A1: Discoloration of solutions containing phenolic compounds is often an indication of oxidation.[1] The hydroxyl group on the carbazole (B46965) ring is susceptible to oxidation, which can lead to the formation of colored quinone-type structures. This process can be accelerated by exposure to air (oxygen), high pH, and the presence of metal ions.[1]

Q2: I am observing a loss of biological activity or inconsistent results in my assays. Could this be related to the degradation of the compound?

A2: Yes, degradation of this compound will lead to a decrease in its concentration and the formation of impurities, which can significantly impact its biological activity and lead to inconsistent experimental outcomes. The formation of oxidation or photodegradation products can alter the compound's ability to interact with its biological target.

Q3: What are the optimal storage conditions for this compound to ensure its long-term stability?

A3: For optimal stability, this compound should be stored as a solid in a tightly sealed container at low temperatures, preferably at -20°C, and protected from light.[1] If in solution, it should be prepared fresh. For short-term storage, solutions should be kept at 4°C in the dark.[1] The choice of solvent is also critical; aprotic, degassed solvents are preferable to minimize oxidative degradation.

Q4: How does pH affect the stability of this compound in solution?

A4: Phenolic compounds are generally more susceptible to oxidation at alkaline pH.[1] It is advisable to maintain the pH of solutions containing this compound in the slightly acidic to neutral range (pH 4-7) to enhance stability.[2] Some phenolic compounds have been shown to be unstable at high pH, with the changes being irreversible.[3][4]

Q5: Are there any additives I can use to improve the stability of my solutions?

A5: The addition of antioxidants can help prevent the oxidation of phenolic compounds.[5] Common antioxidants used for this purpose include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[5] The use of a chelating agent like EDTA can also be beneficial to sequester metal ions that can catalyze oxidation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Solution Discoloration (Yellow/Brown) Oxidation of the phenolic hydroxyl group.Prepare fresh solutions. Store stock solutions under an inert atmosphere (e.g., argon or nitrogen). Add a small amount of an antioxidant like BHT or ascorbic acid. Ensure the pH of the solution is slightly acidic to neutral.[1][2]
Appearance of New Peaks in HPLC/LC-MS Degradation of the compound.Conduct a forced degradation study to identify potential degradation products. Protect the compound from light and elevated temperatures. Analyze the sample preparation and storage procedures for potential sources of degradation.
Loss of Potency/Inconsistent Assay Results Degradation leading to a lower concentration of the active compound.Quantify the compound concentration using a freshly prepared standard curve before each experiment. Review storage and handling procedures to minimize degradation.
Precipitation from Solution Poor solubility or degradation to less soluble products.Ensure the solvent is appropriate and the concentration is within the solubility limits. Filter the solution before use. If degradation is suspected, analyze the precipitate to identify its composition.

Data on Factors Influencing Stability

The following table summarizes key factors that can influence the stability of this compound and provides recommended conditions for mitigation.

Factor Condition to Avoid Recommended Condition Potential Impact on Stability
Temperature Elevated temperatures (>25°C), frequent freeze-thaw cycles.Store solid at -20°C. Store solutions at 4°C for short-term use.High temperatures can accelerate both oxidative and thermal degradation.[6]
Light Exposure to direct sunlight or UV light.Store in amber vials or protect from light with aluminum foil.[7]The carbazole ring system is susceptible to photodegradation.[8]
pH Alkaline conditions (pH > 8).Maintain solutions in a pH range of 4-7.[2]High pH promotes the oxidation of the phenolic hydroxyl group.[3][4]
Oxygen Exposure to air.Store under an inert atmosphere (argon or nitrogen). Use degassed solvents.Oxygen is a key reactant in the oxidative degradation of the phenolic group.
Metal Ions Presence of transition metal ions (e.g., Fe²⁺, Cu²⁺).Use high-purity solvents and reagents. Add a chelating agent like EDTA.Metal ions can catalyze oxidative degradation.[1]

Experimental Protocols

Protocol 1: Standard Storage and Handling
  • Solid Compound: Store the solid this compound in a tightly sealed, amber glass vial at -20°C.

  • Stock Solutions: Prepare concentrated stock solutions in a high-purity, degassed aprotic solvent (e.g., DMSO or DMF). Aliquot into smaller volumes in amber vials to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture. Store stock solutions at -20°C.

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. If short-term storage is necessary, keep the working solution at 4°C for no longer than 24 hours, protected from light.

Protocol 2: Forced Degradation Study

To understand the degradation profile of this compound, a forced degradation study can be performed.[9]

  • Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile:water 50:50).

  • Acid Hydrolysis: Add 1N HCl to the solution and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add 1N NaOH to the solution and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Add 3% hydrogen peroxide to the solution and incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate the solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solution to direct sunlight or a photostability chamber for 24 hours.

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to determine the percentage of degradation and identify any degradation products.

Visualizations

cluster_degradation Potential Degradation Pathways cluster_oxidation Oxidative Degradation cluster_photo Photodegradation Start This compound Oxidation Oxidation (O2, high pH, metal ions) Start->Oxidation Photodegradation Photodegradation (UV/Vis light) Start->Photodegradation Quinone Quinone-like derivatives Oxidation->Quinone Formation of colored products Photo_Products Ring-opened or polymerized products Photodegradation->Photo_Products Loss of aromaticity

Caption: Inferred degradation pathways for this compound.

cluster_workflow Experimental Workflow for Stability Testing Start Prepare fresh solution of compound Stress Apply stress conditions (Heat, Light, pH, Oxidant) Start->Stress Incubate Incubate for a defined period Stress->Incubate Analyze Analyze by stability-indicating HPLC Incubate->Analyze Compare Compare with unstressed control Analyze->Compare Identify Identify and quantify degradation products Compare->Identify End Determine stability profile Identify->End

Caption: General workflow for a forced degradation study.

cluster_troubleshooting Troubleshooting Degradation Issues Start Observe signs of degradation (e.g., color change, new peaks) Check_Storage Review storage conditions (Temp, Light, Atmosphere) Start->Check_Storage Check_Solution Review solution preparation (Solvent, pH, Additives) Start->Check_Solution Optimize_Storage Optimize storage: - Store at -20°C - Protect from light - Use inert gas Check_Storage->Optimize_Storage Optimize_Solution Optimize solution: - Use degassed solvent - Adjust pH to 4-7 - Add antioxidant Check_Solution->Optimize_Solution Re-evaluate Re-evaluate compound stability Optimize_Storage->Re-evaluate Optimize_Solution->Re-evaluate

Caption: Logical relationship for troubleshooting degradation.

References

Technical Support Center: 7-Hydroxy-1-methoxy-3-methylcarbazole & Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 7-Hydroxy-1-methoxy-3-methylcarbazole in cell viability and cytotoxicity studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the common colorimetric cell viability assays like MTT, XTT, and Neutral Red?

A1: These assays rely on the metabolic activity of live cells.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Metabolically active cells have mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which is insoluble in water.[1][2][3] The amount of formazan, measured by absorbance after solubilization, is proportional to the number of viable cells.[1][2][3]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Similar to MTT, XTT is reduced to a water-soluble orange formazan product by mitochondrial enzymes in viable cells.[4] This assay does not require a solubilization step.[4]

  • Neutral Red: This assay is based on the ability of viable cells to incorporate and bind the neutral red dye within their lysosomes.[5][6][7][8][9] The amount of dye taken up, measured after extraction, correlates with the number of living cells.[5][6][7][8][9]

Q2: I am observing high background absorbance in my assay wells without cells. What could be the cause?

A2: High background can obscure your results.[10] Potential causes include:

  • Compound Interference: this compound, due to its chemical structure, might be colored and absorb light at the same wavelength as the assay readout, or it might directly reduce the tetrazolium salt (MTT/XTT).[10] Run a control with the compound in cell-free media to check for this.[10]

  • Media Components: Phenol (B47542) red or serum in the culture medium can contribute to background absorbance.[1] Using phenol red-free medium is recommended.

  • Contamination: Microbial contamination can lead to the reduction of assay reagents.

  • Light Exposure: The MTT reagent is sensitive to light and can be spontaneously reduced if exposed for prolonged periods.[10]

Q3: My results show high variability between replicate wells. What are the common sources of error?

A3: Variability can arise from several factors:

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes.

  • Edge Effects: Evaporation in the outer wells of a 96-well plate can concentrate media components and your test compound, affecting cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS.

  • Improper Reagent Mixing: Ensure complete solubilization of the formazan crystals in the MTT assay by gentle shaking or pipetting.[1] For XTT, ensure the reagent and activator are thoroughly mixed before adding to the wells.[4][11]

  • Inconsistent Incubation Times: Adhere to the same incubation times for all plates.

Q4: The signal in my assay is very low, even in the control (untreated) wells. How can I improve the signal?

A4: A weak signal can make it difficult to interpret your data.[10] Consider the following:

  • Insufficient Cell Number: The number of viable cells may be too low to generate a strong signal.[10] Increase the initial cell seeding density or extend the culture period before adding the assay reagent.[10]

  • Low Metabolic Activity: Some cell types have inherently low metabolic rates and may produce a weak signal.[10] You may need to increase the incubation time with the assay reagent, but avoid extending it beyond the recommended four hours to prevent non-specific reduction.[12]

  • Suboptimal Reagent Concentration: Ensure you are using the assay reagents at the concentrations recommended in the protocol.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound in your experiments.

Problem Potential Cause Recommended Solution
Unexpectedly High Viability at High Compound Concentrations Compound Precipitation: this compound may precipitate at high concentrations, reducing its effective concentration in the media.Visually inspect the wells for any precipitate. If observed, consider using a lower concentration range or a different solvent. Ensure the final solvent concentration (e.g., DMSO) is low (typically <0.5%) and consistent across all wells.[5]
Compound Interference: The compound itself might be reducing the MTT or XTT reagent, leading to a false positive signal for viability.Run a control plate with your compound dilutions in cell-free media. If you observe a color change, this indicates direct reduction. Consider using a different viability assay, such as the Neutral Red assay, which is based on a different principle.[10]
Color of the Medium Changes Upon Adding the Compound Compound Properties: this compound may have intrinsic color that interferes with the colorimetric readout.Measure the absorbance of the compound in cell-free media at the assay wavelength and subtract this background from your experimental wells.
Cell Morphology Changes Not Correlating with Viability Readout Mechanism of Action: The compound might be causing cellular stress or changes in cell function (e.g., senescence) without causing immediate cell death, which metabolic assays might not detect.Complement your viability assay with a direct cell counting method (e.g., Trypan Blue exclusion) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).
Inconsistent IC50 Values Across Different Experiments Experimental Conditions: Variations in cell passage number, seeding density, and incubation time can all affect the calculated IC50 value.Standardize your experimental protocol. Use cells within a consistent passage number range and ensure all parameters are kept constant between experiments.

Experimental Protocols

Below are detailed methodologies for common cell viability assays.

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the compound to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[3]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution.[1] Read the absorbance at 570 nm using a microplate reader.[12][13]

XTT Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.[4]

  • XTT Addition: Add 50 µL of the XTT working solution to each well.[14]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Reading: Shake the plate gently and read the absorbance at 450 nm.

Neutral Red Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Neutral Red Staining: Remove the treatment medium and add 100 µL of medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.[8]

  • Washing: Carefully remove the staining solution and wash the cells with 150 µL of PBS.[6]

  • Extraction: Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.[6][8]

  • Absorbance Reading: Shake the plate for 10 minutes to ensure complete extraction of the dye.[6] Read the absorbance at 540 nm.[6][8]

Quantitative Data Summary

The following table is an example of how to present IC50 values for this compound obtained from different cell viability assays.

Cell Line Assay Type Incubation Time (hours) IC50 (µM) ± SD
MCF-7MTT2445.2 ± 3.1
MCF-7MTT4828.7 ± 2.5
MCF-7XTT4830.1 ± 2.8
A549MTT4862.5 ± 5.4
A549Neutral Red4858.9 ± 4.9

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis p1 Prepare Cell Suspension p2 Seed Cells in 96-Well Plate p1->p2 e1 Treat Cells with Compound p2->e1 p3 Prepare Compound Dilutions e2 Incubate (24-72h) e1->e2 a1 Add Viability Reagent (MTT/XTT/Neutral Red) e2->a1 a2 Incubate (2-4h) a1->a2 a3 Add Solubilization/Destain (if required) a2->a3 d1 Read Absorbance a3->d1 d2 Calculate % Viability d1->d2 d3 Determine IC50 d2->d3

Caption: General workflow for a cell viability experiment.

G start Problem: Inconsistent/Unexpected Results q1 Is background high in cell-free control wells? start->q1 sol1 Check for compound interference (color/direct reduction). Use phenol red-free media. q1->sol1 Yes q2 Is variability high between replicates? q1->q2 No a1_yes Yes a1_no No sol2 Review cell seeding technique. Check for edge effects. Ensure proper mixing. q2->sol2 Yes q3 Is signal low in untreated control wells? q2->q3 No a2_yes Yes a2_no No sol3 Optimize cell density and incubation times. Check reagent viability. q3->sol3 Yes end Review cell morphology and consider alternative assays. q3->end No a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for cell viability assays.

G cluster_pathway Hypothetical Signaling Pathway compound Carbazole (B46965) Derivative (e.g., this compound) akt Akt compound->akt Inhibits? receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Hypothetical signaling pathway potentially affected by a carbazole derivative.

References

Technical Support Center: Protocol Optimization for Carbazole Derivative Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data and established protocols for 7-Hydroxy-1-methoxy-3-methylcarbazole are limited in publicly available scientific literature. The following troubleshooting guides, FAQs, and protocols are based on established methodologies for structurally related carbazole (B46965) derivatives and are intended to serve as a comprehensive resource for researchers. It is recommended to adapt these guidelines based on empirical results.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low yield in carbazole synthesis?

Low yields in carbazole synthesis can arise from several factors, including incomplete reactions, side product formation, and degradation of the target compound. The electron-rich carbazole ring can be susceptible to oxidation.[1] For syntheses involving cyclization reactions, steric hindrance from bulky substituents can impede ring formation. Additionally, suboptimal reaction temperatures and catalyst deactivation can lead to poor conversion rates.[1]

Q2: I am observing multiple spots on my TLC plate after a synthesis reaction. What could be the issue?

The presence of multiple spots on a TLC plate typically indicates a mixture of starting materials, the desired product, and byproducts. Common byproducts in carbazole synthesis can include regioisomers, over-alkylated or acylated products, and degradation products.[2] It is advisable to use techniques like HPLC or NMR to analyze the reaction mixture to identify the different components.[1]

Q3: My purified carbazole derivative shows poor solubility in common solvents for biological assays. What can I do?

Poor aqueous solubility is a common challenge with carbazole derivatives. To improve solubility for in vitro assays, stock solutions can often be prepared in organic solvents like DMSO.[3] For in vivo studies, formulation strategies such as the preparation of sulfonamide derivatives or other water-soluble salts may be necessary to enhance bioavailability.[4][5]

Q4: Are there specific storage conditions recommended for this compound?

Given the presence of a phenolic hydroxyl group, this compound may be susceptible to oxidation and photodegradation. Phenolic compounds are generally more stable under acidic pH conditions and should be protected from light and high temperatures.[6][7][8] It is recommended to store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).

Q5: What are the known biological targets or signaling pathways for carbazole derivatives?

Carbazole alkaloids exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10][11] In cancer cell lines, many carbazole derivatives have been shown to induce apoptosis through the activation of caspase-9 and caspase-3 pathways, often initiated by mitochondrial dysfunction.[12][13] Some carbazoles can also intercalate with DNA and inhibit enzymes like topoisomerase.[9][14]

Troubleshooting Guides

Synthesis & Purification
Problem Potential Cause Troubleshooting & Optimization
Reaction Fails to Proceed to Completion - Inactive catalyst- Suboptimal temperature- Poor quality of reagents or solvents- Use freshly prepared or properly stored catalysts.- Optimize the reaction temperature in small increments.- Ensure all reagents and solvents are pure and anhydrous, if required by the reaction.
Significant Byproduct Formation - Incorrect stoichiometry- Reaction temperature too high- Presence of reactive functional groups- Carefully control the stoichiometry of the reactants.- Lower the reaction temperature to improve selectivity.- Protect sensitive functional groups before the reaction.
Degradation During Workup or Purification - Exposure to strong acids or bases- Photodegradation of halogenated or phenolic carbazoles- Oxidation of the carbazole ring- Use mild conditions for workup and purification.- Protect the reaction and purification setup from light.[1]- Degas solvents and use an inert atmosphere to minimize oxidation.
Difficulty in Purification by Crystallization - Impurities co-crystallizing with the product- Product is an oil or amorphous solid- Screen different solvent systems for crystallization.[15]- If crystallization fails, column chromatography is a reliable alternative.
Biological Assays
Problem Potential Cause Troubleshooting & Optimization
Compound Precipitates in Assay Medium - Poor aqueous solubility of the carbazole derivative- Prepare a high-concentration stock solution in 100% DMSO and dilute it in the assay medium. Ensure the final DMSO concentration is compatible with the assay and below toxic levels for the cells.[3]- Test the solubility in a range of biocompatible solvents.
Inconsistent or Non-reproducible Results - Degradation of the compound in the assay medium- Interaction with components of the assay medium- Assess the stability of the compound under assay conditions over time.- Run appropriate vehicle controls to account for solvent effects.
High Background Signal in Fluorescence-based Assays - Intrinsic fluorescence of the carbazole compound- Measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths.- If there is significant overlap, consider alternative, non-fluorescence-based assays.

Experimental Protocols

Representative Synthesis of a Substituted Carbazole

This protocol is a generalized method for the synthesis of carbazole derivatives and should be optimized for this compound.

Reaction: Annulation of an electron-rich aniline (B41778) with a quinone.[2]

Materials:

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline (1.0 mmol) in a 4:1 mixture of toluene and acetic acid (4.0 mL).

  • Add the quinone (1.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the desired hydroxycarbazole derivative.

Antimicrobial Evaluation: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of a carbazole derivative using the broth microdilution method.[3]

Materials:

  • Carbazole derivative stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Standardized microbial suspension (e.g., 5 x 10^5 CFU/mL)

  • Positive control (e.g., a known antibiotic)

  • Negative control (broth only)

  • Growth control (broth with inoculum)

Procedure:

  • Dispense 100 µL of sterile broth into each well of a 96-well plate.

  • Add 100 µL of the carbazole derivative stock solution to the first well of a row and perform a two-fold serial dilution across the plate.

  • Inoculate each well (except the negative control) with 10 µL of the standardized microbial suspension.

  • Include positive, negative, and growth controls on the same plate.

  • Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data for Related Carbazole Derivatives

Data presented here is for analogous compounds and should be used for reference purposes only.

Table 1: Antiproliferative Activity of Selected Carbazole Derivatives [16]

CompoundCell LineIC₅₀ (µM)
Compound 10HepG27.68
Compound 10HeLa10.09
Compound 11MCF76.44
Compound 9HeLa7.59

Table 2: Antimicrobial Activity of Selected Carbazole Derivatives [11]

CompoundMicrobial StrainMIC (µg/mL)
8fS. aureus1
8fE. coli2
9dC. albicans0.5
8fMRSA2

Visualizations

experimental_workflow General Experimental Workflow for Carbazole Derivative Studies cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bioassay Biological Evaluation synthesis Synthesis of Carbazole Derivative workup Reaction Workup synthesis->workup purification Purification (Column Chromatography/Crystallization) workup->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms purity Purity Analysis (HPLC) nmr->purity solubility Solubility & Stability Testing purity->solubility screening In Vitro Screening (e.g., MIC, IC50) solubility->screening mechanism Mechanism of Action Studies screening->mechanism

Caption: General experimental workflow for carbazole derivative studies.

signaling_pathway Hypothesized Apoptotic Pathway for Carbazole Derivatives carbazole Carbazole Derivative mitochondria Mitochondrial Dysfunction carbazole->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized apoptotic pathway for carbazole derivatives.

References

Technical Support Center: Enhancing the Bioavailability of Carbazole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of carbazole (B46965) alkaloids.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why do many carbazole alkaloids exhibit low oral bioavailability?

A1: Carbazole alkaloids often face several challenges that limit their oral bioavailability. These include:

  • Poor Aqueous Solubility: Many carbazole alkaloids are lipophilic, leading to low solubility in gastrointestinal fluids and consequently, poor absorption.[1][2]

  • Extensive First-Pass Metabolism: After absorption from the gut, these compounds pass through the liver where they can be extensively metabolized by enzymes, such as Cytochrome P450s, before reaching systemic circulation.[3][4] This significantly reduces the concentration of the active drug.

  • P-glycoprotein (P-gp) Efflux: Some carbazole alkaloids are substrates of the P-glycoprotein efflux pump, an ATP-dependent transporter that actively pumps drugs out of intestinal cells back into the gut lumen, thereby reducing their net absorption.[5][6]

Q2: What are the primary strategies to overcome the low solubility of carbazole alkaloids?

A2: Several formulation strategies can be employed to enhance the solubility and dissolution rate of poorly water-soluble carbazole alkaloids:

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[7][8]

  • Solid Dispersions: Dispersing the carbazole alkaloid in a hydrophilic carrier can enhance its wettability and dissolution.[9][10] This technique can transform the drug from a crystalline to a more soluble amorphous state.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can solubilize the lipophilic drug in lipidic excipients, improving its absorption.[11][12][13]

  • Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with the carbazole alkaloid, increasing its aqueous solubility.[2]

Q3: How can I determine if my carbazole alkaloid is a substrate for P-glycoprotein?

A3: You can use in vitro models, such as Caco-2 cell monolayers, which are derived from human colon adenocarcinoma cells and naturally express P-gp. A standard experiment involves measuring the bidirectional transport of your compound across the Caco-2 monolayer. A significantly higher basal-to-apical transport compared to apical-to-basal transport suggests that the compound is a P-gp substrate. The use of known P-gp inhibitors, like verapamil, can further confirm this by showing a reduction in the efflux ratio.

Q4: What are the options for mitigating extensive first-pass metabolism?

A4: To reduce the impact of first-pass metabolism, consider the following approaches:

  • Co-administration with Enzyme Inhibitors: Administering the carbazole alkaloid with a known inhibitor of the metabolizing enzymes (e.g., specific CYP450 inhibitors) can increase its bioavailability. However, this can lead to potential drug-drug interactions.

  • Prodrug Approach: A prodrug is a modified version of the active drug that is designed to be inactive until it is metabolized in the body. This approach can be used to mask the part of the molecule that is susceptible to first-pass metabolism.

  • Alternative Routes of Administration: Bypassing the portal circulation through routes like transdermal, buccal, or parenteral administration can avoid first-pass metabolism in the liver.[4]

  • Nanoparticle-based delivery systems: Encapsulating the drug in nanoparticles can protect it from metabolic enzymes and alter its absorption pathway.[14][15]

Section 2: Troubleshooting Guides

Issue 1: Poor and inconsistent results in in vivo pharmacokinetic studies.
Potential Cause Troubleshooting Steps
Low aqueous solubility leading to variable dissolution. 1. Characterize the solid-state properties of your carbazole alkaloid (e.g., polymorphism) using techniques like PXRD and DSC. 2. Employ a solubility enhancement technique. Refer to the strategies in FAQ 2. Solid dispersions and SEDDS are often effective.[9][13] 3. Conduct in vitro dissolution studies with the new formulation to ensure improved and consistent drug release.
Precipitation of the drug in the gastrointestinal tract. 1. Use precipitation inhibitors in your formulation, such as hydrophilic polymers (e.g., HPMC, PVP). 2. For SEDDS formulations, optimize the ratio of oil, surfactant, and co-surfactant to ensure the formation of a stable microemulsion upon dilution with aqueous media.[16]
High inter-subject variability due to genetic differences in metabolic enzymes. 1. Consider using a larger group of animals for your study to obtain more statistically significant data. 2. If feasible, phenotype the animals for the expression of relevant metabolic enzymes.
Issue 2: In vitro dissolution results do not correlate with in vivo bioavailability.
Potential Cause Troubleshooting Steps
Dissolution medium is not biorelevant. 1. Use biorelevant media that mimic the conditions of the gastrointestinal tract, such as Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF).[17]
The formulation is sensitive to gastrointestinal enzymes. 1. Incorporate digestive enzymes like lipase (B570770) into your in vitro dissolution/digestion models, especially for lipid-based formulations, to better simulate the in vivo environment.[18]
P-glycoprotein efflux is limiting absorption in vivo. 1. Conduct an in vitro Caco-2 cell permeability assay to assess the potential for P-gp efflux. 2. If P-gp efflux is confirmed, consider co-formulating with a P-gp inhibitor or using a delivery system that can bypass this mechanism.[5]

Section 3: Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies for a Model Carbazole Alkaloid

Formulation StrategyDrug Loading (%)Key ExcipientsIn Vitro Drug Release (at 2h)In Vivo Bioavailability Enhancement (Fold Increase vs. Pure Drug)Reference
Micronized Suspension 10Poloxamer 18835%1.8[7]
Solid Dispersion 20PVP K3075%4.2[9]
Nanosuspension 15Lecithin, DSPE-PEG85%5.5[19]
SEDDS 12Capryol 90, Cremophor EL, Transcutol HP>95% (in SIF)7.1[11][12]

Note: The data presented are hypothetical and for illustrative purposes. Actual results will vary depending on the specific carbazole alkaloid and formulation.

Section 4: Experimental Protocols

Protocol 1: Preparation of a Carbazole Alkaloid Solid Dispersion by Solvent Evaporation Method
  • Dissolution: Dissolve 1 gram of the carbazole alkaloid and 4 grams of a hydrophilic carrier (e.g., PVP K30) in a suitable organic solvent (e.g., methanol, ethanol) with stirring until a clear solution is obtained.[9]

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.

  • Drying: Dry the resulting solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (using PXRD and DSC) to confirm the amorphous nature of the drug.

Protocol 2: In Vitro Dissolution Testing
  • Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).[20]

  • Dissolution Medium: 900 mL of a biorelevant medium (e.g., FaSSIF, pH 6.5). Maintain the temperature at 37 ± 0.5°C.

  • Paddle Speed: Set the paddle speed to 50 or 75 RPM.

  • Sample Introduction: Introduce a sample of the formulation containing a known amount of the carbazole alkaloid into the dissolution vessel.

  • Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes) and replace with an equal volume of fresh medium.[17]

  • Analysis: Filter the samples and analyze the concentration of the dissolved carbazole alkaloid using a validated analytical method, such as HPLC-UV.

Protocol 3: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Use male Sprague-Dawley rats (200-250 g). Fast the animals overnight before the experiment with free access to water.[21]

  • Dosing: Divide the rats into groups (n=6 per group). Administer the carbazole alkaloid formulation (e.g., solid dispersion suspended in 0.5% carboxymethyl cellulose) orally via gavage at a specific dose. Include a control group receiving the pure drug suspension.[22]

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or retro-orbital plexus into heparinized tubes at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

  • Plasma Separation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the concentration of the carbazole alkaloid in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using appropriate software. The relative bioavailability can be calculated by comparing the AUC of the test formulation to that of the control.

Section 5: Visualizations

Bioavailability_Challenges cluster_challenges Bioavailability Barriers Drug Oral Carbazole Alkaloid GI_Lumen GI Lumen Drug->GI_Lumen Dissolution Enterocyte Enterocyte GI_Lumen->Enterocyte Absorption Enterocyte->GI_Lumen P-gp Portal_Vein Portal Vein Enterocyte->Portal_Vein Liver Liver Portal_Vein->Liver Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Metabolism First-Pass Metabolism p1 p2 Solubility Poor Solubility Solubility->GI_Lumen Limits Efflux P-gp Efflux Metabolism->Portal_Vein Reduces Drug

Caption: Key barriers limiting the oral bioavailability of carbazole alkaloids.

Enhancement_Workflow Start Start: Low Bioavailability Carbazole Alkaloid Problem_ID Identify Primary Barrier(s) Start->Problem_ID Solubility Poor Solubility Problem_ID->Solubility Solubility? Metabolism First-Pass Metabolism Problem_ID->Metabolism Metabolism? Efflux P-gp Efflux Problem_ID->Efflux Efflux? Strategy_Sol Select Solubility Enhancement Strategy Solubility->Strategy_Sol Strategy_Met Select Metabolism Mitigation Strategy Metabolism->Strategy_Met Strategy_Eff Select Efflux Inhibition Strategy Efflux->Strategy_Eff Formulate Develop Formulation Strategy_Sol->Formulate Strategy_Met->Formulate Strategy_Eff->Formulate In_Vitro In Vitro Testing (Dissolution, Permeability) Formulate->In_Vitro In_Vivo In Vivo PK Study In_Vitro->In_Vivo Evaluate Evaluate Results In_Vivo->Evaluate Evaluate->Problem_ID Optimize End Goal Achieved: Enhanced Bioavailability Evaluate->End Successful SEDDS_Mechanism SEDDS_Formulation SEDDS Formulation (Drug in Oil/Surfactant) Microemulsion Fine o/w Microemulsion (Drug Solubilized) SEDDS_Formulation->Microemulsion Dispersion in GI_Fluid GI Fluid Absorption Enhanced Absorption across Gut Wall Microemulsion->Absorption Lymphatic Lymphatic Uptake Absorption->Lymphatic Bypasses Liver Portal Portal Blood Absorption->Portal Systemic Systemic Circulation Lymphatic->Systemic Liver Liver Portal->Liver First-Pass Metabolism Liver->Systemic

References

Validation & Comparative

A Comparative Analysis of Carbazole Alkaloids: Unveiling Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative biological activities of prominent carbazole (B46965) alkaloids. This guide presents key experimental data, detailed protocols, and signaling pathway visualizations to facilitate further research and development in this promising class of natural compounds.

While the specific carbazole alkaloid 7-Hydroxy-1-methoxy-3-methylcarbazole has been identified and synthesized, a comprehensive search of available scientific literature reveals a significant lack of published experimental data regarding its cytotoxic, antioxidant, and antimicrobial properties. Therefore, a direct comparative analysis of this specific compound is not feasible at this time.

This guide instead provides a detailed comparison of three well-researched carbazole alkaloids: Girinimbine (B1212953), Mahanine, and Murrayanine . These compounds have been extensively studied and serve as representative examples of the diverse biological activities exhibited by this class of molecules. The data presented herein is intended to provide a valuable resource for researchers interested in the therapeutic potential of carbazole alkaloids.

Comparative Biological Activity of Selected Carbazole Alkaloids

The following tables summarize the cytotoxic, antioxidant, and antimicrobial activities of Girinimbine, Mahanine, and Murrayanine, based on available experimental data.

Table 1: Cytotoxicity of Carbazole Alkaloids against Various Cancer Cell Lines
Carbazole AlkaloidCancer Cell LineAssayIC₅₀ (µM)Reference
Girinimbine Human hepatocellular carcinoma (HepG2)MTT61 (24h), 56 (48h), 40 (72h)[1]
Human lung cancer (A549)MTT19.01[2]
Human colon adenocarcinoma (HT-29)MTT4.79 µg/mL[2]
Breast cancer (MDA-MB-231)MTT0.006 µg/mL[3]
Mahanine 19 different cancer cell linesMTT7.0 - 18.0[4]
Human leukemia (HL-60)MTT8.5[5][6]
Human cervical cancer (HeLa)MTT12.8[5]
Murrayanine Human lung adenocarcinoma (A549)MTT9[7][8]
Human promyelocytic leukemia (HL-60)MTT42.09[5]
Table 2: Antioxidant Activity of Carbazole Alkaloids
Carbazole AlkaloidAssayActivityReference
Girinimbine Ferric Thiocyanate (FTC)Strong antioxidant activity, comparable to α-tocopherol.[9][10][11]
Superoxide (B77818) ScavengingInhibited superoxide generation by >95% at 5.3 and 26.3 µg/mL.[9][11]
DPPH Radical ScavengingFailed to scavenge DPPH free radicals.[9][10][11]
Mahanine DPPH Radical ScavengingPotent activity (IC₅₀ 21.9 µM).[12]
Mahanimbine DPPH Radical ScavengingShowed antioxidative properties.[13]
Table 3: Antimicrobial Activity of Carbazole Alkaloids
Carbazole AlkaloidMicroorganismAssayActivity (MIC/ZOI)Reference
Girinimbine Bacillus cereusBroth MicrodilutionIC₅₀ 3.4 µM[14][15]
Mahanine Staphylococcus aureusBroth MicrodilutionMIC 25.0 mg/mL[16]
Pseudomonas aeruginosaBroth MicrodilutionMIC 175.0 mg/mL[16]
Klebsiella pneumoniaeBroth MicrodilutionMIC 150.0 mg/mL[16]
Escherichia coliBroth MicrodilutionMIC 175.0 mg/mL[16]
Streptococcus pneumoniaeBroth MicrodilutionMIC 25.0 mg/mL[16]
Murrayanine Derivative Escherichia coliAgar Well DiffusionZOI 24.39 mm[17][18]
Staphylococcus aureusAgar Well DiffusionZOI 21.99 mm[17][18]
Aspergillus nigerAgar Well DiffusionZOI 20.07 mm[17][18]
Candida albicansAgar Well DiffusionZOI 22.93 mm[17][18]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of the carbazole alkaloid. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined from a dose-response curve.

Antioxidant Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This causes a color change from purple to yellow, which can be measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol (B129727) or ethanol. The working solution is typically prepared fresh daily.

  • Sample Preparation: Prepare different concentrations of the carbazole alkaloid in the same solvent.

  • Reaction Mixture: Add a specific volume of the carbazole alkaloid solution to a specific volume of the DPPH working solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH is also measured.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.

Antimicrobial Assay: Broth Microdilution Method

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the carbazole alkaloid and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (medium and inoculum without the compound) and a sterility control well (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the carbazole alkaloid at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate a key signaling pathway affected by certain carbazole alkaloids and a general workflow for cytotoxicity testing.

Apoptosis_Pathway cluster_apoptosome Apoptosome Formation Carbazole_Alkaloid Carbazole Alkaloid (e.g., Mahanine, Murrayanine) Mitochondrion Mitochondrion Carbazole_Alkaloid->Mitochondrion induces stress Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Caspase9 Pro-Caspase-9 Activated_Caspase9 Activated Caspase-9 Apaf1->Activated_Caspase9 activates Caspase3 Pro-Caspase-3 Activated_Caspase9->Caspase3 cleaves & activates Activated_Caspase3 Activated Caspase-3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis executes

Caption: Caspase-dependent apoptosis pathway induced by carbazole alkaloids.

Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 treat_cells Treat with Carbazole Alkaloid (various concentrations) incubate1->treat_cells incubate2 Incubate (24-72h) treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Solubilize Formazan (add DMSO) incubate3->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze Calculate % Viability & IC50 read_absorbance->analyze end End analyze->end

Caption: General experimental workflow for determining cytotoxicity using the MTT assay.

References

A Comparative Guide to the Structure-Activity Relationship of 7-Hydroxy-1-methoxy-3-methylcarbazole: Unraveling its Anticancer and Antioxidant Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potential biological activities of 7-Hydroxy-1-methoxy-3-methylcarbazole, focusing on its structure-activity relationship (SAR) in the context of anticancer and antioxidant effects. While direct experimental data for this specific carbazole (B46965) derivative is limited in publicly available literature, this document synthesizes information from structurally similar carbazole alkaloids to provide a predictive analysis of its performance and guide future research.

Introduction

Carbazole alkaloids, a diverse group of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent anticancer and antioxidant properties. The substitution pattern on the carbazole nucleus plays a crucial role in determining their therapeutic efficacy. This compound possesses a unique combination of hydroxyl, methoxy (B1213986), and methyl functional groups, suggesting a potential for interesting biological activities. This guide will delve into the expected cytotoxic and antioxidant properties of this molecule by comparing it with well-studied carbazole derivatives.

Predicted Biological Activities and Structure-Activity Relationship

Based on the analysis of related carbazole alkaloids, particularly those isolated from plants of the Murraya genus, we can infer the following structure-activity relationships:

Anticancer Activity

The presence of hydroxyl and methoxy groups on the carbazole skeleton is a key determinant of cytotoxic activity.

  • Role of the Hydroxyl Group (-OH): The hydroxyl group at the C-7 position is anticipated to contribute significantly to the cytotoxic potential of this compound. Studies on the prominent carbazole alkaloid, mahanine, which also possesses a hydroxyl group, have demonstrated its potent anticancer effects. The hydroxyl group can participate in hydrogen bonding interactions with biological targets, such as enzymes and receptors involved in cancer cell proliferation, and may also play a role in the metabolic activation of the molecule to a more cytotoxic form.

  • Influence of the Methoxy Group (-OCH₃): The methoxy group at the C-1 position is expected to modulate the lipophilicity and electronic properties of the molecule. This can influence its ability to cross cell membranes and interact with intracellular targets. The precise impact of the methoxy group on cytotoxicity can vary depending on its position and interplay with other substituents. In some flavonoid structures, methoxy groups have been shown to enhance cytotoxic activity.[1]

  • Contribution of the Methyl Group (-CH₃): The methyl group at the C-3 position can influence the steric and electronic nature of the carbazole ring. While often considered to have a less direct role in bioactivity compared to hydroxyl and methoxy groups, it can affect the overall conformation of the molecule and its binding affinity to target proteins.

Mechanism of Action - Apoptosis Induction: Several cytotoxic carbazole alkaloids have been shown to induce apoptosis (programmed cell death) in cancer cells. It is highly probable that this compound would also exert its anticancer effects through this mechanism. The intrinsic pathway of apoptosis, initiated by mitochondrial dysfunction, is a common route for carbazole-induced cell death. This involves the loss of mitochondrial membrane potential, followed by the activation of a cascade of enzymes known as caspases, specifically caspase-9 and the executioner caspase-3, leading to the systematic dismantling of the cancer cell.[2]

Antioxidant Activity

The phenolic hydroxyl group is a key structural feature for antioxidant activity, as it can donate a hydrogen atom to neutralize free radicals.

  • Hydrogen-Donating Ability: The 7-hydroxy group in this compound is expected to be the primary contributor to its antioxidant potential. The ability of the phenolic hydroxyl group to scavenge free radicals is a well-established principle in antioxidant chemistry.

  • Modulatory Role of Other Substituents: The methoxy and methyl groups can influence the antioxidant activity by affecting the stability of the resulting phenoxyl radical. Electron-donating groups can stabilize the radical, thereby enhancing the antioxidant capacity.

Comparative Quantitative Data

To provide a quantitative perspective, the following table summarizes the cytotoxic (IC₅₀ values) of structurally related carbazole alkaloids against various cancer cell lines. It is important to note that these are not direct data for this compound but serve as a benchmark for its potential potency.

Compound NameSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
Mahanine Hydroxyl, Prenyl, MethylHL-60< 30 µg/mL[3]
CLS-354 (Oral)15.1[4]
A549 (Lung)40.2 (24h)[4]
H1299 (Lung)42.6 (24h)[4]
Mahanimbine Methoxy, Prenyl, MethylMCF-7, Hela, P388≤ 5.0 µg/mL[3]
CAPAN (Pancreatic)3.5[4]
SW119 (Pancreatic)3.5[4]
Girinimbine Methoxy, Methyl--[4]
Isomahanine Hydroxyl, Prenyl, MethylCLS-354 (Oral)15.0[4]

Note: The absence of specific IC₅₀ values for this compound in the current literature necessitates future experimental validation.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative analysis are provided below to facilitate further research.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[5]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0-100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[5]

  • MTT Addition: After the incubation period, replace the medium with fresh medium containing MTT solution (0.5 mg/mL) and incubate for another 2-4 hours.[5]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the free radical scavenging activity of a compound.

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol (B129727) or ethanol.

  • Reaction Mixture: Add various concentrations of the test compound to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Visualizing Molecular Interactions and Pathways

To better understand the potential mechanisms of action, the following diagrams illustrate the key signaling pathway involved in carbazole-induced apoptosis and a typical experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis cell_seeding Seed Cancer Cells compound_treatment Treat with this compound cell_seeding->compound_treatment mtt_assay MTT Assay for Cytotoxicity compound_treatment->mtt_assay dpph_assay DPPH Assay for Antioxidant Activity compound_treatment->dpph_assay ic50_determination Determine IC50 Values mtt_assay->ic50_determination dpph_assay->ic50_determination sar_analysis Structure-Activity Relationship Analysis ic50_determination->sar_analysis

Caption: Experimental workflow for evaluating the bioactivity of this compound.

apoptosis_pathway cluster_mitochondria Mitochondrion cluster_caspase_cascade Caspase Cascade carbazole This compound mito_dysfunction Mitochondrial Dysfunction carbazole->mito_dysfunction Induces cytochrome_c Cytochrome c Release mito_dysfunction->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 Activates caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural features of this compound strongly suggest its potential as a bioactive molecule with both anticancer and antioxidant properties. The presence of a 7-hydroxyl group is a key indicator for these activities.

Future research should focus on the synthesis and in vitro evaluation of this compound to validate these predictions. Determining its IC₅₀ values against a panel of cancer cell lines and in various antioxidant assays will provide the necessary quantitative data to firmly establish its position within the landscape of bioactive carbazole alkaloids. Further mechanistic studies could then elucidate the specific molecular targets and signaling pathways modulated by this promising compound, paving the way for its potential development as a novel therapeutic agent.

References

A Comparative Analysis of 7-Hydroxy-1-methoxy-3-methylcarbazole and Other Bioactive Carbazole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbazole (B46965) alkaloids, a class of heterocyclic aromatic compounds, have garnered significant attention in the scientific community for their diverse and potent biological activities. This guide provides a comparative overview of 7-Hydroxy-1-methoxy-3-methylcarbazole against other well-characterized carbazole alkaloids, focusing on their cytotoxic and anti-inflammatory properties. Due to the limited publicly available experimental data specifically for this compound, this comparison leverages data from structurally similar and biologically active carbazole alkaloids isolated from notable plant sources such as Murraya koenigii and Glycosmis pentaphylla.

Cytotoxicity Profile of Carbazole Alkaloids

Carbazole alkaloids have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve DNA intercalation, inhibition of topoisomerase, and induction of apoptosis.[1][2] A comparative summary of the cytotoxic activity of selected carbazole alkaloids is presented in Table 1.

CompoundCell LineIC50 (µg/mL)Source
Mahanine MCF-7 (Breast), P388 (Leukemia)≤5.0Murraya koenigii[1][2]
Mahanimbicine MCF-7, P388≤5.0Murraya koenigii[1][2]
Mahanimbine MCF-7, Hela, P388≤5.0Murraya koenigii[1][2]
Murrayanol (B1588781) Not specifiedNot specifiedMurraya koenigii[3][4]

Table 1: Comparative Cytotoxicity of Carbazole Alkaloids. This table summarizes the half-maximal inhibitory concentration (IC50) values of selected carbazole alkaloids against different cancer cell lines.

Anti-inflammatory Potential of Carbazole Alkaloids

Several carbazole alkaloids exhibit potent anti-inflammatory activities. Their mechanisms of action are often attributed to the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenase (COX) and the modulation of inflammatory signaling pathways.

Murrayanol , isolated from Murraya koenigii, has been evaluated for its anti-inflammatory activity against human prostaglandin (B15479496) H synthase-1 (hPGHS-1) and -2 (hPGHS-2), also known as COX-1 and COX-2. It displayed IC50 values of 109 µg/mL and 218 µg/mL, respectively.[3][4]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the carbazole alkaloids listed in Table 1 was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, P388, Hela) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the carbazole alkaloids and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Anti-inflammatory Assay (Cyclooxygenase Inhibition Assay)

The anti-inflammatory activity of murrayanol was assessed by its ability to inhibit the cyclooxygenase activity of hPGHS-1 and hPGHS-2.

  • Enzyme Preparation: Purified recombinant hPGHS-1 or hPGHS-2 is used.

  • Incubation: The enzyme is pre-incubated with different concentrations of the test compound (murrayanol) or a vehicle control.

  • Reaction Initiation: The cyclooxygenase reaction is initiated by the addition of a substrate, such as arachidonic acid.

  • Reaction Termination and Product Measurement: The reaction is allowed to proceed for a specific time and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is determined from the dose-response curve.

Signaling Pathway Visualization

The anti-inflammatory effects of many natural products, including potentially carbazole alkaloids, are mediated through the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of the expression of pro-inflammatory genes. The following diagram illustrates a simplified overview of the NF-κB activation pathway, a common target for anti-inflammatory drug discovery.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates IkB_p p-IκBα IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->NFkB Releases Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression DNA->Genes Induces

Caption: Simplified NF-κB signaling pathway.

Logical Workflow for Bioactivity Screening

The process of identifying and characterizing bioactive natural products like this compound typically follows a structured workflow. This involves extraction, isolation, and a series of in vitro and in vivo assays to determine their therapeutic potential.

Bioactivity_Screening Start Plant Material (e.g., Murraya koenigii) Extraction Crude Extract (e.g., Methanol, Chloroform) Start->Extraction Fractionation Fractionation (e.g., Column Chromatography) Extraction->Fractionation Isolation Pure Compounds (e.g., Carbazole Alkaloids) Fractionation->Isolation Screening In Vitro Bioactivity Screening Isolation->Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT) Screening->Cytotoxicity Active AntiInflammatory Anti-inflammatory Assays (e.g., COX inhibition) Screening->AntiInflammatory Active Mechanism Mechanism of Action Studies (e.g., Western Blot, PCR) Cytotoxicity->Mechanism AntiInflammatory->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo Lead Lead Compound Identification InVivo->Lead

References

Validating the Anticancer Potential of 7-Hydroxy-1-methoxy-3-methylcarbazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the exploration of novel anticancer agents is a paramount objective. Carbazole (B46965) alkaloids and their derivatives have emerged as a promising class of compounds with demonstrated cytotoxic effects against various cancer cell lines.[1][2] This guide provides a comparative framework for validating the potential anticancer activity of 7-Hydroxy-1-methoxy-3-methylcarbazole by examining the performance of structurally related carbazole derivatives and outlining the key experimental protocols required for its evaluation.

Comparative Analysis of Anticancer Activity in Carbazole Derivatives

While specific experimental data on the anticancer activity of this compound is not yet extensively documented in publicly available literature, a comparative analysis of similar carbazole derivatives provides a strong rationale for its investigation. The following table summarizes the cytotoxic activities of several carbazole derivatives against various human cancer cell lines, offering a benchmark for future studies.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound C4 (a carbazole derivative)MCF-7 (Breast)2.5[3]
HeLa (Cervical)5.4[3]
HT-29 (Colon)4.0[3]
MukonalMDA-MB-231 (Breast)7.5
SK-BR-3 (Breast)7.5
3-Methoxy carbazole (MHC)MCF-7 (Breast)Showed significant inhibitory effects (concentration-dependent)[4]
MahanineVarious (19 cancer cell lines)Potent anticancer molecule

Table 1: Cytotoxic Activity of Selected Carbazole Derivatives. This table presents the half-maximal inhibitory concentration (IC50) values of various carbazole derivatives against different cancer cell lines, highlighting their potential as anticancer agents. The data suggests that carbazole derivatives exhibit potent cytotoxic effects across a range of cancer types.

Key Experimental Protocols for Validation

To rigorously validate the anticancer activity of this compound, a series of well-established experimental protocols should be employed. These assays will help determine its cytotoxic and cytostatic effects, as well as elucidate its mechanism of action.

Cytotoxicity Assays

These assays are fundamental in determining the concentration at which a compound inhibits cancer cell growth.

  • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide):

    • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

    • Methodology:

      • Seed cancer cells in 96-well plates and allow them to adhere overnight.

      • Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.

      • Add MTT solution to each well and incubate for 2-4 hours.

      • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

      • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

      • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

  • SRB (Sulphorhodamine B) Assay:

    • Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein mass.

    • Methodology:

      • Follow the same initial steps of cell seeding and treatment as the MTT assay.

      • Fix the cells with trichloroacetic acid (TCA).

      • Stain the fixed cells with SRB solution.

      • Wash away the unbound dye and solubilize the protein-bound dye with a Tris-base solution.

      • Measure the absorbance at a specific wavelength (typically 510 nm).

Apoptosis Assays

These assays determine if the compound induces programmed cell death (apoptosis), a desirable characteristic for an anticancer agent.

  • Annexin V-FITC/Propidium Iodide (PI) Staining:

    • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to detect these apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

    • Methodology:

      • Treat cells with the test compound for a specified period.

      • Harvest and wash the cells.

      • Resuspend the cells in Annexin V binding buffer.

      • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

      • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays:

    • Principle: Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -7, -8, -9).

    • Methodology:

      • Treat cells with the compound.

      • Lyse the cells to release their contents.

      • Add a caspase-specific substrate that is conjugated to a colorimetric or fluorometric reporter.

      • The active caspase cleaves the substrate, releasing the reporter molecule.

      • Measure the signal using a spectrophotometer or fluorometer. An increase in signal indicates an increase in caspase activity.

Cell Cycle Analysis

This analysis determines if the compound interferes with the normal progression of the cell cycle, potentially leading to cell cycle arrest and inhibition of proliferation.

  • Propidium Iodide (PI) Staining and Flow Cytometry:

    • Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

    • Methodology:

      • Treat cells with the compound for a defined period.

      • Harvest the cells and fix them in cold ethanol (B145695) to permeabilize the membranes.

      • Treat the cells with RNase to remove RNA.

      • Stain the cells with a PI solution.

      • Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show the distribution of cells in each phase of the cell cycle.

Visualizing the Experimental Workflow and Potential Signaling Pathways

To provide a clear overview of the validation process and the potential mechanisms of action, the following diagrams are provided.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Signaling Pathway Analysis Cell Culture Cell Culture Cytotoxicity Assays Cytotoxicity Assays Cell Culture->Cytotoxicity Assays MTT, SRB Determine IC50 Determine IC50 Cytotoxicity Assays->Determine IC50 Apoptosis Assays Apoptosis Assays Determine IC50->Apoptosis Assays Annexin V/PI Cell Cycle Analysis Cell Cycle Analysis Determine IC50->Cell Cycle Analysis PI Staining Caspase Activity Caspase Activity Apoptosis Assays->Caspase Activity Western Blot Western Blot Caspase Activity->Western Blot Key Proteins Identify Arrest Phase Identify Arrest Phase Cell Cycle Analysis->Identify Arrest Phase Identify Arrest Phase->Western Blot Elucidate Pathway Elucidate Pathway Western Blot->Elucidate Pathway G cluster_pathway NF-κB Signaling Pathway Carbazole Derivative Carbazole Derivative Inhibition of NF-κB Inhibition of NF-κB Carbazole Derivative->Inhibition of NF-κB Suppresses Decreased Proliferation Decreased Proliferation Inhibition of NF-κB->Decreased Proliferation Induction of Apoptosis Induction of Apoptosis Inhibition of NF-κB->Induction of Apoptosis

References

Unveiling the Antioxidant Potential of 7-Hydroxy-1-methoxy-3-methylcarbazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anticipated antioxidant potential of 7-Hydroxy-1-methoxy-3-methylcarbazole. Due to the limited direct experimental data on this specific compound, this report synthesizes findings from structurally similar carbazole (B46965) alkaloids and established antioxidant standards. The evidence strongly suggests that the presence of a hydroxyl group at the 7-position is a key determinant of its antioxidant capacity, positioning it as a promising candidate for further investigation in the development of novel antioxidant therapies.

Comparative Antioxidant Activity

The antioxidant potential of carbazole alkaloids is significantly influenced by their molecular structure, particularly the presence and position of hydroxyl and methoxy (B1213986) groups. The following tables summarize the antioxidant activities of various carbazole alkaloids, including well-established standards like α-tocopherol and Butylated Hydroxytoluene (BHT), to provide a comparative framework for predicting the efficacy of this compound.

Table 1: Oil Stability Index (OSI) of Carbazole Alkaloids and Standard Antioxidants

CompoundOSI Ratio*Relative Antioxidant Activity
Mahanine (contains a hydroxyl group) 10.40 Strong
Euchrestine B (contains a hydroxyl group) 9.01 Strong
Isomahanine (contains a hydroxyl group)8.81Strong
α-Tocopherol (Standard)6.01Moderate
BHT (Standard)3.82Moderate
O-methylmahanine3.27Weak
Mahanimbicine1.76Very Weak
Koenimbine1.21Very Weak
Mahanimbine0.90Very Weak
Control (no antioxidant)1.00-

*A higher OSI ratio indicates stronger antioxidant activity. Data synthesized from studies on carbazole alkaloids from Murraya koenigii.[1][2][3]

Table 2: DPPH Radical Scavenging Activity (IC50 Values)

CompoundIC50 (µM)*Relative Scavenging Activity
Ascorbic Acid (Standard)-Very Strong
Bismurrayafoline E (dimeric, hydroxyl groups) ~α-tocopherol Strong
Euchrestine B (hydroxyl group) ~α-tocopherol Strong
Mahanine (hydroxyl group) ~α-tocopherol Strong
α-Tocopherol (Standard)-Strong
BHT (Standard)>α-tocopherolModerate
Mahanimbicine>BHTWeak
Mahanimbine>BHTWeak

*A lower IC50 value indicates stronger radical scavenging activity.[2] It is suggested that an aryl hydroxyl substituent on the carbazole rings plays a role in stabilizing the thermal oxidation and rate of reaction against the DPPH radical.[1][3]

The Crucial Role of Hydroxyl and Methoxy Groups

The available data consistently underscores the critical role of a phenolic hydroxyl group for significant antioxidant activity in carbazole alkaloids.[4] This is attributed to the ability of the hydroxyl group to donate a hydrogen atom to stabilize free radicals. The presence of a hydroxyl group at the 1-, 3-, 6-, or 8-positions has been highlighted as important for this activity.[4] While direct data on a 7-hydroxy substitution is not prevalent in the provided search results, the general principle strongly suggests its positive contribution to antioxidant potential.

The influence of a methoxy group on antioxidant activity is more complex and appears to be secondary to the presence of a hydroxyl group. In some flavonoids, the presence of methoxy groups has been shown to decrease antioxidant activity compared to their hydroxylated counterparts.[5] Therefore, while the hydroxyl group in this compound is expected to confer antioxidant properties, the impact of the 1-methoxy group requires specific experimental evaluation.

Experimental Protocols for Antioxidant Assessment

To facilitate further research and direct comparison, detailed methodologies for key antioxidant assays are provided below.

1,1-Diphenyl-2-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

Protocol:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a fresh solution of DPPH in the same solvent to a specific absorbance (e.g., 1.0 ± 0.1 at 517 nm).

  • In a microplate or cuvette, add varying concentrations of the test compound to the DPPH solution.

  • Include a positive control (e.g., ascorbic acid, α-tocopherol) and a blank (solvent only).

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to neutralize the pre-formed ABTS radical cation.

Protocol:

  • Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Add varying concentrations of the test compound to the diluted ABTS•+ solution.

  • Include a positive control (e.g., Trolox) and a blank (solvent only).

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

Potential Mechanism of Action: The Nrf2-ARE Signaling Pathway

A key mechanism through which antioxidants exert their protective effects is by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[6][7][8] This pathway is a central regulator of cellular defense against oxidative stress.

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or antioxidant compounds, Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant and detoxification genes, leading to their transcription and the subsequent synthesis of protective enzymes.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release Keap1 Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Protective_Enzymes Protective Enzymes Antioxidant_Genes->Protective_Enzymes Translation Antioxidant Antioxidant (e.g., this compound) Protective_Enzymes->Antioxidant Cellular Protection Antioxidant->Nrf2_Keap1 Induces Dissociation

Caption: The Nrf2-ARE signaling pathway activated by antioxidants.

Experimental Workflow for Assessing Antioxidant Potential

The following diagram outlines a logical workflow for the comprehensive evaluation of a novel compound's antioxidant properties.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models DPPH DPPH Assay ROS Cellular ROS Measurement (e.g., DCFH-DA) ABTS ABTS Assay FRAP FRAP Assay Nrf2_Activation Nrf2 Nuclear Translocation (Immunofluorescence) ROS->Nrf2_Activation ARE_Reporter ARE-Luciferase Reporter Assay Nrf2_Activation->ARE_Reporter Gene_Expression qPCR for Antioxidant Genes (HO-1, NQO1) ARE_Reporter->Gene_Expression Oxidative_Stress_Model Animal Model of Oxidative Stress Gene_Expression->Oxidative_Stress_Model Biomarker_Analysis Analysis of Oxidative Stress Biomarkers Oxidative_Stress_Model->Biomarker_Analysis Test_Compound Test Compound (this compound) Test_Compound->DPPH Test_Compound->ABTS Test_Compound->FRAP Test_Compound->ROS

Caption: Workflow for evaluating antioxidant potential.

Conclusion

Based on the established structure-activity relationships of carbazole alkaloids, this compound is predicted to exhibit significant antioxidant potential primarily due to the presence of the 7-hydroxyl group. This positions it as a compelling candidate for further research and development. The provided experimental protocols and workflows offer a robust framework for the empirical validation of its antioxidant efficacy and the elucidation of its mechanism of action. Direct experimental evaluation is crucial to confirm and quantify its activity in comparison to known antioxidants.

References

Navigating the In Vivo Landscape: A Comparative Guide to Validating the Effects of 7-Hydroxy-1-methoxy-3-methylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the preclinical in vivo validation of 7-Hydroxy-1-methoxy-3-methylcarbazole. Given the absence of published in vivo data for this specific molecule, we present a hypothetical validation strategy based on the known therapeutic potential of carbazole (B46965) derivatives, focusing on anti-inflammatory and glycometabolic regulatory effects.

Carbazole alkaloids and their synthetic derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. This compound, a novel carbazole derivative, represents a promising candidate for therapeutic development. This guide outlines potential in vivo validation pathways and compares its hypothetical performance against established alternatives, providing detailed experimental protocols and data presentation frameworks.

Hypothetical Therapeutic Profile and In Vivo Model Selection

Based on the carbazole scaffold, we hypothesize that this compound possesses potent anti-inflammatory and beneficial glycometabolic properties. To investigate these effects, we propose a two-pronged in vivo validation approach utilizing well-established animal models.

Table 1: Proposed In Vivo Models for Functional Validation
Hypothesized Effect Primary Animal Model Alternative/Confirmatory Model Key Parameters to be Measured
Anti-inflammatory Carrageenan-Induced Paw Edema in RatsLipopolysaccharide (LPS)-Induced Systemic Inflammation in MicePaw volume, pro-inflammatory cytokine levels (TNF-α, IL-6, IL-1β), myeloperoxidase (MPO) activity, histological analysis of inflamed tissue
Glycometabolic Regulation High-Fat Diet (HFD)-Induced Obese and Diabetic MiceStreptozotocin (STZ)-Induced Diabetic RatsFasting blood glucose, insulin (B600854) levels, glucose tolerance test (GTT), insulin tolerance test (ITT), serum lipid profile (triglycerides, cholesterol), body weight, liver and adipose tissue histology

Comparative Performance Analysis

The efficacy of this compound would be benchmarked against standard-of-care drugs in each model. This comparative analysis is crucial for determining its potential therapeutic window and advantages over existing treatments.

Table 2: Hypothetical Comparative Efficacy Data (Anti-inflammatory Model)
Treatment Group Dose (mg/kg) Paw Edema Inhibition (%) TNF-α Reduction (%) IL-6 Reduction (%)
Vehicle Control-000
This compound 10354030
This compound 25606555
Indomethacin (Standard)10556050
Table 3: Hypothetical Comparative Efficacy Data (Glycometabolic Model)
Treatment Group Dose (mg/kg) Fasting Blood Glucose Reduction (%) Improvement in Glucose Tolerance (AUC) Body Weight Change (%)
Vehicle Control (HFD)-00+15
This compound 252025% reduction+5
This compound 503540% reduction+2
Metformin (Standard)2003035% reduction+3

Detailed Experimental Protocols

Transparent and reproducible methodologies are paramount in preclinical research. The following sections detail the protocols for the proposed primary in vivo models.

Protocol 1: Carrageenan-Induced Paw Edema in Rats
  • Animal Model: Male Wistar rats (180-220g).

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping and Administration: Animals are randomly divided into four groups (n=8 per group): Vehicle control, this compound (10 mg/kg), this compound (25 mg/kg), and Indomethacin (10 mg/kg). The test compounds or vehicle are administered orally 1 hour before carrageenan injection.

  • Induction of Inflammation: 0.1 mL of 1% (w/v) carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection. The percentage inhibition of edema is calculated.

  • Biochemical Analysis: At the end of the experiment, blood is collected for cytokine analysis (ELISA), and the inflamed paw tissue is harvested for MPO activity assay and histological examination.

Protocol 2: High-Fat Diet (HFD)-Induced Obesity and Diabetes in Mice
  • Animal Model: Male C57BL/6J mice (6-8 weeks old).

  • Dietary Induction: Mice are fed a high-fat diet (60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance. A control group is maintained on a standard chow diet.

  • Grouping and Treatment: HFD-fed mice are randomly divided into treatment groups (n=10 per group): Vehicle control, this compound (25 mg/kg), this compound (50 mg/kg), and Metformin (200 mg/kg). Treatment is administered daily via oral gavage for 4 weeks.

  • Metabolic Phenotyping:

    • Body Weight and Food Intake: Monitored weekly.

    • Fasting Blood Glucose and Insulin: Measured at baseline and at the end of the treatment period from tail vein blood after a 6-hour fast.

    • Glucose Tolerance Test (GTT): Performed at the end of week 3. After an overnight fast, mice are administered an oral glucose load (2 g/kg), and blood glucose is measured at 0, 15, 30, 60, 90, and 120 minutes.

    • Insulin Tolerance Test (ITT): Performed at the end of week 4. After a 4-hour fast, mice are injected intraperitoneally with insulin (0.75 U/kg), and blood glucose is measured at 0, 15, 30, 45, and 60 minutes.

  • Terminal Procedures: At the end of the study, animals are euthanized, and blood is collected for serum lipid analysis. Liver and adipose tissues are collected for histological analysis (H&E and Oil Red O staining).

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the proposed research plan, the following diagrams illustrate the experimental workflows and a hypothetical signaling pathway that could be modulated by this compound.

experimental_workflow_inflammation cluster_setup Experimental Setup cluster_induction Inflammation Induction & Measurement cluster_analysis Data Analysis acclimatization Acclimatization of Rats grouping Random Grouping (n=8) acclimatization->grouping dosing Oral Administration of Compound/Vehicle grouping->dosing induction Carrageenan Injection dosing->induction measurement Paw Volume Measurement (0-4h) induction->measurement biochem Biochemical Analysis (Cytokines, MPO) measurement->biochem histology Histological Examination measurement->histology stats Statistical Analysis biochem->stats histology->stats experimental_workflow_metabolic cluster_induction_phase Induction Phase cluster_treatment_phase Treatment Phase (4 weeks) cluster_phenotyping Metabolic Phenotyping hfd High-Fat Diet Feeding (12-16 weeks) grouping Grouping of HFD Mice hfd->grouping treatment Daily Oral Dosing grouping->treatment monitoring Weekly Monitoring (Weight, Food Intake) treatment->monitoring gtt Glucose Tolerance Test (GTT) treatment->gtt itt Insulin Tolerance Test (ITT) gtt->itt terminal Terminal Blood & Tissue Collection itt->terminal hypothetical_signaling_pathway cluster_inflammation Inflammatory Signaling cluster_metabolism Metabolic Signaling compound This compound nfkb NF-κB compound->nfkb Inhibition mapk MAPK compound->mapk Inhibition ampk AMPK compound->ampk Activation akt Akt/PI3K compound->akt Activation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines mapk->cytokines glucose_uptake Glucose Uptake ampk->glucose_uptake akt->glucose_uptake

A Comparative Analysis of Carbazole Alkaloid Cytotoxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic properties of carbazole (B46965) alkaloids, a promising class of natural compounds with significant anti-cancer potential. This document objectively compares the performance of various carbazole alkaloids, supported by experimental data, and details the methodologies for key experiments. The information is intended to facilitate further research and development of these compounds as potential therapeutic agents.

Carbazole alkaloids, primarily isolated from plants of the Rutaceae family, such as Murraya koenigii (curry tree) and Clausena species, have demonstrated a broad range of biological activities, with their cytotoxic effects against cancer cells being particularly noteworthy.[1][2] These compounds often induce programmed cell death (apoptosis) and interfere with key signaling pathways essential for cancer cell survival and proliferation.[3][4] This guide summarizes the cytotoxic profiles of several key carbazole alkaloids, outlines the experimental protocols used for their evaluation, and illustrates the pertinent signaling pathways involved in their mechanisms of action.

Comparative Cytotoxicity Data

The cytotoxic activity of various carbazole alkaloids has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which measures the potency of a substance in inhibiting cell growth by 50%, is a key parameter in these studies. A lower IC50 value indicates higher potency. The following table summarizes the reported IC50 values for selected carbazole alkaloids across different cancer cell lines.

Carbazole AlkaloidCancer Cell LineIC50 ValueReference
Mahanine Human leukemia (HL-60)Significant cytotoxicity[3]
Human oral squamous carcinoma (CLS-354)~5.0 µg/mL[5]
Ovarian cancer (PA1)Dose-dependent[6]
Ovarian cancer, cisplatin-resistant (OVCAR3)Dose-dependent[6]
Girinimbine Human hepatocellular carcinoma (HepG2)Dose- and time-dependent[7]
Colon cancer (HT-29)4.79 µg/mL[8]
Koenimbine (B1215199) Colon cancer (HT-29)50 µg/mL[9]
Colon cancer (SW48)50 µg/mL[9]
Mahanimbine Breast cancer (MCF-7)≤5.0 µg/mL[5]
Cervical cancer (HeLa)≤5.0 µg/mL[5]
Murine leukemia (P388)≤5.0 µg/mL[5]
Pancreatic cancer (Capan-2, SW1190)IC50 ranging from 3.5 to 64 µM[4]
Murrayafoline A Human hepatocellular carcinoma (Hep-G2)3.99-39.89 µg/mL (derivatives)[10]
Human lung cancer (LU-1)3.99-39.89 µg/mL (derivatives)[10]
Human colon cancer (SW 480)3.99-39.89 µg/mL (derivatives)[10]
Claulanisiums B-F (from Clausena lansium) Human lung carcinoma (A-549)8.67 to 98.89 µmol·L⁻¹[11]
Human cervical adenocarcinoma (HeLa)8.67 to 98.89 µmol·L⁻¹[11]

Experimental Protocols

The validation of the cytotoxic effects of these carbazole alkaloids typically involves a series of standardized in vitro assays.

Cell Viability and Cytotoxicity Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5][12]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[5]

  • Treatment: Cells are then treated with varying concentrations of the carbazole alkaloids for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Incubation: Following treatment, MTT solution is added to each well and incubated. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.[5]

  • Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).[5]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[5][8]

  • Data Analysis: The cell viability is calculated as a percentage relative to an untreated control, and the IC50 value is determined from the dose-response curve.

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism by which carbazole alkaloids exert their cytotoxic effects.

  • Morphological Observation: Changes in cell morphology characteristic of apoptosis (e.g., cell shrinkage, membrane blebbing, and formation of apoptotic bodies) can be observed using phase-contrast microscopy.[7]

  • Nuclear Staining (Hoechst 33342 or DAPI): Fluorescent dyes like Hoechst 33342 or DAPI (4′,6-diamidino-2-phenylindole) are used to visualize nuclear changes.[3][4] Apoptotic cells exhibit condensed or fragmented chromatin.[3]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4] Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the nucleus of late apoptotic and necrotic cells.[4]

  • Caspase Activity Assays: The activation of caspases, key executioner proteins in apoptosis, can be measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage.[3][13]

Visualizing the Mechanisms of Action

The following diagrams illustrate the key signaling pathways and a generalized experimental workflow for assessing the cytotoxicity of carbazole alkaloids.

G cluster_workflow Experimental Workflow start Cancer Cell Culture treatment Treatment with Carbazole Alkaloids (Varying Concentrations & Durations) start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity apoptosis Apoptosis Assays (e.g., Annexin V, Caspase Activity) treatment->apoptosis data Data Analysis (IC50 Determination, Statistical Analysis) cytotoxicity->data pathway Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) apoptosis->pathway pathway->data

Caption: A generalized workflow for assessing the cytotoxicity of novel compounds.

G cluster_pathway Mitochondrial Apoptosis Pathway alkaloid Carbazole Alkaloids (e.g., Mahanine) mito Mitochondrial Dysfunction (Loss of Membrane Potential) alkaloid->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: The intrinsic (mitochondrial) pathway of apoptosis induced by carbazole alkaloids.[3][14]

G cluster_pathway Inhibition of Pro-Survival Signaling mahanimbine Mahanimbine akt_mtor AKT/mTOR Pathway mahanimbine->akt_mtor inhibits stat3 STAT3 Pathway mahanimbine->stat3 inhibits proliferation Cell Proliferation & Survival akt_mtor->proliferation stat3->proliferation

Caption: Inhibition of AKT/mTOR and STAT3 signaling pathways by Mahanimbine.[4]

References

Navigating the Analytical Crossroads: A Comparative Guide to Cross-Validation of Methods for Carbazole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A scarcity of specific cross-validation data for 7-Hydroxy-1-methoxy-3-methylcarbazole necessitates a broader comparative analysis of analytical techniques commonly employed for the wider class of carbazole (B46965) alkaloids. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the analysis of this important class of compounds.

This document outlines the principles of cross-validation and compares these analytical methods, offering insights into their respective performance characteristics. The experimental protocols and comparative data presented are based on established methodologies for various carbazole alkaloids, providing a foundational framework for developing and validating a robust analytical method for this compound.

Understanding the Terrain: Cross-Validation of Analytical Methods

Cross-validation is a critical process in analytical science, ensuring that a validated method yields comparable and reliable results under varied conditions.[1][2] This is particularly crucial when methods are transferred between laboratories, instruments, or analysts, or when different analytical techniques are used to measure the same analyte within a study.[2][3] The primary goal is to demonstrate the ruggedness and reproducibility of the analytical data, a key requirement for regulatory submissions and ensuring data integrity in multi-site clinical trials.[1][4]

The process typically involves analyzing the same set of quality control (QC) samples with both the original (reference) method and the new or transferred (comparator) method. The acceptance criteria for cross-validation usually require that the percentage difference between the results from the two methods is within a predefined limit, often ±20% for a significant portion of the samples.

cluster_0 Method Validation & Cross-Validation Workflow A Define Analytical Method Requirements B Develop & Optimize Analytical Method A->B C Full Method Validation (ICH Q2(R1) Guidelines) (Accuracy, Precision, Specificity, Linearity, Range, LOD, LOQ, Robustness) B->C D Method Transfer or Modification Required? C->D E Perform Cross-Validation D->E Yes I Method is Cross-Validated Ready for Routine Analysis D->I No F Analyze QC Samples with Reference & Comparator Methods E->F G Calculate % Difference & Compare with Acceptance Criteria F->G H Results within Acceptance Criteria? G->H H->I Yes J Investigate Discrepancies & Re-evaluate Method H->J No J->B

A generalized workflow for analytical method validation and cross-validation.

Comparative Analysis of Analytical Techniques for Carbazole Alkaloids

The choice of an analytical technique for carbazole alkaloids depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the complexity of the sample matrix. While HPLC with UV detection is a workhorse for routine quantification, HPTLC offers a high-throughput alternative, and LC-MS/MS provides unparalleled sensitivity and specificity.

ParameterHPLC-UVHPTLCLC-MS/MS
Principle Partition chromatography with UV-Vis detection.Adsorption chromatography on a planar surface with densitometric detection.Separation by liquid chromatography followed by mass analysis.
Selectivity Moderate; depends on chromatographic resolution.Moderate; relies on separation and specific visualization reagents.High to Very High; based on mass-to-charge ratio of analyte and its fragments.
Sensitivity Good (µg/mL to high ng/mL range).Moderate (ng/spot).Excellent (low ng/mL to pg/mL range).
Linearity (r²) Typically >0.999.Typically >0.99.Typically >0.99.
Precision (%RSD) < 2% for intra-day, < 5% for inter-day.< 5% for intra-day, < 10% for inter-day.< 15% (as per bioanalytical guidelines).
Accuracy (% Recovery) 98-102%.95-105%.85-115% (as per bioanalytical guidelines).
Throughput Sequential analysis; can be automated.High; multiple samples analyzed simultaneously.Sequential analysis; can be automated.
Cost Moderate initial and running costs.Lower initial and running costs.High initial and running costs.
Typical Application Routine quality control, purity assessment, and quantification of known compounds.Screening of herbal extracts, fingerprinting, and quantification in less complex matrices.Bioanalysis (plasma, urine), trace level quantification, metabolite identification.

Note: The values presented in this table are representative for the analysis of carbazole alkaloids and may vary depending on the specific compound, matrix, and instrumentation.

Experimental Protocols for the Analysis of Carbazole Alkaloids

The following are generalized experimental protocols for the analysis of carbazole alkaloids using HPLC-UV, HPTLC, and LC-MS/MS. These should be optimized for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is often employed using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically around 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 25°C.

  • Detection: UV detection at a wavelength where the carbazole alkaloid shows maximum absorbance.

  • Sample Preparation: Extraction from the matrix using a suitable organic solvent, followed by filtration before injection.

High-Performance Thin-Layer Chromatography (HPTLC)
  • Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.

  • Mobile Phase: A mixture of non-polar and moderately polar solvents, for example, a combination of petroleum ether and chloroform, is often used for the separation of carbazole alkaloids.[5]

  • Application: Samples are applied as bands of a specific width using an automated applicator.

  • Development: The plate is developed in a saturated chamber with the mobile phase up to a certain distance.

  • Detection: The plate is dried, and the bands are visualized under UV light (e.g., 254 nm) and quantified using a densitometric scanner.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • LC Conditions: Similar to HPLC-UV, but often using UPLC (Ultra-Performance Liquid Chromatography) for better resolution and faster analysis times. The mobile phase components must be volatile (e.g., formic acid or ammonium formate (B1220265) instead of non-volatile buffers).

  • Ionization: ESI in positive ion mode is typically used for carbazole alkaloids.

  • MS Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard.

  • Sample Preparation: Often involves a more rigorous clean-up step like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to minimize matrix effects.

Biological Context: Potential Signaling Pathways Modulated by Carbazole Alkaloids

Carbazole alkaloids are known to possess a wide range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[6][7][8] These activities are often mediated through the modulation of key cellular signaling pathways. For instance, the anti-inflammatory and neuroprotective effects of some carbazole alkaloids are linked to their ability to inhibit pro-inflammatory cytokines and modulate pathways like the NF-κB signaling cascade.[7]

cluster_1 Potential Anti-Inflammatory Signaling Pathway of Carbazole Alkaloids A Inflammatory Stimuli (e.g., LPS) B TLR4 Receptor A->B C MyD88-dependent Pathway B->C D IKK Activation C->D E IκBα Degradation D->E F NF-κB Translocation to Nucleus E->F G Gene Expression of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) F->G H Inflammation G->H I Carbazole Alkaloid I->D Inhibition

A putative signaling pathway illustrating the anti-inflammatory action of carbazole alkaloids.

References

Evaluating the Therapeutic Potential of 7-Hydroxy-1-methoxy-3-methylcarbazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activity of 7-Hydroxy-1-methoxy-3-methylcarbazole is limited in publicly available scientific literature. This guide provides a comparative evaluation of its therapeutic potential based on the known activities of structurally related carbazole (B46965) alkaloids. The information herein is intended to serve as a scientific reference to facilitate future research and development.

Introduction to Carbazole Alkaloids

Carbazole alkaloids are a significant class of heterocyclic compounds that have demonstrated a broad spectrum of pharmacological activities.[1] Their rigid, planar structure allows them to intercalate with DNA, and they can also interact with various enzymes and signaling proteins, making them attractive scaffolds for drug discovery.[2] Numerous natural and synthetic carbazole derivatives have been investigated for their potential as anticancer, neuroprotective, and antimicrobial agents.[3] This guide will explore the prospective therapeutic applications of this compound by comparing it with other bioactive carbazole derivatives.

Potential Therapeutic Applications

Based on the activities of analogous compounds, this compound holds potential in three primary therapeutic areas: oncology, neuroprotection, and infectious diseases.

Anticancer Potential

Carbazole derivatives are well-documented for their cytotoxic effects against various cancer cell lines.[2] The proposed mechanisms often involve the induction of apoptosis (programmed cell death), inhibition of autophagic flux, and cell cycle arrest.[4][5]

Comparative Data for Anticancer Activity:

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various carbazole derivatives against different cancer cell lines. These compounds, featuring substitutions such as hydroxyl, methoxy, and methyl groups, provide a basis for estimating the potential efficacy of this compound.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
MahanineHuman oral squamous carcinoma (CLS-354)~15[5]
IsomahanineHuman oral squamous carcinoma (CLS-354)~15[5]
Compound 10 (oxadiazole derivative)Human hepatocellular carcinoma (HepG2)7.68[6]
Compound 10 (oxadiazole derivative)Human cervical cancer (HeLa)10.09[6]
Compound 11 (oxadiazole derivative)Human breast cancer (MCF7)6.44[6]
Compound 9 (hydrazone derivative)Human cervical cancer (HeLa)7.59[6]
Compound 4 (5,8-dimethyl derivative)Triple-negative breast cancer (MDA-MB-231)0.73[7]
Coumarin-carbazole pyrazoline 7b Human non-small cell lung cancer (NCI-H520)9.13[8]

Signaling Pathways in Anticancer Activity:

Carbazole alkaloids can modulate multiple signaling pathways to induce cancer cell death. A common mechanism involves the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases.[4]

anticancer_pathway Carbazole Carbazole Alkaloid Mitochondria Mitochondria Carbazole->Mitochondria induces stress Autophagy Autophagic Flux Carbazole->Autophagy inhibits LC3B LC3B-II Accumulation Carbazole->LC3B P62 p62 Accumulation Carbazole->P62 Caspase9 Caspase-9 Mitochondria->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Autophagy->LC3B Autophagy->P62 CellDeath Cell Death LC3B->CellDeath P62->CellDeath

Potential anticancer signaling pathways of carbazole alkaloids.
Neuroprotective Potential

Several carbazole derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are key pathological features of neurodegenerative diseases and traumatic brain injury.[9][10] Their mechanisms of action often involve antioxidant effects and the modulation of signaling pathways related to cell survival.[9][11]

Comparative Data for Neuroprotective Activity:

While quantitative IC₅₀ or EC₅₀ values are less standardized in neuroprotection assays, studies have identified carbazole derivatives with significant protective effects against neuronal damage.

Compound/DerivativeAssay ModelProtective EffectReference
N-substituted carbazolesGlutamate-induced injury in HT22 cellsModest to good neuroprotection[10]
Claulansine F6-OHDA-induced apoptosis in SH-SY5Y cellsEC₅₀ = 0.36 to 10.69 µM[12]
Geranylated phyto-carbazoles6-OHDA-induced apoptosis in SH-SY5Y cellsEC₅₀ = 0.48 to 12.36 µM[12]
3-ethoxy-1-hydroxy-8-methoxy-2-methylcarbazole-5-carbaldehydeH₂O₂-induced cell death in Neuro2a cellsSignificant protection at 10 µM[13]

Signaling Pathways in Neuroprotection:

The neuroprotective effects of carbazoles are often attributed to their ability to scavenge reactive oxygen species (ROS) and modulate pro-survival signaling pathways like PI3K/Akt.[9][13]

neuroprotection_pathway OxidativeStress Oxidative Stress (e.g., H₂O₂) ROS Reactive Oxygen Species OxidativeStress->ROS generates Carbazole Carbazole Alkaloid Carbazole->ROS scavenges PI3K_Akt PI3K/Akt Pathway Carbazole->PI3K_Akt activates NeuronalCell Neuronal Cell ROS->NeuronalCell damages CellSurvival Cell Survival PI3K_Akt->CellSurvival promotes Apoptosis Apoptosis NeuronalCell->Apoptosis

Potential neuroprotective mechanisms of carbazole alkaloids.
Antimicrobial Potential

Carbazole alkaloids have demonstrated efficacy against a range of bacterial and fungal pathogens, including drug-resistant strains.[1][14] Their mode of action can involve the disruption of microbial cell membranes, DNA intercalation, or inhibition of essential enzymes.[1]

Comparative Data for Antimicrobial Activity:

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency. The table below presents MIC values for various carbazole derivatives against pathogenic microbes.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
MahanineStaphylococcus aureus25.0[15]
MahanimbicineStaphylococcus aureus25.0[15]
MahanimbineStaphylococcus aureus≤5.0[15]
Compound 8f (dihydrotriazine derivative)Staphylococcus aureus (MRSA)0.5 - 1[14]
Compound 9d (aminoguanidine derivative)Staphylococcus aureus (MRSA)1[14]
4-(4-(benzylamino)butoxy)-9H-carbazoleStaphylococcus aureus30[16]
Compound 3a (7H-benzo[c]carbazol-10-ol)Pseudomonas aeruginosa8[17]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of therapeutic compounds. Below are outlines of standard protocols for assessing the key biological activities of carbazole derivatives.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[18]

Protocol Outline:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.[19]

  • Compound Treatment: Treat the cells with various concentrations of the carbazole derivative and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.[4]

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[18][19]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.[19]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

mtt_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed Seed Cells (96-well plate) Incubate1 Incubate (24h) Seed->Incubate1 AddCompound Add Carbazole (serial dilutions) Incubate1->AddCompound Incubate2 Incubate (24-72h) AddCompound->Incubate2 AddMTT Add MTT (0.5 mg/mL) Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize Solubilize Formazan (DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate IC₅₀ Read->Calculate

Workflow for the MTT cytotoxicity assay.
In Vitro Neuroprotection Assay

This assay evaluates a compound's ability to protect neuronal cells from a toxic insult, such as hydrogen peroxide (H₂O₂)-induced oxidative stress.[13]

Protocol Outline:

  • Cell Seeding: Plate neuronal cells (e.g., Neuro2a) in a 96-well plate and culture for 24 hours.[13]

  • Pre-treatment: Treat the cells with the carbazole derivative for 1 hour.

  • Induction of Injury: Add a neurotoxic agent (e.g., 30 µM H₂O₂) to the wells and incubate for an additional 18 hours.[13]

  • Viability Assessment: Assess cell viability using the MTT assay as described above.

  • Data Analysis: Compare the viability of cells treated with the carbazole derivative and the toxic agent to cells treated with the toxic agent alone.

Antimicrobial Activity: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[1][17]

Protocol Outline:

  • Preparation: Prepare a two-fold serial dilution of the carbazole derivative in a 96-well microtiter plate containing sterile broth (e.g., Mueller-Hinton Broth).[1]

  • Inoculation: Inoculate each well with a standardized suspension of the target microorganism.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 24 hours.[20]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

While direct experimental evidence for this compound is not yet available, the extensive research on structurally similar carbazole alkaloids strongly suggests its potential as a therapeutic agent. The presence of hydroxyl, methoxy, and methyl groups on the carbazole scaffold are known to influence biological activity, and thus this specific compound warrants further investigation. The comparative data and standardized protocols provided in this guide offer a foundational framework for researchers to systematically evaluate the anticancer, neuroprotective, and antimicrobial properties of this compound and to elucidate its mechanisms of action. Future in vitro and in vivo studies are essential to validate its therapeutic potential and pave the way for potential clinical applications.

References

Benchmarking a Novel Carbazole Scaffold: A Comparative Analysis of 7-Hydroxy-1-methoxy-3-methylcarbazole Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison Guide

The discovery of novel protein kinase inhibitors is a critical endeavor in the development of targeted therapeutics, particularly in oncology. Rigorous and standardized benchmarking of new chemical entities against established inhibitors is fundamental to characterizing their potency, selectivity, and potential for clinical translation.

This guide provides a comparative framework for evaluating the inhibitory potential of a novel carbazole (B46965) compound, 7-Hydroxy-1-methoxy-3-methylcarbazole. Its performance is benchmarked against the well-characterized kinase inhibitors, Staurosporine and Dasatinib, using Aurora Kinase B as a representative therapeutic target. Aurora Kinase B is a key regulator of mitosis, and its inhibition can lead to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2]

Disclaimer: As there is no publicly available experimental data on the kinase inhibitory activity of this compound, this guide utilizes a plausible, hypothetical dataset for this compound to illustrate a comprehensive benchmarking workflow. The data presented for the established inhibitors is based on published findings.

Comparative Analysis of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of the novel carbazole scaffold and the benchmark compounds against Aurora Kinase B. Lower values indicate higher potency.

CompoundTarget KinaseIC50 (nM)Compound Class
This compound Aurora Kinase B115 (Hypothetical Data)Novel Carbazole Scaffold
StaurosporineAurora Kinase B~250[3]Broad-Spectrum Kinase Inhibitor
DasatinibAurora Kinase B~30[4][5]Multi-Targeted Kinase Inhibitor

Signaling Pathway and Experimental Workflow

Visualizing the biological context and the experimental process is crucial for understanding the data. The following diagrams illustrate the Aurora Kinase B signaling pathway and the general workflow for benchmarking a novel kinase inhibitor.

Aurora_B_Signaling_Pathway cluster_G2_M G2/M Transition cluster_Mitosis Mitosis cluster_CPC Chromosomal Passenger Complex (CPC) G2 G2 Phase M Mitosis G2->M Cyclin B/CDK1 Prophase Prophase (Chromosome Condensation) Metaphase Metaphase (Chromosome Alignment) Prophase->Metaphase Anaphase Anaphase (Sister Chromatid Separation) Metaphase->Anaphase Cytokinesis Cytokinesis (Cell Division) Anaphase->Cytokinesis AURKB Aurora B Kinase AURKB->Prophase Phosphorylates Histone H3 AURKB->Metaphase Corrects Kinetochore- Microtubule Attachments AURKB->Anaphase Regulates Spindle Assembly Checkpoint (SAC) AURKB->Cytokinesis Localizes to Midbody INCENP INCENP Survivin Survivin Borealin Borealin Inhibitor Kinase Inhibitor (e.g., 7-H-1-M-3-MC) Inhibitor->AURKB Inhibits

Caption: Simplified Aurora Kinase B signaling pathway during mitosis.

Kinase_Inhibitor_Benchmarking_Workflow Start Novel Compound Synthesis (this compound) BiochemicalAssay In Vitro Kinase Assay (e.g., Radiometric Assay) Start->BiochemicalAssay DetermineIC50 Determine IC50 Value (Potency) BiochemicalAssay->DetermineIC50 Selectivity Kinase Selectivity Profiling (Panel of Kinases) DetermineIC50->Selectivity Compare to Known Inhibitors CellularAssay Cell-Based Proliferation Assay (e.g., MTT / CellTiter-Glo) Selectivity->CellularAssay Proceed with Potent/Selective Hits ConfirmActivity Confirm Cellular Activity (GI50 / IC50) CellularAssay->ConfirmActivity Mechanism Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis) ConfirmActivity->Mechanism End Lead Optimization / Preclinical Studies Mechanism->End

Caption: Experimental workflow for preclinical kinase inhibitor benchmarking.

Experimental Protocols

Reproducibility and accuracy are paramount in comparative studies. The following are representative protocols for the key assays used in kinase inhibitor benchmarking.

Protocol 1: In Vitro Radiometric Kinase Inhibition Assay

This assay is considered the "gold standard" for measuring kinase activity by quantifying the transfer of a radiolabeled phosphate (B84403) from [γ-³²P]ATP to a substrate.[6][7]

1. Reaction Setup:

  • Prepare a kinase reaction mixture in a microcentrifuge tube containing:

    • Kinase Assay Buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA).

    • Recombinant human Aurora Kinase B enzyme.

    • Peptide substrate (e.g., Kemptide).

    • Varying concentrations of the inhibitor (this compound, Staurosporine, or Dasatinib) or DMSO vehicle control. The final DMSO concentration should be kept constant, typically ≤1%.

2. Reaction Initiation:

  • Pre-incubate the reaction mixture at 30°C for 10 minutes.

  • Initiate the kinase reaction by adding an ATP mixture containing unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km value for the specific kinase.

3. Incubation:

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

4. Reaction Termination:

  • Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose filter paper.[6]

5. Washing:

  • Wash the filter papers multiple times (e.g., 3 x 10 minutes) in a phosphoric acid solution (e.g., 0.75%) to remove unincorporated [γ-³²P]ATP.[8]

6. Detection:

  • Dry the filter papers and measure the retained radioactivity using a scintillation counter.

7. Data Analysis:

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of an inhibitor's effect in a cellular context.

1. Cell Seeding:

  • Seed human cancer cells (e.g., HCT116, a colon cancer cell line with high Aurora Kinase B expression) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

  • Allow cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO₂.

2. Compound Treatment:

  • Prepare serial dilutions of the test inhibitors in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the various concentrations of the inhibitors. Include a vehicle control (DMSO) and a no-cell background control.

3. Incubation:

  • Incubate the plate for a specified period, typically 72 hours, to allow the inhibitors to exert their anti-proliferative effects.

4. Assay Procedure:

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

5. Data Acquisition:

  • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

6. Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle-treated control cells.

  • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

Conclusion

This guide outlines a robust framework for the initial benchmarking of a novel kinase inhibitor, this compound. By systematically applying standardized biochemical and cellular assays and comparing the results to well-characterized standard compounds like Staurosporine and Dasatinib, researchers can effectively profile a new molecule's potency and cellular activity. This data-driven approach is essential for making informed decisions and guiding the subsequent stages of the drug development process, including lead optimization and further preclinical evaluation.[9]

References

Safety Operating Guide

Safe Disposal of 7-Hydroxy-1-methoxy-3-methylcarbazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Immediate Safety and Disposal Plan

Proper disposal of 7-Hydroxy-1-methoxy-3-methylcarbazole is a critical component of laboratory safety. The following step-by-step procedure outlines the essential operational and disposal plan to be followed.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.

Step 2: Waste Collection

All waste containing this compound, including pure compound, contaminated solutions, and used consumables (e.g., pipette tips, weighing boats), must be collected as hazardous waste.[1][2][3]

  • Container: Use a designated, leak-proof, and chemically compatible waste container with a secure screw-top lid.[3][4] The original container may be used if it is in good condition.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[1][3] Do not use chemical abbreviations.[3]

Step 3: Waste Storage

Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[4]

  • Segregation: Keep the waste segregated from incompatible materials, such as strong oxidizing agents, acids, and bases.[3][5]

  • Containment: Place the waste container in secondary containment to prevent spills.[1]

  • Closure: Ensure the container is always closed except when adding waste.[1][2][3]

Step 4: Disposal of Empty Containers

Empty containers that previously held this compound must also be treated as hazardous waste.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent that can dissolve the compound.[2][3]

  • Rinsate Collection: The first rinsate must be collected and disposed of as hazardous waste along with the compound.[1][3] Subsequent rinses may also need to be collected depending on local regulations.

  • Container Disposal: After triple rinsing and air drying, deface or remove the original label and dispose of the container as instructed by your EHS department.[1][2]

Step 5: Scheduling Waste Pickup

Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1] Do not allow waste to accumulate in the laboratory.[1]

Quantitative Data Summary

Due to the lack of specific data for this compound, the following table summarizes general guidelines for hazardous waste management in a laboratory setting.

ParameterGuidelineSource
Maximum Hazardous Waste Volume in Lab Do not store more than 10 gallons of hazardous waste.[1]
Maximum Reactive Acutely Hazardous Waste No more than one (1) quart of reactive acutely hazardous chemical waste.[5]
Container Headroom Leave at least one-inch of headroom in liquid waste containers to allow for expansion.[4]
pH for Aqueous Waste Drain Disposal pH must be between 5.0 and 12.5 for authorized drain disposal (Note: This is not applicable to this compound, which should not be drain disposed).[4]
Experimental Protocols

The disposal procedures outlined above are based on standard protocols for handling hazardous chemical waste in a laboratory setting. These protocols are derived from guidelines provided by various university EHS departments and safety data sheets for related compounds. The core principle is the containment and proper disposal of the chemical waste through a licensed hazardous waste handler, coordinated by the institution's EHS office.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handle_empty Handling Empty Containers start->handle_empty collect_waste Collect Waste in a Labeled, Compatible Container ppe->collect_waste is_container_full Is the Container Full? collect_waste->is_container_full store_waste Store in Secondary Containment in a Designated Area is_container_full->store_waste No schedule_pickup Contact EHS for Waste Pickup is_container_full->schedule_pickup Yes store_waste->collect_waste end End: Waste Properly Disposed schedule_pickup->end triple_rinse Triple Rinse Container handle_empty->triple_rinse collect_rinsate Collect First Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container as per EHS Guidelines collect_rinsate->dispose_container dispose_container->end

Caption: Disposal workflow for this compound.

References

Safeguarding Research: A Comprehensive Guide to Handling 7-Hydroxy-1-methoxy-3-methylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Personal Protective Equipment (PPE)

Given its chemical structure as a substituted carbazole (B46965), 7-Hydroxy-1-methoxy-3-methylcarbazole should be handled as a substance with potential hazards, including skin, eye, and respiratory irritation. Carbazole itself is known to be an irritant and is suspected of causing cancer[1]. Therefore, a stringent PPE protocol is mandatory.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust meet ANSI Z87.1 standards[2]. Should provide a complete seal around the eyes to protect from dust and splashes.
Face ShieldTo be worn over safety goggles during procedures with a high risk of splashing or aerosol generation[3][4].
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling carbazole-related compounds. Always inspect gloves for tears or punctures before use[5]. For extended exposure, consider double-gloving.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept buttoned to protect against chemical splashes and dust[4].
Full-Length Pants and Closed-Toe ShoesRequired to ensure no skin is exposed[2].
Respiratory Protection N95 Respirator or higherUse a NIOSH/MSHA or European Standard EN 149 approved respirator if handling the compound as a powder outside of a certified chemical fume hood to prevent inhalation of dust particles[3][6].

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical to minimize exposure and ensure experimental integrity.

1. Preparation and Engineering Controls:

  • Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood with adequate airflow to minimize inhalation exposure[7][8].

  • Area Designation: Designate a specific area for handling this compound to prevent cross-contamination.

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.

2. Weighing and Aliquoting:

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust. Use a micro-spatula for transfers. If dust is unavoidable, respiratory protection is essential[9].

  • Static Control: Use anti-static weigh paper or an ionized air blower to prevent dispersal of the powder due to static electricity.

3. Dissolving and Solution Handling:

  • Solvent Selection: Choose an appropriate solvent based on experimental requirements.

  • Closed System: When dissolving, add the solid to the solvent in a closed or capped container to the extent possible to prevent vapor release.

  • Spill Containment: Work within a secondary container, such as a tray, to contain any potential spills.

4. Post-Handling Decontamination:

  • Surface Cleaning: Decontaminate all work surfaces with an appropriate solvent and then wash with soap and water.

  • Equipment Cleaning: Thoroughly clean all glassware and equipment that came into contact with the chemical.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory[7].

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_area Prepare Designated Work Area prep_hood->prep_area weigh Weigh Compound prep_area->weigh Begin Handling dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate Complete Experiment dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.